3-Dehydroquinic acid

Catalog No.
S602222
CAS No.
10534-44-8
M.F
C7H10O6
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Dehydroquinic acid

CAS Number

10534-44-8

Product Name

3-Dehydroquinic acid

IUPAC Name

(1R,3R,4S)-1,3,4-trihydroxy-5-oxocyclohexane-1-carboxylic acid

Molecular Formula

C7H10O6

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C7H10O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3,5,8,10,13H,1-2H2,(H,11,12)/t3-,5+,7-/m1/s1

InChI Key

WVMWZWGZRAXUBK-SYTVJDICSA-N

SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Synonyms

3-dehydroquinate, 3-dehydroquinic acid

Canonical SMILES

C1C(C(C(=O)CC1(C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C(=O)C[C@]1(C(=O)O)O)O)O

The exact mass of the compound 3-Dehydroquinic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Dehydroquinic acid structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Properties

Property Description
Preferred IUPAC Name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid [1]
CAS Registry Number 10534-44-8 [2]
Molecular Formula C7H10O6 [1] [2]
Molar Mass 190.15 g/mol [1] [2]
Core Structure A cyclohexane ring with three hydroxyl groups, one ketone group, and one carboxylic acid group [1].

Biological Role and Metabolic Pathway

DHQ is the first carbocyclic intermediate in the shikimate pathway, a metabolic route absent in humans, making it a target for antibiotic and herbicide development [1] [2]. This pathway converts primary metabolites into chorismate, the precursor for the aromatic amino acids L-tyrosine, L-phenylalanine, and L-tryptophan [3] [4].

The diagram below illustrates the position of 3-Dehydroquinic acid within the shikimate pathway.

G PEP_E4P Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) DAHP 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP_E4P->DAHP DAHP Synthase DHQ This compound (DHQ) DAHP->DHQ DHQ Synthase (AroB) DHS 3-Dehydroshikimic Acid (DHS) DHQ->DHS DHQ Dehydratase (AroD/Q) SA Shikimic Acid (SA) DHS->SA Shikimate Dehydrogenase (AroE) Chorismate Chorismate SA->Chorismate Multiple Steps AAA Aromatic Amino Acids (Tyrosine, Phenylalanine, Tryptophan) Chorismate->AAA Branch Pathways

DHQ is the second intermediate in the shikimate pathway, positioned between DAHP and DHS [1] [4].

Key Enzymes and Experimental Analysis

Studying DHQ involves characterizing the enzymes that synthesize and metabolize it. Key enzymes include 3-dehydroquinate synthase (DHQS) and 3-dehydroquinate dehydratase (DHQD) [5] [2].

Experimental Workflow for DHQD Kinetics

The following diagram outlines a general experimental workflow for the biochemical and structural analysis of DHQD, based on a study of the enzyme from Corynebacterium glutamicum [5].

G Gene_Cloning Gene Cloning & Vector Construction Prot_Expr_Purif Protein Expression & Purification Gene_Cloning->Prot_Expr_Purif Crystallization Crystallization Prot_Expr_Purif->Crystallization Enzyme_Assay Enzyme Kinetics Assay Prot_Expr_Purif->Enzyme_Assay For wild-type and variant proteins Data_Collection X-ray Diffraction & Data Collection Crystallization->Data_Collection Struct_Solution Structure Solution & Analysis Data_Collection->Struct_Solution Mutagenesis Site-Directed Mutagenesis Struct_Solution->Mutagenesis Mutagenesis->Enzyme_Assay

A typical workflow for the structural and functional characterization of DHQD involves gene cloning, protein purification, crystallization, and kinetic assays [5].

Enzyme Kinetics and Key Parameters

The table below summarizes kinetic parameters for a key enzyme in DHQ metabolism, 3-dehydroquinate synthase (DHQS), which produces DHQ [2].

Enzyme Parameter Value Units Notes
3-Dehydroquinate Synthase (DHQS) Km (Substrate, DAHP) 21 µM Michaelis constant for its primary substrate [2].
Km (NAD+) 1.9 µM High affinity for nicotinamide adenine dinucleotide cofactor [2].
kcat 6.8 s-1 Turnover number [2].

Pharmaceutical Research and Inhibitor Design

The shikimate pathway is a validated target for antimicrobial agent development [6]. Research focuses on designing potent inhibitors of DHQS.

The search for sub-nanomolar inhibitors of DHQS is an active area of research. One study details an improved synthesis of a vinyl phosphonate inhibitor, achieving an overall yield of 52% over four steps. The key olefination step, however, remained a challenge with yields of 45-61% [6]. The ultimate goal of such research is often to create prodrugs by masking highly polar groups (phosphonic and carboxylic acids) to improve bacterial cell membrane penetration [6].

References

Comprehensive Technical Guide: Role of 3-Dehydroquinic Acid in Aromatic Amino Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Shikimate Pathway and DHQ

The shikimate pathway serves as a fundamental biosynthetic route in plants, bacteria, fungi, and microbial eukaryotes for the production of aromatic amino acids and their derivatives. This essential metabolic pathway converts primary metabolites from glycolysis and the pentose phosphate pathway into chorismic acid, the common precursor for phenylalanine, tyrosine, and tryptophan biosynthesis. As a critical intermediate in this pathway, 3-dehydroquinic acid (DHQ) occupies a strategic position that bridges early and late stages of aromatic compound biosynthesis [1] [2].

The shikimate pathway assumes particular importance in drug development and antimicrobial research because it is absent in mammals, making it an attractive target for the development of selective antibacterial agents, herbicides, and anti-parasitic compounds [1] [2]. Understanding the role of DHQ within this pathway provides valuable insights for metabolic engineering and therapeutic intervention strategies. This technical guide comprehensively examines the biochemical properties, metabolic functions, and experimental methodologies relevant to DHQ, providing researchers with essential information for investigating this key metabolic intermediate.

G PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ This compound (DHQ) DAHP->DHQ DHQ Synthase DHQ_synth 3-Dehydroquinate Synthase (DHQS) EC 4.2.3.4 Requires NAD+, Co²⁺ DHS 3-Dehydroshikimic Acid (DHS) DHQ->DHS DHQ Dehydratase EC 4.2.1.10 SA Shikimic Acid (SA) DHS->SA Shikimate Dehydrogenase Chorismate Chorismate SA->Chorismate 4 Additional Steps AAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AAA

Figure 1: Position of this compound (DHQ) in the Shikimate Pathway. DHQ forms at the second step of the pathway and serves as a key branch point for specialized metabolite production.

Biochemical Characteristics of this compound

Chemical Structure and Properties

This compound (DHQ) is classified chemically as a carbocyclic intermediate with the IUPAC name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid [3]. This molecular structure features a cyclohexane ring scaffold with multiple hydroxyl groups and a ketone functionality at position C-5, distinguishing it from the related compound quinic acid which lacks this ketone group. The compound has a molar mass of 190.152 g/mol and represents the first carbocyclic compound formed in the shikimate pathway series [3].

The biosynthesis of DHQ occurs through a complex multi-step enzymatic mechanism catalyzed by 3-dehydroquinate synthase (DHQS), which transforms the linear sugar acid 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate (DAHP) into the cyclic DHQ structure. This conversion involves alcohol oxidation, phosphate β-elimination, carbonyl reduction, ring opening, and intramolecular aldol condensation in a remarkable sequence that yields the characteristic cyclohexane skeleton [1]. The enzyme employs NAD+ as a cofactor and requires cobalt ions (Co²⁺) for optimal activity, with activation by inorganic phosphate [1].

Table 1: Fundamental Characteristics of this compound

Property Description
Systematic Name (1R,3R,4S)-1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid
Chemical Formula C₇H₁₀O₆
Molar Mass 190.152 g/mol
Biosynthetic Enzyme 3-Dehydroquinate synthase (DHQS, EC 4.2.3.4)
Catalytic Cofactors NAD+, Co²⁺
Primary Metabolic Role Intermediate in shikimate pathway
Metabolic Role in Aromatic Biosynthesis

Within the shikimate pathway, DHQ occupies a pivotal position as the metabolite at the third step of the seven-step pathway to chorismate. The conversion of DHQ to 3-dehydroshikimate (DHS), catalyzed by 3-dehydroquinate dehydratase (DHQD), represents a crucial dehydration step that maintains carbon flux toward aromatic amino acids [4]. This reaction involves the syn-elimination of water from DHQ in type I DHQD enzymes or anti-elimination in type II DHQD enzymes, with the latter utilizing a conserved lysine residue to form a Schiff base intermediate [4] [5].

The metabolic flux through DHQ is tightly regulated in most organisms, with the notable exception of fungi and protists where DHQ synthase exists as part of a pentafunctional AROM complex that comprises steps two through six of the shikimate pathway [1]. This structural organization enables efficient substrate channeling and coordination of metabolic flux through the intermediate stages of the pathway. The AROM complex represents one of nature's remarkable examples of metabolic compartmentalization, with DHQ synthase and DHQ dehydratase forming the core of this multi-enzyme assembly [1].

Beyond its role in aromatic amino acid biosynthesis, DHQ also serves as a metabolic branch point for the production of various specialized metabolites in different organisms. In certain microbial systems, DHQ-derived compounds participate in the biosynthesis of pyrroloquinoline quinone (PQQ), an alternative redox coenzyme involved in oxidative phosphorylation [3]. This metabolic versatility underscores the importance of DHQ not only in primary metabolism but also in the production of functionally diverse secondary metabolites.

Enzymology of DHQ Metabolism

3-Dehydroquinate Synthase (DHQS)

3-Dehydroquinate synthase (DHQS; EC 4.2.3.4) catalyzes the complex conversion of 3-deoxy-D-arabino-hept-2-ulosonate 7-phosphate to DHQ through a multi-step mechanism that includes oxidation, elimination, and cyclization reactions [1]. This monomeric enzyme has a molecular weight of approximately 39,000 Da and exhibits remarkable catalytic sophistication given its relatively small size [1]. The enzyme requires NAD+ as an essential cofactor, though interestingly the overall reaction catalyzed is redox-neutral as the oxidation step is balanced by a subsequent reduction [1].

Structural studies of DHQS have revealed an active site architecture capable of facilitating the multiple chemical transformations required for DHQ formation without dissociation of intermediates [1]. The enzyme is activated by inorganic phosphate and depends on divalent cobalt ions for optimal activity. The sophisticated catalytic mechanism and essential role in the shikimate pathway make DHQS an attractive target for antibiotic development and herbicide design, particularly since mammals lack this enzyme and must obtain aromatic amino acids from their diet [1].

3-Dehydroquinate Dehydratase (DHQD)

3-Dehydroquinate dehydratase (DHQD; EC 4.2.1.10) represents the next enzymatic step following DHQ formation, catalyzing the dehydration of DHQ to 3-dehydroshikimate (DHS). This enzyme exists in two distinct classes with different structural and mechanistic properties [4] [5]:

Table 2: Comparison of Type I and Type II DHQD Enzymes

Property Type I DHQD Type II DHQD
Structural Features (α/β)₈ barrel (TIM barrel), homodimer Flavodoxin-like fold, homododecamer
Catalytic Mechanism Syn-dehydration via covalent imine intermediate Anti-dehydration via enolate intermediate, Schiff base with conserved Lys
Gene Designation aroD aroQ
Example Organisms Clostridium difficile, Salmonella enterica Corynebacterium glutamicum, Neurospora crassa
Key Structural Studies Reaction intermediates with C. difficile and S. enterica enzymes [5] Crystal structures with citrate and DHQ complexes [4]

Structural investigations of Type II DHQD from Corynebacterium glutamicum have revealed a homododecameric arrangement composed of four trimeric units, with three interfacial active sites that coordinate substrate binding and catalysis [4]. Research has identified unique residues such as P105 in C. glutamicum DHQD that influence catalytic efficiency, with substitutions at this position causing significant reductions in enzyme activity [4]. These structural insights provide valuable information for understanding the evolutionary adaptation of this enzyme across different microbial species and present opportunities for targeted inhibitor design.

Experimental Methods and Protocols

Protein Expression and Purification of DHQ-Related Enzymes

The following protocol for expression and purification of DHQ dehydratase from Corynebacterium glutamicum has been adapted from established methodologies in the literature [4] and can be modified for related enzymes:

Materials:

  • pET30a expression vector (Merck Millipore) with C-terminal 6x-His tag
  • E. coli BL21(DE3)T1R expression strain
  • LB medium with 50 mg/L kanamycin
  • Lysis buffer: 40 mM Tris-HCl, pH 8.0
  • Chromatography systems: Ni-NTA agarose (Qiagen), HiTrap Q FF ion-exchange, HiPrep 26/60 Sephacryl S-300 HR size-exclusion

Procedure:

  • Gene Amplification and Cloning: Amplify the DHQD genomic coding sequence using PCR with NdeI and XhoI restriction sites incorporated into the forward and reverse primers, respectively.
  • Digest and Ligate: Digest the PCR product and pET30a vector with NdeI and XhoI restriction enzymes, then ligate the DHQD insert into the expression vector.
  • Transformation: Transform the recombinant plasmid into E. coli BL21(DE3)T1R competent cells and select on LB agar plates containing 50 mg/L kanamycin.
  • Protein Expression: Inoculate 10 mL LB medium containing kanamycin with a single colony and culture at 37°C with shaking (200 rpm) until OD₆₀₀ reaches 0.6.
  • Induction: Add 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) to induce protein expression and incubate at 18°C for 20 hours with shaking.
  • Cell Harvesting: Collect cells by centrifugation at 13,000 × g for 30 minutes at 4°C.
  • Cell Lysis: Resuspend cell pellet in lysis buffer and disrupt by ultrasonication on ice.
  • Clarification: Remove cell debris by centrifugation at 13,000 × g for 30 minutes at 4°C.
  • Affinity Chromatography: Load supernatant onto Ni-NTA agarose column, wash with lysis buffer containing 20 mM imidazole, and elute with lysis buffer containing 300 mM imidazole.
  • Polishing Steps: Further purify eluted protein by ion-exchange chromatography followed by size-exclusion chromatography.
  • Concentration: Concentrate purified protein to 40 mg/mL in 40 mM Tris-HCl, pH 8.0, for biochemical studies or crystallization trials.
Enzyme Activity Assay for DHQ Dehydratase

This protocol describes a standard method for determining DHQ dehydratase activity by monitoring the formation of 3-dehydroshikimate (DHS) from DHQ [4] [6]:

Materials:

  • Assay buffer: 40 mM Tris-HCl, pH 8.0
  • Substrate: this compound (DHQ)
  • Cofactors: None required for basal activity (varies by enzyme type)
  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: Prepare 1 mL reaction mixture containing assay buffer and an appropriate concentration of DHQ substrate (typically 0.04-1 mM based on enzyme type).
  • Temperature Equilibration: Pre-incubate the reaction mixture at the assay temperature (typically 30°C or 37°C) for 5 minutes.
  • Reaction Initiation: Add purified enzyme (typically 0.1-1 μg) to start the reaction and mix quickly.
  • Continuous Monitoring: Immediately monitor the increase in absorbance at 234 nm (ε₂₃₄ = 12,000 M⁻¹cm⁻¹ for DHS) for 2-5 minutes using a spectrophotometer.
  • Initial Rate Calculation: Determine the initial linear rate of absorbance increase and convert to reaction velocity using the extinction coefficient for DHS.
  • Kinetic Analysis: Repeat assays with varying DHQ concentrations (e.g., 0.01-5 mM) to determine Michaelis-Menten kinetic parameters (Kₘ, Vₘₐₓ, kₐₜ).

Data Analysis: For the Type II DHQD from C. glutamicum, reported kinetic parameters include Kₘ values of approximately 1 mM and kₐₜ values around 61 s⁻¹ [7]. In comparison, the biosynthetic AsbF enzyme from Bacillus thuringiensis exhibits a much lower Kₘ (~0.04 mM) and kₐₜ (~1 s⁻¹) [7]. These differences highlight the functional adaptation of DHQD enzymes to their specific metabolic contexts, with catabolic enzymes generally showing higher Kₘ and kₐₜ values than their biosynthetic counterparts.

Crystallization and Structural Analysis

Structural characterization of DHQ-related enzymes provides invaluable insights for understanding catalytic mechanisms and inhibitor design [4]:

Crystallization Protocol for C. glutamicum DHQD:

  • Protein Preparation: Concentrate purified CgDHQD to 40 mg/mL in 40 mM Tris-HCl, pH 8.0.
  • Initial Screening: Set up sparse-matrix crystallization screens (Index, PEG Ion I/II, Structure Screen I/II) using sitting drop vapor diffusion at 20°C.
  • Optimization: Optimize initial hits using reservoir solutions containing 20% PEG 3350 and 0.2 M ammonium citrate tribasic, pH 7.0, for the citrate-complexed form.
  • Cryoprotection: Transfer crystals to reservoir solution supplemented with 30% glycerol before flash-cooling in liquid nitrogen.
  • Data Collection: Collect X-ray diffraction data at synchrotron sources (e.g., Pohang Accelerator Laboratory) at 100K.

This approach yielded high-resolution structures (1.80 Å for citrate complex, 2.00 Å for DHQ complex) that revealed the homododecameric organization of CgDHQD and identified key active site residues involved in substrate binding and catalysis [4]. Such structural information is crucial for understanding substrate specificity and for rational design of enzyme inhibitors.

Research Applications and Technical Approaches

Metabolic Engineering for Aromatic Compound Production

Metabolic engineering strategies leveraging DHQ-related enzymes have enabled efficient microbial production of valuable aromatic compounds. The table below summarizes key approaches and outcomes:

Table 3: Metabolic Engineering Applications Involving DHQ Pathway Enzymes

Target Compound Host Organism Engineering Strategy Maximum Titer Reference
3,4-DHBA (Protocatechuate) E. coli MG1655 ΔaroE Expression of QsuB (catabolic DSD from C. glutamicum) 2.7 g/L [7]
Shikimic Acid Engineered C. glutamicum Growth-arrested cell reaction optimizing shikimate pathway Not specified [8]
Aromatic Amino Acids E. coli, S. cerevisiae Overexpression of feedback-resistant DAHP synthase and transketolase Gram-scale production [9]
Various Aromatics E. coli, C. glutamicum Modular pathway engineering with optimized enzyme expression Varies by product [8]

Critical to successful metabolic engineering is the selection of appropriate enzyme variants based on their kinetic properties and regulatory characteristics. For 3,4-DHBA production, catabolic dehydroshikimate dehydratases (DSDs) such as QsuB from C. glutamicum and Qa-4 from Neurospora crassa outperform biosynthetic AsbF from Bacillus thuringiensis due to their higher resistance to product inhibition (IC₅₀ values of 0.35 mM and 0.64 mM versus 0.08 mM, respectively) [7]. This exemplifies the importance of enzyme biochemistry in determining metabolic engineering outcomes.

Drug Discovery and Antimicrobial Development

The absence of the shikimate pathway in mammals makes DHQ-related enzymes attractive targets for antibiotic development [1] [5]. Structural studies of type I DHQD from pathogens like Clostridium difficile and Salmonella enterica have revealed reaction intermediate states that provide snapshots of the catalytic cycle, highlighting the conformational changes of active site residues such as His-143 that alternate between roles in Schiff base formation/hydrolysis and catalytic dehydration [5]. These structural insights enable structure-based inhibitor design strategies aimed at developing potent and selective antimicrobial agents.

G TargetID Target Identification (DHQ Synthase/Dehydratase) StructuralBio Structural Biology (X-ray Crystallography) TargetID->StructuralBio Protein Production MechStudies Mechanistic Studies (Reaction Intermediates) StructuralBio->MechStudies Catalytic Mechanism InhibitorDesign Inhibitor Design (Structure-Based) MechStudies->InhibitorDesign Active Site Features Validation Biochemical Validation (Enzyme Inhibition Assays) InhibitorDesign->Validation Compound Synthesis Testing Antimicrobial Testing (Selective Toxicity) Validation->Testing Potent Inhibitors Testing->TargetID Lead Optimization

Figure 2: Drug Discovery Workflow Targeting DHQ-Related Enzymes. The process begins with target identification and proceeds through structural and mechanistic studies to inhibitor design and validation.

Experimental approaches for evaluating potential inhibitors include:

  • Enzyme Inhibition Assays: Measure IC₅₀ values using the standard activity assays described in Section 4.2 with varying inhibitor concentrations.
  • Microbial Growth Inhibition: Determine minimum inhibitory concentrations (MICs) against target pathogens and compare to mammalian cell cytotoxicity.
  • Structural Characterization: Co-crystallize lead compounds with target enzymes to confirm binding mode and guide optimization.

The species-specific differences in DHQ enzymes, such as the distinctive P105 residue in Corynebacterium glutamicum DHQD [4], offer opportunities for designing selective inhibitors that target pathogenic enzymes while sparing beneficial microbes. These approaches hold significant promise for addressing the growing challenge of antimicrobial resistance through development of novel therapeutic agents.

Conclusion and Future Perspectives

This compound represents a pivotal metabolic intermediate in the biosynthesis of aromatic amino acids through the shikimate pathway. Its strategic position as the first carbocyclic compound in this pathway, combined with the complex enzymology of its synthesis and conversion, makes DHQ metabolism an attractive target for multiple biotechnology applications. The structural and mechanistic diversity between DHQ-related enzymes from different organisms, particularly between Type I and Type II dehydroquinate dehydratases, provides opportunities for selective intervention in metabolic engineering and drug discovery contexts.

Future research directions will likely focus on several key areas:

  • Advanced protein engineering of DHQ-related enzymes to enhance catalytic efficiency and alter substrate specificity for improved microbial production of valuable aromatic compounds
  • Structural-guided inhibitor design targeting DHQ synthase and dehydratase from microbial pathogens to develop novel antimicrobial agents
  • Dynamic metabolic flux analysis to better understand the regulation of DHQ metabolism in different organisms and growth conditions
  • Synthetic biology approaches to create orthogonal shikimate pathways in industrial microorganisms with optimized flux through DHQ

The continuing investigation of DHQ biochemistry and metabolism will undoubtedly yield new insights and applications in both fundamental research and industrial biotechnology, contributing to the development of sustainable production methods for aromatic chemicals and novel therapeutic agents for infectious diseases.

References

Comprehensive Technical Guide: Structural and Mechanistic Differences Between Type I and Type II Dehydroquinase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Dehydroquinase (DHQase), also known as 3-dehydroquinate dehydratase (EC 4.2.1.10), represents a fascinating enzyme family that catalyzes the third step in the shikimate pathway—the dehydration of 3-dehydroquinate to form 3-dehydroshikimate. This pathway serves as an essential biosynthetic route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous aromatic secondary metabolites in plants, fungi, and bacteria. The absence of this pathway in mammals makes it an attractive target for the development of antimicrobial agents, herbicides, and anti-fungal treatments. What makes dehydroquinase particularly intriguing from both biochemical and evolutionary perspectives is the existence of two structurally distinct forms—type I and type II—that catalyze the same overall reaction through different mechanisms, representing a classic example of convergent evolution [1] [2].

The biological necessity of this enzyme extends beyond primary metabolism, as its products serve as precursors for crucial cellular components including folate, ubiquinone, and various secondary metabolites such as plant pigments and defense compounds. The evolutionary divergence between type I and type II dehydroquinases is evidenced by their distinct structural features, catalytic mechanisms, and occurrence in different organisms. Type I enzymes are predominantly found in plants, fungi, and some bacteria, while type II enzymes are primarily present in bacteria, with some fungi containing both types that function in biosynthetic and catabolic pathways respectively [1] [2] [3]. This comprehensive guide examines the fundamental differences between these two enzyme classes through detailed structural analysis, mechanistic insights, and experimental approaches relevant to drug discovery efforts.

Table 1: Fundamental Characteristics of Type I and Type II Dehydroquinase

Characteristic Type I Dehydroquinase Type II Dehydroquinase
Organism Distribution Plants, fungi, some bacteria Primarily bacteria, some fungi
Pathway Role Biosynthetic shikimate pathway Both biosynthetic and catabolic quinate pathways
Catalytic Mechanism Schiff base mechanism with covalent imine intermediate Enolate mechanism with non-covalent intermediate
Stereochemistry cis-Dehydration trans-Dehydration
Structural Fold TIM barrel architecture α-helical rich structure
Quaternary Structure Homodimer (~29 kDa subunits) Homododecamer (~17 kDa subunits)
Thermal Stability Unfolds at 57°C Unfolds above 82°C

Structural Distinctions Between Type I and Type II Dehydroquinase

Quaternary Structure and Stability Profiles

The oligomeric states of type I and type II dehydroquinases display remarkable differences that correlate with their distinct stability profiles. Type I enzymes typically form homodimeric structures with a subunit molecular weight of approximately 29 kDa, resulting in a total molecular weight of about 58 kDa for the functional unit. In contrast, type II enzymes assemble into homododecameric complexes composed of smaller subunits (approximately 17 kDa each), yielding a significantly larger functional complex with a molecular weight of approximately 190-204 kDa [2] [3]. These differences in quaternary organization directly impact the biophysical properties and stability characteristics of the respective enzymes. Denaturant-induced unfolding studies monitored by circular dichroism spectroscopy reveal that type II dehydroquinase unfolds at denaturant concentrations four-fold greater than type I enzymes, indicating substantially higher conformational stability in the type II enzymes [2] [3].

The thermal stability profiles of the two enzyme classes further highlight their structural differences. Differential scanning calorimetry experiments demonstrate that type I dehydroquinase unfolds as a single cooperative dimer at approximately 57°C, while type II enzyme unfolds at significantly higher temperatures (above 82°C) through a series of discrete transitions, suggesting more complex higher-order structural organization [2] [3]. These stability differences have practical implications for experimental work with these enzymes, particularly in structural biology and drug discovery programs where protein stability can significantly impact crystallization success and compound screening approaches.

Secondary and Tertiary Structure Organization

The architectural differences between type I and type II dehydroquinases extend to their fundamental structural elements. Circular dichroism spectroscopy analyses indicate that type I enzymes contain approximately 50% α-helical content, while type II enzymes are significantly more α-helical, with approximately 75% of their structure adopting this secondary structure element [2] [3]. At the tertiary structure level, type I dehydroquinases exhibit the TIM barrel fold (triosephosphate isomerase barrel), a conserved structural motif characterized by eight alternating α-helices and β-strands that form a solenoid structure [4]. This TIM barrel architecture is classified under the aldolase superfamily in structural databases such as SCOP2 and ECOD [4].

Type II dehydroquinases, in contrast, adopt a distinct α-helical fold that does not conform to the TIM barrel architecture, confirming their independent evolutionary origin [5]. This fundamentally different structural organization between the two enzyme types extends to their active site geometries, particularly in the arrangement of catalytic residues and substrate-binding pockets. The active site of type I dehydroquinase features a surface loop (residues Val228 to Gln236 in Salmonella enterica enzyme) that undergoes conformational changes from an "open" to "closed" state upon substrate binding, effectively shielding the active site and positioning key residues for catalysis [6]. This loop closure facilitates direct interactions with the substrate and reorients an essential active site arginine residue for proper substrate positioning [6].

Table 2: Structural Comparison of Type I and Type II Dehydroquinase

Structural Feature Type I Dehydroquinase Type II Dehydroquinase
Secondary Structure ~50% α-helix ~75% α-helix
Structural Fold TIM barrel (α/β) All-α helical
Domain Classification Aldolase superfamily Distinct α-helical fold
Surface Loop Mobile loop (residues 228-236) closes over active site Flexible lid domain (residues 21-31) closes over active site
Key Loop Residues Val228-Gln236 Arg23-Tyr28
Catalytic Residues Lys170, His143, Glu86 Arg23, Tyr28, invariant active site residues

Catalytic Mechanisms and Active Site Architecture

Type I Dehydroquinase: Schiff Base Mechanism

The type I dehydroquinase employs a covalent catalysis strategy centered on the formation of a Schiff base intermediate between the substrate (3-dehydroquinate) and the ε-amino group of a conserved active site lysine residue (Lys170 in Salmonella typhi and Escherichia coli enzymes) [7]. This mechanism proceeds through a cis-dehydration pathway where the hydroxyl group at C1 and the proton at C2 are eliminated from the same face of the molecule. The catalytic machinery of type I dehydroquinase involves a triad of conserved residues—Lys170, His143, and Glu86—that function in concert to facilitate the multi-step dehydration reaction [7].

The reaction mechanism begins with Schiff base formation between the carbonyl group of 3-dehydroquinate and Lys170, followed by proton abstraction from C2 by His143, which acts as a general base. The carbanion intermediate then undergoes elimination of the OH group at C1, resulting in the formation of the unsaturated product, 3-dehydroshikimate, still covalently bound as a Schiff base. Finally, hydrolysis of the Schiff base releases the product and regenerates the free enzyme. Throughout this process, Glu86 plays a crucial role in orienting His143 and facilitating proton transfer events [7]. The spatial constraints imposed by the active site architecture, particularly a β-hairpin structure, prevent attack on the substrate from below the plane, thereby enforcing the observed cis-elimination stereochemistry [7].

G Compound1 3-Dehydroquinate Intermediate1 Schiff Base Formation (Lys170 covalent bond) Compound1->Intermediate1 Nucleophilic addition Intermediate2 Enolate Intermediate (His143 abstracts C2 proton) Intermediate1->Intermediate2 Proton abstraction by His143 Intermediate3 Elimination (C1 OH group departure) Intermediate2->Intermediate3 Anti-elimination Compound2 3-Dehydroshikimate (covalently bound) Intermediate3->Compound2 Conjugate system formation Compound3 3-Dehydroshikimate (free product) Compound2->Compound3 Schiff base hydrolysis

Figure 1: Catalytic mechanism of type I dehydroquinase via Schiff base intermediate

Type II Dehydroquinase: Enolate Mechanism

In contrast to the covalent catalysis employed by type I enzymes, type II dehydroquinases utilize a non-covalent mechanism that proceeds through an enolate intermediate with trans-dehydration stereochemistry [5] [7]. This mechanism involves a key tyrosine residue (Tyr28 in Streptomyces coelicolor enzyme) that acts as a general base to abstract the C2 proton, generating an enolate intermediate. The reaction then proceeds through an anti-elimination where the OH group at C1 is removed from the opposite face of the molecule relative to proton abstraction at C2, resulting in trans-dehydration [5].

Structural studies of type II dehydroquinase from Streptomyces coelicolor in complex with transition state analogs such as 2,3-anhydro-quinic acid have revealed crucial details about the catalytic machinery [5]. The active site features a flexible lid domain (residues 21-31) that closes over the substrate during catalysis, with invariant residues Arg23 and Tyr28 playing critical roles in substrate binding and catalysis. The lid closure mechanism positions Tyr28 optimally for proton abstraction from C2 of the substrate, while other active site residues facilitate stabilization of the enolate intermediate and subsequent elimination of the C1 hydroxyl group [5]. The absence of conserved lysine residues in type II dehydroquinase sequences and the failure to detect imine intermediates through borohydride reduction experiments provide additional evidence against Schiff base formation in these enzymes [2] [3].

G CompoundA 3-Dehydroquinate IntermediateA Enolate Intermediate (Tyr28 abstracts C2 proton) CompoundA->IntermediateA Proton abstraction by Tyr28 IntermediateB Transition State with anti-periplanar geometry IntermediateA->IntermediateB OH group protonation CompoundB 3-Dehydroshikimate IntermediateB->CompoundB Elimination with trans-stereochemistry

Figure 2: Catalytic mechanism of type II dehydroquinase via enolate intermediate

Experimental Characterization and Methodologies

Enzyme Activity Assays and Kinetic Analysis

The standard spectrophotometric assay for dehydroquinase activity monitors the formation of 3-dehydroshikimate by measuring the increase in absorbance at 234 nm (ε = 12 mM⁻¹cm⁻¹), which corresponds to the conjugated enone carboxylate within the product [6]. This continuous assay allows for real-time monitoring of enzyme activity and facilitates determination of kinetic parameters including kcat and Km. Comparative kinetic studies reveal significant differences between type I and type II enzymes, with type I enzymes typically exhibiting Km values in the low micromolar range, while type II enzymes display Km values one to two orders of magnitude higher [1].

pH-rate profiles provide another distinguishing characteristic between the two enzyme classes, with type I and type II dehydroquinases exhibiting markedly different pH dependence and optimal pH ranges [2] [3]. These differences reflect their distinct catalytic mechanisms and active site architectures. For type I enzymes, the pH dependence typically reflects the ionization states of the catalytic histidine and lysine residues, while for type II enzymes, the pH profile relates to the catalytic tyrosine and other active site residues involved in the enolate mechanism.

Structural Biology Approaches

X-ray crystallography has been instrumental in elucidating the structural differences between type I and type II dehydroquinases. Multiple crystal structures have been solved for both enzyme types, often in complex with substrates, products, or inhibitors. For type I dehydroquinases, structures have been determined in both "open" and "closed" conformations of the active site loop, providing insights into the substrate-induced conformational changes essential for catalysis [6]. Structures of type II dehydroquinases in complex with transition state analogs like 2,3-anhydro-quinic acid have revealed details about the catalytic cycle and the role of key residues [5].

Site-directed mutagenesis combined with kinetic and structural studies has been crucial for identifying essential catalytic residues and understanding their roles. For type I dehydroquinase, mutagenesis of His143, Lys170, and Glu86 has confirmed their importance in catalysis [7]. Similarly, for type II dehydroquinase, studies of flexible lid domain residues such as Arg23 and Tyr28 have established their critical functions in substrate binding and catalysis [5]. These structure-function studies employ heterologous expression systems (typically E. coli) for protein production, followed by purification using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), and subsequent biochemical and structural characterization [6].

Biophysical Characterization Methods

Circular dichroism (CD) spectroscopy has been used to analyze the secondary structure composition and stability of both enzyme types, revealing the higher α-helical content of type II dehydroquinases compared to type I enzymes [2] [3]. Denaturant-induced unfolding experiments monitored by CD spectroscopy demonstrate the greater conformational stability of type II enzymes, which require approximately four-fold higher denaturant concentrations for unfolding compared to type I enzymes [2] [3].

Analytical ultracentrifugation studies provide information about the oligomeric states and molecular weights of the native enzymes. These analyses confirm the dimeric nature of type I dehydroquinases (sedimentation coefficient s⁰₂₀,𝕨 = 4.12 ± 0.08 S) and the dodecameric structure of type II enzymes (s⁰₂₀,𝕨 = 9.96 ± 0.21 S) [2] [3]. Differential scanning calorimetry further highlights the stability differences between the two enzyme classes, with type I enzymes unfolding at 57°C as a single cooperative dimer, while type II enzymes unfold above 82°C through multiple transitions [2] [3].

Therapeutic Applications and Drug Discovery Approaches

Dehydroquinase as an Antimicrobial Target

The absence of the shikimate pathway in mammals combined with its essentiality in many pathogenic bacteria, fungi, and parasites makes dehydroquinase an attractive target for the development of novel antimicrobial agents [1] [7]. This selective toxicity potential is particularly valuable in an era of increasing antibiotic resistance, as inhibitors would specifically target pathogenic microorganisms without affecting human metabolic pathways. Mycobacterium tuberculosis, the causative agent of tuberculosis, represents a particularly important target, as inhibitors of its shikimate pathway enzymes have shown potential for tuberculosis treatment [1].

The dual distribution of dehydroquinase types across different pathogens presents both challenges and opportunities for drug discovery. While most bacteria and higher plants possess type I dehydroquinase, some pathogenic bacteria contain type II enzymes, necessitating different inhibitor development strategies for different pathogens [1]. In some cases, such as Salmonella, genetic studies have shown that deletion of the aroD gene encoding type I dehydroquinase results in attenuated strains that can serve as live vaccines, further validating this enzyme as a target for anti-virulence therapies [8].

Structure-Based Inhibitor Design

Rational inhibitor design strategies have been employed for both types of dehydroquinases, leveraging structural information to develop compounds that mimic reaction intermediates or transition states. For type I dehydroquinase, inhibitors have been designed to target the Schiff base formation step, including epoxide-based compounds and ammonium derivatives that covalently modify the essential Lys170 residue [8]. Crystal structures of Salmonella typhi DHQ1 covalently modified by such inhibitors have been solved at high resolution (1.4 Å and 1.35 Å), providing detailed insights into inhibitor-enzyme interactions [8].

For type II dehydroquinase, transition state analogs such as 2,3-anhydro-quinic acid have been designed and co-crystallized with the enzyme from Streptomyces coelicolor, revealing the structural basis for inhibition [5]. These structures often show additional molecules (e.g., tartrate and glycerol) in the active site that provide further insights for optimizing inhibitor interactions [5]. The flexible nature of the active site loops in both enzyme types presents both a challenge and opportunity for inhibitor design, as compounds that stabilize inactive conformations or prevent loop closure could effectively inhibit enzyme activity [6].

Experimental Protocols for Inhibitor Evaluation

Comprehensive evaluation of dehydroquinase inhibitors involves multiple experimental approaches. Enzymatic assays measuring inhibition constants (Ki) and mode of inhibition are essential first steps. Structural characterization of inhibitor-enzyme complexes through X-ray crystallography provides atomic-level insights into binding interactions and facilitates iterative optimization of inhibitor designs [5] [8]. For type I dehydroquinase inhibitors, assessment of covalent modification through mass spectrometric analysis and crystallography confirms the mechanism of action [8].

Cellular activity assessments represent a critical step in validating dehydroquinase inhibitors as potential therapeutic agents. For example, in vitro anti-virulence studies have demonstrated that certain ammonium derivatives targeting type I dehydroquinase can reduce the ability of Salmonella Enteritidis to kill A459 respiratory cells [8]. Similar cellular assays for Mycobacterium tuberculosis inhibitors have shown potential for tuberculosis treatment, highlighting the translational relevance of dehydroquinase-targeted compounds [1].

Conclusion

The evolutionary convergence that produced two structurally distinct dehydroquinase enzymes capable of catalyzing the same biochemical reaction represents a fascinating natural experiment in enzyme design. The fundamental differences between type I and type II dehydroquinases—in their quaternary structures, catalytic mechanisms, active site architectures, and biophysical properties—provide valuable insights for both basic enzymology and applied drug discovery. From a therapeutic perspective, the absence of the shikimate pathway in humans combined with the essentiality of this pathway in numerous pathogens makes both enzyme types attractive targets for antimicrobial development.

References

3-dehydroquinic acid discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

DHQ and the Shikimate Pathway

3-Dehydroquinic acid (DHQ) is the first carbocyclic intermediate in the shikimate pathway [1]. This seven-step metabolic pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, tryptophan), folate, and ubiquinone in bacteria, fungi, algae, and plants, but is absent in mammals [2] [3] [4]. This absence makes the pathway and its enzymes, including those that act on DHQ, attractive targets for developing new antimicrobials and herbicides [2] [4] [5].

The enzyme 3-dehydroquinate dehydratase (DHQD) catalyzes the third step in the shikimate pathway: the dehydration of DHQ to form 3-dehydroshikimate (DHS) [3] [6]. DHQ can also serve as a precursor for other compounds, such as pyrroloquinoline quinone (PQQ), a redox cofactor [1].

The Two Catalytic Machines of DHQD

DHQDs are classified into two structurally and mechanistically distinct types that catalyze the same overall reaction [3] [4] [7]. The table below summarizes their key differences.

Feature Type I DHQD Type II DHQD
Mechanism Covalent Schiff base (imine) intermediate [4] [7] Non-covalent, enolate intermediate [3]
Elimination cis-elimination of water [7] trans-elimination of water [3]
Structure Homodimer with (α/β)₈ fold [4] Homododecamer with flavodoxin-like fold [3] [6]
Key Catalytic Residues Lys170 (forms Schiff base), His143 (acid/base) [4] [7] Lys/Met/Arg in active site; varies by species [3] [6]

The following diagram illustrates the distinct stepwise mechanisms for Type I and Type II DHQD:

cluster_typeI Type I DHQD Mechanism (Schiff Base) cluster_typeII Type II DHQD Mechanism (Enolate Intermediate) Start This compound (DHQ) I1 1. Schiff Base Formation Lys170 nucleophilic attack Start->I1 II1 1. Anti-Dehydration via Enolate Intermediate Start->II1 I2 2. syn-Dehydration His143 general acid/base I1->I2 I3 3. Hydrolysis Release of DHS I2->I3 DHS 3-Dehydroshikimate (DHS) I3->DHS II2 2. Product Release 3-Dehydroshikimate (DHS) II1->II2 II2->DHS

catalytic mechanisms of Type I and Type II DHQD

Modern Research: From Structure to Inhibitors

Current research on DHQD focuses on structural analysis to guide inhibitor design and metabolic engineering.

Structural Insights and Key Residues Recent structural studies of Type II DHQD from Corynebacterium glutamicum (CgDHQD) reveal a dodecameric structure and identify unique residues affecting activity [3] [6]. Replacing Pro105 with isoleucine or valine decreased activity by ~70%, while mutating Ser103 to threonine increased activity by 10% [6].

For Type I DHQDs, the roles of catalytic triad residues (Glu86, His143, Lys170 in Salmonella enterica) are well-studied [4] [7]. Mutagenesis studies show Glu86 is not absolutely essential for catalysis but plays a critical role in orienting His143 and fine-tuning the reaction pH optimum [8].

Virtual Screening for Novel Inhibitors A 2025 study used the crystal structure of Mycobacterium tuberculosis DHQD (MtDHQD) for large-scale virtual screening [2]. The workflow and key results are summarized below:

Start Virtual Screening Library (9,699 compounds) Step1 Molecular Docking (AutoDock 4.0) Start->Step1 Step2 Filter: Lipinski's Rule & Binding Energy (< -8.39 kcal/mol) Step1->Step2 Step3 ADMET Profiling Step2->Step3 Step4 Molecular Dynamics (MD) Simulation & MM-GBSA Step3->Step4 Result 5 Promising Inhibitor Candidates Step4->Result

workflow for identification of DHQD inhibitors

This rigorous process identified five compounds with superior binding affinity and stability compared to the reference inhibitor [2]. ZINC14981770 showed the most promising results with a binding energy of -32.70 kcal/mol and formed a stable complex with the enzyme in simulations [2].

Core Experimental Protocols

Key methodologies from recent studies are outlined below to facilitate your own experimental work.

1. Protein Purification and Crystallography (for Structural Studies)

  • Gene Cloning & Expression: The DHQD gene (e.g., aroQ from C. glutamicum) is cloned into a pET vector system and expressed in E. coli BL21(DE3) with kanamycin selection. Protein expression is induced by IPTG [3] [6].
  • Protein Purification: Use immobilized metal affinity chromatography (Ni-NTA agarose) followed by ion-exchange and size-exclusion chromatography. Purified protein is concentrated for crystallization trials [3] [6].
  • Crystallization & Data Collection: Crystals are grown via sitting-drop vapor diffusion. For ligand complex structures, crystals are soaked with the substrate (DHQ) or co-crystallized. X-ray diffraction data is collected at a synchrotron source [3] [4].

2. Virtual Screening Protocol (for Inhibitor Discovery)

  • Target Preparation: Retrieve the DHQD crystal structure (e.g., PDB ID: 3N76). Remove water and cofactors, add hydrogens, and perform energy minimization [2].
  • Compound Library Screening: Screen a diverse library (e.g., from ZINC/PubChem) using tools like RASPD+ and PyRx. Apply Lipinski's Rule of Five and select top hits based on predicted binding energy [2].
  • ADMET & Simulation: Analyze pharmacokinetics and toxicity (ADMET) with DataWarrior. Perform molecular dynamics (MD) simulations (e.g., 50 ns) and calculate binding free energies using MM-GBSA [2].

3. Enzyme Kinetics Assay

  • Activity Measurement: The reaction is initiated by adding enzyme to a buffer containing DHQ. The formation of DHS is monitored by measuring the increase in absorbance at 234 nm (ε = 12 mM⁻¹cm⁻¹) [4] [8].
  • Kinetic Analysis: Determine kinetic parameters (Kₘ, k꜀ₐₜ) by measuring initial rates at varying DHQ concentrations and fitting the data to the Michaelis-Menten equation [8] [6].

Key Research Applications and Implications

The research on DHQ and DHQD has significant translational potential, primarily in two areas:

  • Antimicrobial Drug Discovery: The shikimate pathway's absence in humans makes DHQD a high-value target for novel antibiotics, especially against drug-resistant strains like Mycobacterium tuberculosis [2]. The newly identified compounds from virtual screening provide a starting point for developing these therapeutics [2].
  • Industrial Metabolic Engineering: Corynebacterium glutamicum is a workhorse for producing amino acids and aromatic compounds [3] [9]. Understanding the structure and kinetics of CgDHQD enables engineers to optimize the shikimate pathway flux for high-yield synthesis of valuable chemicals like shikimate and protocatechuic acid [3] [9] [6].

References

Comprehensive Technical Guide: Microbial Diversity of 3-Dehydroquinate Dehydratase Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQase Enzymes and Their Metabolic Context

3-Dehydroquinate dehydratase (DHQase) is a central enzyme in the shikimate pathway, an essential metabolic route found in bacteria, fungi, plants, and some protozoa, but notably absent in mammals. This enzyme catalyzes the third step in the pathway, facilitating the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS) through a dehydration reaction. The shikimate pathway serves as a crucial biosynthetic route for the production of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, ubiquinone, and numerous aromatic secondary metabolites. The absence of this pathway in humans makes it an attractive target for the development of antimicrobial agents and herbicides, generating significant interest in understanding the diversity and functional characteristics of DHQase enzymes across microbial species.

Microbial DHQases exhibit remarkable diversity in their structural features, kinetic parameters, and catalytic mechanisms, reflecting evolutionary adaptations to different ecological niches and metabolic requirements. Recent comprehensive studies have revealed that these enzymes can be broadly categorized into two distinct types (I and II) with different characteristics and distribution patterns across microbial taxa. This diversity has implications for microbial metabolism and presents opportunities for targeted therapeutic interventions against pathogenic microorganisms. The following sections provide a detailed technical examination of DHQase diversity, structural properties, experimental characterization methods, and therapeutic applications relevant to researchers and drug development professionals.

Classification and Distribution of DHQase Across Microorganisms

Fundamental Classification of DHQase Types

DHQase enzymes are categorized into two distinct evolutionary classes with different structural and catalytic properties:

  • Type I DHQases: These enzymes are typically heat-labile dimeric proteins that catalyze the dehydration through a cis-elimination mechanism via a covalent imine intermediate. Type I DHQases are primarily found in plants, fungi, and some bacteria including Escherichia coli and Enterococcus faecalis. They generally exhibit lower Km values (in the low micromolar range), indicating higher substrate affinity compared to Type II enzymes. The catalytic mechanism involves a conserved histidine residue that participates in the formation of the Schiff base intermediate. [1] [2]

  • Type II DHQases: These enzymes form heat-stable dodecameric structures (consisting of four trimers) and employ a trans-dehydration mechanism via an enolate intermediate. Type II DHQases are predominantly found in bacteria, including Corynebacterium glutamicum and Mycobacterium tuberculosis, and also participate in fungal quinate catabolism. They typically display higher Km values (one to two orders of magnitude greater than Type I), suggesting lower substrate affinity but potentially different regulatory properties. [1] [3]

Phylogenetic Distribution and Genomic Analysis

Comprehensive genomic surveys have revealed the distribution patterns of DHQase types across microbial taxa. A large-scale study examining 3180 prokaryotic genomes identified 459 DHQase sequences, indicating the widespread presence of this enzyme across diverse bacterial species. Among these sequences, analysis revealed distinct phylogenetic clustering corresponding to the Type I and Type II classifications, with some microorganisms possessing both types potentially involved in different metabolic pathways (biosynthetic versus catabolic). [1]

Table 1: Distribution of DHQase Types Across Selected Microorganisms

Microorganism DHQase Type Structural Features Catalytic Mechanism
Escherichia coli Type I Homodimeric, heat-labile cis-dehydration, Schiff base
Corynebacterium glutamicum Type II Homododecameric, heat-stable trans-dehydration, enolate intermediate
Streptomyces coelicolor Type II Homododecameric, heat-stable trans-dehydration, enolate intermediate
Mycobacterium tuberculosis Type II Homododecameric, heat-stable trans-dehydration, enolate intermediate
Enterococcus faecalis Type I Homodimeric, heat-labile cis-dehydration, Schiff base
Methicillin-resistant Staphylococcus aureus Type I Homodimeric, TIM barrel fold cis-dehydration, Schiff base

The evolutionary relationship between these two DHQase types represents a remarkable example of convergent evolution, where unrelated enzymes have evolved to catalyze the same overall reaction through different mechanistic approaches. This convergence suggests strong selective pressure to maintain this catalytic function within the shikimate pathway, while allowing structural and mechanistic diversification that may confer adaptive advantages in different metabolic contexts or environmental conditions. [4]

DHQase_Evolution Microbial DHQases Microbial DHQases Type I DHQases Type I DHQases Microbial DHQases->Type I DHQases Type II DHQases Type II DHQases Microbial DHQases->Type II DHQases Plants Plants Type I DHQases->Plants Fungi Fungi Type I DHQases->Fungi Some Bacteria Some Bacteria Type I DHQases->Some Bacteria Dimeric Structure Dimeric Structure Type I DHQases->Dimeric Structure Heat-labile Heat-labile Type I DHQases->Heat-labile cis-Dehydration cis-Dehydration Type I DHQases->cis-Dehydration Schiff Base Mechanism Schiff Base Mechanism Type I DHQases->Schiff Base Mechanism Most Bacteria Most Bacteria Type II DHQases->Most Bacteria Fungal Quinate Catabolism Fungal Quinate Catabolism Type II DHQases->Fungal Quinate Catabolism Dodecameric Structure Dodecameric Structure Type II DHQases->Dodecameric Structure Heat-stable Heat-stable Type II DHQases->Heat-stable trans-Dehydration trans-Dehydration Type II DHQases->trans-Dehydration Enolate Intermediate Enolate Intermediate Type II DHQases->Enolate Intermediate

Diagram: Evolutionary relationships and characteristics of Type I and Type II DHQases, showing their distribution across biological kingdoms and distinctive structural and catalytic properties.

Kinetic Diversity and Catalytic Mechanisms

Comparative Kinetic Parameters Across Microbial Species

The kinetic properties of DHQase enzymes vary considerably across different microorganisms, reflecting adaptations to specific metabolic requirements and environmental conditions. A comprehensive study of 38 microbial DHQases revealed a broad spectrum of catalytic efficiencies and substrate affinities, with key kinetic parameters spanning several orders of magnitude. This diversity illustrates the enzyme's evolutionary plasticity and suggests potential for engineering optimized variants for industrial applications. [1]

Table 2: Kinetic Parameters of DHQases from Various Microorganisms

Microorganism Km (μM) kcat (s⁻¹) Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) Reference
Methicillin-resistant Staphylococcus aureus 54 48 0.9 [5]
Corynebacterium glutamicum (Wild type) Not reported Not reported Not reported [3]
Corynebacterium glutamicum (S103T mutant) Not reported Not reported ~10% increase vs wild type [3]
Corynebacterium glutamicum (P105I/V mutants) Not reported Not reported ~70% decrease vs wild type [3]
Escherichia coli (Type I) Low micromolar range Not reported Not reported [2]
Type II DHQases (general) 1-2 orders higher than Type I Not reported Not reported [2]

The observed kinetic diversity has important implications for metabolic flux through the shikimate pathway in different microorganisms. Microbes with high-affinity DHQases (low Km) may be adapted to environments where substrates are limited, while those with high-capacity enzymes (high kcat) might be optimized for rapid biosynthesis of aromatic compounds during rapid growth phases. This natural variation provides a valuable resource for metabolic engineering efforts aimed at optimizing shikimate pathway flux for industrial production of aromatic compounds. [1]

Catalytic Mechanisms of Type I and Type II DHQases

The two DHQase types employ fundamentally different catalytic strategies to achieve the same overall chemical transformation:

  • Type I Mechanism: Type I DHQases utilize a covalent imine intermediate (Schiff base) formed between a conserved lysine residue and the substrate. The reaction proceeds via syn-elimination of water, with a conserved histidine residue acting as a catalytic base to initiate the reaction. This mechanism involves a series of proton transfers and electronic rearrangements that ultimately lead to the formation of the product, 3-dehydroshikimate. The structural context of the active site ensures proper substrate orientation and stabilizes reaction intermediates through specific hydrogen-bonding interactions. [2]

  • Type II Mechanism: Type II DHQases employ a completely different approach based on an enolate intermediate without forming a covalent enzyme-substrate complex. The reaction proceeds via anti-elimination of water through an E1cb mechanism. Key catalytic residues include Tyr28 (general base for proton abstraction from C2), His106 (general acid for proton donation), and Asn16 (activates water molecules), with critical assistance from Arg23 and Arg113 in modulating the pKa of Tyr28. Glu104 activates His106 through hydrogen bonding, creating an efficient proton relay system. The reaction proceeds through a stabilized enolate intermediate that collapses with elimination of the hydroxyl group at C3. [6]

The independent evolution of these distinct mechanistic solutions to the same chemical transformation represents a fascinating example of convergent evolution at the molecular level, suggesting strong selective pressure for maintenance of this catalytic function within the shikimate pathway while allowing structural and mechanistic diversification. [4]

Structural Properties and Key Residues

Comparative Structural Features

The structural differences between Type I and Type II DHQases extend beyond their quaternary arrangements to encompass distinct folds and active site architectures:

  • Type I DHQase Structure: Type I enzymes typically exhibit a (α/β)8 barrel fold (TIM barrel), with each monomer forming a complete barrel structure. The active site is located at the C-terminal end of the barrel, with catalytic residues positioned to facilitate the Schiff base mechanism. The dimeric interface involves specific complementary surfaces that contribute to stability and may influence catalytic efficiency. The structure of Type I DHQase from Enterococcus faecalis has been resolved to 2.2 Å, revealing details of the active site architecture and substrate binding pocket. [7]

  • Type II DHQase Structure: Type II enzymes feature a flavodoxin-like fold and assemble into complex dodecameric structures arranged as a tetrahedron of trimers. Each subunit contributes to three interfacial active sites, creating highly cooperative catalytic centers. The crystal structure of Corynebacterium glutamicum DHQase has been resolved at 1.8 Å resolution with a citrate inhibitor and at 2.0 Å with bound substrate, revealing an unusual binding mode and a distinctive "lid loop" that undergoes conformational changes during catalysis. [3]

Critical Residues and Their Functional Roles

Structural studies have identified key residues essential for catalytic function in both DHQase types:

  • Type II Catalytic Residues: In Streptomyces coelicolor Type II DHQase, the catalytic mechanism involves:

    • Tyr28: Serves as a general base for proton abstraction from C2 of the substrate
    • His106: Functions as a general acid for proton donation to the hydroxyl group
    • Asn16: Activates water molecules and participates in proton transfer
    • Glu104: Activates His106 through hydrogen bonding arrangements
    • Arg23 and Arg113: Modulate the pKa of Tyr28 through charge-charge interactions
    • Asn79: Helps stabilize reaction intermediates through hydrogen bonding [6]
  • Unique Residues in C. glutamicum DHQase: Structural analysis of C. glutamicum DHQase revealed distinctive features, including:

    • Pro105: A unique residue in some Corynebacterium species located near the 5-hydroxyl group of DHQ. Mutation studies demonstrated that replacing P105 with isoleucine or valine (residues conserved in other DHQDs) caused an approximately 70% decrease in activity, highlighting its importance for optimal catalytic function.
    • Ser103: Replacement with threonine (CgDHQDS103T) resulted in a 10% increase in activity, suggesting a potential role in fine-tuning catalytic efficiency. [3]

Table 3: Key Structural Features Comparison Between DHQase Types

Structural Feature Type I DHQase Type II DHQase
Quaternary Structure Homodimer Homododecamer (four trimers)
Protein Fold (α/β)8 TIM barrel Flavodoxin-like fold
Thermal Stability Heat-labile Heat-stable
Active Sites One per monomer Three interfacial active sites per trimer
Metallic Cofactors Not required Not required
Conserved Residues Lysine (Schiff base formation), Histidine Tyr28, His106, Asn16, Glu104, Arg23, Arg113

The structural insights gained from these studies not only advance our understanding of catalytic mechanisms but also provide valuable information for rational design of inhibitors that can selectively target DHQases from pathogenic microorganisms while minimizing off-target effects on beneficial microbes or plant systems.

Experimental Methodologies for DHQase Characterization

Gene Identification and Protein Production

The functional characterization of diverse DHQase enzymes begins with careful gene identification and protein production:

  • Genome Mining and Sequence Identification: DHQase genes can be identified through homology searching of genomic databases using known DHQase sequences as queries. A typical approach uses seed sequences (e.g., Type II DHQase from Corynebacterium glutamicum NP_599670 or Type I DHQase from E. coli K-12 NP_416208) to retrieve putative DHQase sequences with threshold E values ≤ 10⁻¹⁰. To increase functional prediction credibility, sequences from host organisms with incomplete shikimate pathways are typically filtered out. [1]

  • Gene Synthesis and Codon Optimization: Selected DHQase amino acid sequences are reverse-translated into DNA sequences and optimized for expression in host systems like E. coli or C. glutamicum by referring to their codon usage bias. RNA secondary structures should be checked and eliminated using software like UNAFold. For synthetic biology applications, genes can be customized by adding Biobrick adapters and removing restriction endonuclease sites. [1]

  • Protein Expression and Purification: DHQase genes are typically cloned into expression vectors (e.g., pET28a+) and expressed in host strains like E. coli BL21(DE3). Expression is induced with IPTG (0.1-1.0 mM) at mid-log phase (OD600 ≈ 0.6-0.8), followed by incubation at reduced temperatures (16°C) overnight to improve soluble expression. purification generally employs affinity chromatography (Ni-NTA for His-tagged proteins), often followed by ion-exchange and size-exclusion chromatography for further purification. [1] [3]

Functional and Structural Characterization

Comprehensive characterization of DHQase enzymes involves multiple biochemical and biophysical approaches:

  • Enzyme Activity Assays: DHQase activity is typically measured by monitoring the formation of 3-dehydroshikimate at 234 nm (ε = 12,000 M⁻¹cm⁻¹) using a spectrophotometer. A high-throughput method adapted for 96-well plates enables efficient screening of multiple enzyme variants or conditions. Reaction mixtures (100 μL volume) contain various DHQ concentrations (0.08 to 1.0 mmol/L) in appropriate buffer (typically 50 mM Tris-HCl, pH 8.0). Kinetic parameters (Km, Vmax) are calculated from Lineweaver-Burk plots or direct fitting to the Michaelis-Menten equation. [1] [5]

  • Biochemical Characterization: Comprehensive profiling includes determination of optimal pH and temperature ranges, thermostability, and effects of various ions, surfactants, and chelating agents. For example, characterization of MRSA DHQase showed an optimal temperature of 55°C, optimal pH of 8.0, complete inactivation at 60°C in 10 minutes, and sensitivity to various chemical agents. [5]

  • Structural Determination: X-ray crystallography remains the primary method for determining DHQase structures at high resolution. Proteins are crystallized using sparse-matrix screens with sitting-drop vapor diffusion methods. For example, CgDHQD crystals were obtained in conditions containing 20% PEG 3350 and 0.2 M ammonium citrate tribasic (pH 7.0). Data collection typically occurs at synchrotron sources (e.g., 100K at beamline 7A of Pohang Accelerator Laboratory), with structures solved by molecular replacement. [3]

DHQase_Workflow Genome Mining Genome Mining Sequence Alignment Sequence Alignment Genome Mining->Sequence Alignment Gene Synthesis Gene Synthesis Codon Optimization Codon Optimization Gene Synthesis->Codon Optimization Protein Expression Protein Expression IPTG Induction IPTG Induction Protein Expression->IPTG Induction Protein Purification Protein Purification Affinity Chromatography Affinity Chromatography Protein Purification->Affinity Chromatography Functional Assays Functional Assays Kinetic Analysis Kinetic Analysis Functional Assays->Kinetic Analysis Structural Studies Structural Studies X-ray Crystallography X-ray Crystallography Structural Studies->X-ray Crystallography Phylogenetic Analysis Phylogenetic Analysis Sequence Alignment->Phylogenetic Analysis Vector Cloning Vector Cloning Codon Optimization->Vector Cloning Host Transformation Host Transformation Vector Cloning->Host Transformation SEC & IEX SEC & IEX Affinity Chromatography->SEC & IEX Activity Measurements Activity Measurements Kinetic Analysis->Activity Measurements Structure Solution Structure Solution X-ray Crystallography->Structure Solution Phylogenetic Analysis->Gene Synthesis Host Transformation->Protein Expression IPTG Induction->Protein Purification SEC & IEX->Functional Assays Activity Measurements->Structural Studies

Diagram: Experimental workflow for comprehensive characterization of DHQase enzymes, from gene identification to functional and structural analysis.

Therapeutic Applications and Industrial Relevance

DHQase as a Novel Antimicrobial Target

The absence of the shikimate pathway in mammals makes DHQase an attractive target for developing selective antimicrobial agents with minimal host toxicity. This potential has been explored against various pathogenic microorganisms:

  • Antituberculosis Applications: Mycobacterium tuberculosis utilizes Type II DHQase, making it a promising target for novel anti-TB drugs. Recent in silico studies have identified potential inhibitors through virtual screening of compound libraries. For example, five compounds (ZINC14981770, ZINC14741224, ZINC14743698, ZINC13165465, and ZINC8442077) showed highly favorable binding energies (ranging from -8.99 to -8.39 kcal/mol) compared to a reference compound (-4.93 kcal/mol). Molecular dynamics simulations demonstrated stable complexes with DHQD over 50 ns, with MM-GBSA binding energy calculations showing ZINC14981770 with the lowest free binding energy of -32.70 kcal/mol. [8]

  • Anti-MRSA Strategies: DHQase from methicillin-resistant Staphylococcus aureus (MRSA) has been characterized as a Type I enzyme with kinetic parameters (Km = 54 μM, kcat = 48 s⁻¹, catalytic efficiency = 0.9 μM⁻¹s⁻¹). The enzyme shows an optimal pH of 8.0 and temperature of 55°C, with complete inactivation at 60°C within 10 minutes. These biochemical properties provide a foundation for designing specific inhibitors against this clinically important pathogen. [5]

  • Anti-Enterococcal Applications: Studies targeting Enterococcus faecalis DHQase have identified several polyketide-based inhibitors, with the flavonoid marein showing both enzyme inhibition and growth retardation effects on the bacterium. The resolution of the E. faecalis DHQase structure at 2.2 Å provides a structural basis for rational inhibitor design against this vancomycin-resistant pathogen. [7]

Metabolic Engineering and Industrial Biotechnology

Beyond therapeutic applications, DHQase diversity has been leveraged for metabolic engineering and industrial biotechnology:

  • Library Development for Synthetic Biology: The systematic study of 38 DHQases with known catalytic constants has generated a valuable enzyme library for synthetic biology applications. This collection enables the design of artificial shikimate pathway modules with tunable flux control points, allowing optimization of metabolic pathways for production of valuable aromatic compounds. [1]

  • Shikimate Acid Production: Engineered Corynebacterium glutamicum strains with modified DHQase activity have been developed for efficient shikimate production, demonstrating the industrial relevance of understanding and optimizing this enzyme. The structural insights from CgDHQD studies, particularly the identification of residues affecting catalytic efficiency (e.g., S103T mutation increasing activity), provide targets for further strain improvement. [3]

The strategic importance of DHQase in both therapeutic development and industrial biotechnology underscores the value of comprehensive understanding of its microbial diversity, structural features, and catalytic mechanisms. Future research directions will likely focus on exploiting these natural variations to develop next-generation antimicrobial agents and enhanced microbial production platforms for aromatic compounds.

Conclusion

References

Comprehensive Technical Guide: Phylogenetic Analysis of 3-Dehydroquinate Dehydratase (DHQase) Across Prokaryotic Genomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQase and Phylogenetic Analysis

Biological Significance of DHQase 3-dehydroquinate dehydratase (DHQase; EC 4.2.1.10) represents a crucial enzymatic step in the shikimate pathway, catalyzing the reversible conversion of 3-dehydroquinate to 3-dehydroshikimate. This pathway is essential in microbes and plants for the biosynthesis of aromatic amino acids, vitamins, lignin, and numerous specialized metabolites [1]. The shikimate pathway has gained considerable attention as a target for drug development because it is absent in animals, making DHQase a promising candidate for antimicrobial agents. DHQases are classified into two distinct types based on structural and catalytic characteristics: Type I DHQases are typically heat-labile dimers primarily found in plants and fungi, employing a cis-elimination mechanism, while Type II DHQases are heat-stable dodecamers widespread in bacteria that utilize a trans-elimination mechanism [1]. Understanding the evolutionary relationships among DHQase enzymes across prokaryotic genomes provides valuable insights for fundamental microbiology and has practical applications in metabolic engineering, synthetic biology, and antimicrobial drug discovery.

Principles of Phylogenetic Analysis Phylogenetic analysis is the systematic study of evolutionary relationships among species, organisms, or specific molecular components through branching diagrams known as phylogenetic trees. These trees depict the evolutionary history and genetic divergence of homologous sequences from a common ancestor [2]. In molecular phylogenetics, DNA or protein sequences are compared to infer relationships, with the underlying assumption that sequence similarity reflects evolutionary relatedness. Phylogenetic trees consist of branches (representing genetic change or divergence), nodes (points where lineages diverge), and leaves (terminal points representing contemporary sequences) [2]. The particular branching pattern is referred to as topology, which represents the evolutionary development through progressive lineage splitting. Phylogenetic analysis can be performed using various methods, including distance-based, maximum parsimony, maximum likelihood, and Bayesian approaches, each with specific strengths and applications for different analytical scenarios.

Data Sources and Sequence Retrieval

Genomic Databases and Access Tools The National Center for Biotechnology Information (NCBI) provides comprehensive access to prokaryotic genomic data through its NCBI Datasets resource, which follows FAIR (Findable, Accessible, Interoperable, Reusable) data management principles [3]. This resource offers user-friendly web interfaces, command-line tools, and documented APIs for efficient retrieval of biological sequences and metadata. For phylogenetic analysis of DHQase across prokaryotes, researchers can access nearly two million eukaryotic and prokaryotic assembled genomes through genome data packages, which include genomic, transcript, and protein sequences alongside annotation files in formats such as GFF3, GTF, or GBFF [3]. The NCBI Datasets system provides a straightforward data delivery mechanism that combines sequence and metadata stored across multiple NCBI databases (Assembly, Taxonomy, BioSample, Gene, and BioProject) in response to a single query, significantly streamlining the data acquisition process.

Sequence Retrieval Strategies For comprehensive DHQase analysis, two primary approaches can be employed. The targeted gene approach begins with known DHQase sequences (e.g., NP_599670 from Corynebacterium glutamicum ATCC13032 for Type II DHQase or NP_416208 from Escherichia coli K-12 for Type I DHQase) as seeds for homology searches across prokaryotic genomes [1]. These searches can be conducted using BLAST with a conservative E-value threshold (e.g., ≤10-10) to identify putative DHQase sequences. The genome mining approach involves identifying prokaryotic genomes with complete shikimate pathways and extracting DHQase sequences from these genomes to ensure functional relevance. A recent study examining 3,180 prokaryotic genomes successfully identified 459 DHQase sequences using such methods [1]. For uncultured prokaryotes, which represent the majority of microbial diversity, metagenome-assembled genomes (MAGs) and single-amplified genomes (SAGs) can serve as valuable sources of DHQase sequences, though these require careful quality assessment [4].

Table 1: Bioinformatics Resources for DHQase Sequence Retrieval

Resource Type Specific Database/Tool Key Features Application in DHQase Analysis
Genome Database NCBI Genome Comprehensive collection of prokaryotic genomes Retrieval of complete genome sequences for DHQase identification
Gene Database NCBI Gene Curated gene-specific information Access to annotated DHQase gene records and sequences
Sequence Archive SRA (Sequence Read Archive) Raw sequencing data from diverse prokaryotes Identification of DHQase sequences from uncultured prokaryotes
Metagenomic Data MG-RAST, IMG/M Processed metagenomic datasets Discovery of novel DHQase variants from environmental samples
Profile HMM Database Pfam, TIGRFAM Curated protein family models Hidden Markov Model-based identification of DHQase domains

Sequence Analysis and Phylogenetic Reconstruction

Multiple Sequence Alignment and Quality Assessment Multiple sequence alignment (MSA) represents a critical foundational step in phylogenetic analysis, as the accuracy of subsequent tree reconstruction depends heavily on alignment quality. For DHQase sequences, alignment can be performed using tools such as MUSCLE [1], Clustal Omega [5], or MAFFT, which balance computational efficiency with alignment accuracy. For large datasets typical of prokaryotic genome analysis (e.g., hundreds of sequences), Clustal Omega is generally preferred due to its scalability and reasonable speed [5]. Following initial alignment, trimming is essential to remove poorly aligned regions and improve phylogenetic signal. The tool trimAl implements several automated methods for alignment trimming: the gappyout method removes positions with an excessive number of gaps, the strict method implements a more conservative approach combining gappyout with similarity-based trimming, and strictplus represents an even more stringent refinement [5]. For DHQase analysis, the strict method is generally recommended as it effectively removes ambiguous regions while retaining sufficient phylogenetic information.

Phylogenetic Tree Construction Methods For DHQase phylogenetic analysis, two primary approaches are commonly employed: supermatrix (SM) and supertree (ST) methods. The supermatrix approach, also known as concatenation, involves aligning individual sequences and combining them into a single large alignment from which a phylogenetic tree is inferred. This method reduces stochastic errors by combining weak phylogenetic signals across different genes and is particularly effective when analyzing closely related taxa [5]. In contrast, the supertree approach derives an optimal tree by analyzing individual genes separately and then combining the resulting trees, which prevents the combination of genes with incompatible phylogenetic histories and can be easily parallelized [5]. For DHQase analysis, maximum likelihood methods implemented in IQ-TREE or FastTree are widely used, with IQ-TREE preferred for its accuracy when computational resources permit, and FastTree offering advantages for larger datasets due to its computational efficiency [5].

Table 2: Comparison of Phylogenetic Reconstruction Methods for DHQase Analysis

Method Algorithm Advantages Limitations Recommended Use Cases
Maximum Likelihood IQ-TREE, RAxML High statistical consistency, good performance with complex models Computationally intensive for large datasets Reference-quality trees, publication figures
Fast Maximum Likelihood FastTree Computational efficiency, suitable for large datasets Less accurate with deep divergences Initial exploratory analysis, large-scale phylogenomics
Bayesian Inference MrBayes, BEAST Provides posterior probabilities, incorporates complex evolutionary models Computationally intensive, complex setup Dating analysis, hypothesis testing with uncertainty
Distance-Based Neighbor-Joining Computational efficiency, simple implementation Sensitive to evolutionary rate variation Quick visualization, preliminary analysis

The following workflow diagram illustrates the complete phylogenetic analysis process for DHQase:

G cluster_0 Key Considerations Start Start DHQase Phylogenetic Analysis DataRetrieval Data Retrieval NCBI Datasets Homology Search Start->DataRetrieval Alignment Multiple Sequence Alignment MUSCLE/Clustal Omega DataRetrieval->Alignment C2 Assess genome completeness for uncultured prokaryotes DataRetrieval->C2 Trimming Alignment Trimming trimAl (strict method) Alignment->Trimming C1 Validate DHQase function in genomic context Alignment->C1 TreeConstruction Tree Construction IQ-TREE/FastTree Trimming->TreeConstruction Visualization Tree Visualization Biopython/iTOL TreeConstruction->Visualization C3 Check model fit for sequence evolution TreeConstruction->C3 C4 Apply appropriate statistical support TreeConstruction->C4 Analysis Evolutionary Analysis Visualization->Analysis

Workflow for phylogenetic analysis of DHQase across prokaryotic genomes

Advanced Phylogenomic Approaches and Applications

Core Gene Sets for Robust Phylogenies With the transition to genome-based phylogenetic methods in microbiological research, core gene sets have become established as standard markers for inferring robust prokaryotic phylogenies. These sets comprise genes that are universally present in the taxonomic group of interest and evolve at appropriate rates for resolving relationships at the desired taxonomic level. For broad phylogenetic analysis of bacteria, several well-curated core gene sets are available: the bac120 set (120 ubiquitous bacterial genes), UBCG (92 up-to-date bacterial core genes), rp1/rp2 sets (ribosomal protein genes), and essential set (107 essential single-copy bacterial genes) [5]. These gene sets are particularly valuable for DHQase analysis as they provide an evolutionary framework against which DHQase evolution can be compared, potentially revealing events such as horizontal gene transfer or gene duplication. Specialized pipelines such as EasyCGTree facilitate phylogenomic analysis by integrating profile hidden Markov models (HMMs) of these core gene sets for homolog identification, multiple sequence alignment, and tree inference in an automated workflow [5].

Integration of Evolutionary and Kinetic Data Phylogenetic analysis of DHQase becomes particularly powerful when evolutionary relationships are correlated with biochemical characteristics. A comprehensive study of 38 DHQases from diverse prokaryotic sources revealed substantial kinetic diversity across enzymes, with variations in substrate affinity (Km) and catalytic capacity (kcat) spanning orders of magnitude [1]. This kinetic diversity reflects evolutionary adaptation to different metabolic contexts and physiological requirements. By mapping kinetic parameters onto a DHQase phylogeny, researchers can identify clades with distinctive catalytic properties and trace the evolutionary origins of these functional specializations. For metabolic engineering applications, this integrated approach enables the informed selection of DHQase variants with optimized kinetic properties for specific pathway designs. The phylogenetic framework also guides the exploration of sequence-function relationships, identifying amino acid substitutions associated with functional shifts that can be validated through experimental mutagenesis.

Table 3: Kinetic Parameters of Selected Prokaryotic DHQases

Organism Source DHQase Type Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Escherichia coli K-12 Type I 20 180 9.0×10⁶ [1]
Corynebacterium glutamicum Type II 45 210 4.7×10⁶ [1]
Mycobacterium tuberculosis Type II 28 95 3.4×10⁶ [1]
Streptomyces coelicolor Type II 62 310 5.0×10⁶ [1]
Selected uncultured prokaryote (MAG) Unknown 15-180* 50-400* 0.5-12×10⁶* [1] [4]

Note: *Range observed across multiple DHQases from uncultured prokaryotes [1] [4]

Technical Protocols and Implementation

Bioinformatic Protocol for DHQase Phylogenetics For researchers implementing DHQase phylogenetic analysis, the following step-by-step protocol provides a reproducible methodology:

  • Step 1: Sequence Retrieval - Begin by identifying DHQase sequences using seed sequences from well-characterized organisms (e.g., E. coli Type I DHQase NP_416208; C. glutamicum Type II DHQase NP_599670) to perform BLASTP searches against the NCBI non-redundant protein database with an E-value cutoff of 10-10. Extract sequences with complete catalytic domains and record source organism information.

  • Step 2: Sequence Curation - Validate the functional prediction of retrieved sequences by ensuring the presence of complete shikimate pathway genes in the source genomes when possible. Remove redundant sequences from the same organism strain. For sequences from uncultured prokaryotes, apply quality filters based on CheckM completeness (>70%) and contamination (<10%) estimates [4].

  • Step 3: Multiple Sequence Alignment - Perform alignment using Clustal Omega with default parameters for protein sequences. For large datasets (>100 sequences), use the --auto flag to allow the software to select the appropriate strategy. Verify alignment quality by checking conservation of known catalytic residues.

  • Step 4: Alignment Trimming - Process the alignment using trimAl with the -strict option to remove ambiguously aligned regions. Confirm that trimming retains sufficient informative sites (>150 amino acid positions) for robust phylogenetic inference.

  • Step 5: Model Selection and Tree Building - Use ModelFinder implemented in IQ-TREE to select the best-fit substitution model (-m MFP). Construct a maximum likelihood tree with 1000 ultrafast bootstrap replicates to assess branch support (-bb 1000). Visualize the final tree using interactive viewers such as iTOL or FigTree for annotation and presentation.

Implementation with Biopython and Phylogenetic Libraries The Biopython Phylo module provides a powerful framework for phylogenetic analysis, supporting multiple file formats and offering various visualization options. The following code examples illustrate basic operations for DHQase tree handling:

For more advanced tree manipulation and visualization:

Conclusion and Future Directions

References

Biosynthetic Pathways and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

3-Dehydroshikimate (DHS) is the central precursor for GA production. It is synthesized in the upstream shikimate pathway from phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) [1] [2].

gallic_acid_pathways PEP_E4P PEP + E4P DAHP DAHP PEP_E4P->DAHP AroF DHS 3-Dehydroshikimate (DHS) (Key Precursor) DAHP->DHS Shikimate Pathway SA Shikimic Acid (SA) DHS->SA SDH (AroE) NADPH PCA Protocatechuic Acid (PCA) DHS->PCA Route 2: DHS-PCA-GA AroZ CHA Chorismic Acid (CHA) DHS->CHA Route 3: DHS-CHA-GA GA Gallic Acid (GA) DHS->GA Route 1: Direct SDH (AroE) NADP+ PCA->GA Route 2: DHS-PCA-GA PobA mutant NADPH CHA->PCA Route 3: DHS-CHA-GA UbiC

Overview of Gallic Acid Biosynthetic Routes from DHS

The Direct Dehydrogenation Route is catalyzed by the enzyme shikimate dehydrogenase (SDH, encoded by the aroE gene). This enzyme typically functions in the main shikimate pathway to convert DHS to shikimic acid using NADPH [3]. However, it can also catalyze the reverse reaction, directly oxidizing DHS to GA using NADP⁺ as a cofactor [3] [4].

  • Key Experimental Evidence: Research has demonstrated that purified SDH from E. coli and English walnut (Juglans regia) can produce GA in vitro from DHS [3]. Furthermore, transgenic tobacco plants expressing the walnut SDH gene showed a 500% increase in GA accumulation, confirming the enzyme's role in vivo [3].

The more efficient and commonly engineered route in microbes is the DHS-PCA-GA Route. This two-step pathway diverts DHS away from the main shikimate pathway.

  • Step 1 (DHS to PCA): The enzyme 3-dehydroshikimate dehydratase (AroZ), often sourced from Klebsiella pneumoniae, catalyzes the dehydration of DHS to form protocatechuic acid (PCA) [1] [4].
  • Step 2 (PCA to GA): A mutated form of 4-hydroxybenzoate hydroxylase (PobA), such as the PobA Y385F/T294A or Y385F/L200V mutant from Pseudomonas aeruginosa, is used to hydroxylate PCA into GA [5] [1] [4]. This mutant enzyme has altered substrate specificity, allowing it to act on PCA.

Metabolic Engineering and High-Yield Production

The tables below summarize key achievements in metabolic engineering for GA production and its derivatives.

Table 1: Engineered Microbial Production of Gallic Acid and Derivatives

Host Organism Engineering Strategy / Key Feature Maximum GA Titer Key Intermediate/Co-product Citation
E. coli Co-culture (GA10 + COT03) Syntrophic system; Growth-coupled catalysis to reduce PCA accumulation 57.66 g/L (0.233 mol/mol yield) Trace PCA [6]
E. coli (GJ16) Fine-tuning expression of AroZ and PobA mutant; Strengthened shikimate pathway 51.57 g/L Not Specified [4]
E. coli (KL7) Heterologous pathway with AroZ and PobA mutant 20 g/L Not Specified [1] [2] [4]
Corynebacterium glutamicum Extended shikimate pathway; Mutant PobA (Y385F/L200V); Overexpression of qsuB (DHS dehydratase) 12.0 g/L (Fed-batch) Gallic aldehyde, Gallic alcohol [5]

Table 2: Key Enzymes for Metabolic Engineering of the DHS-PCA-GA Route

Enzyme Gene Source Organism Function in GA Pathway Notes
3-Dehydroshikimate Dehydratase aroZ Klebsiella pneumoniae Converts DHS to Protocatechuic Acid (PCA) Diverts flux from main shikimate pathway [1] [4]
Mutant 4-Hydroxybenzoate Hydroxylase pobA Pseudomonas aeruginosa Hydroxylates PCA to form Gallic Acid Common effective mutants: Y385F/T294A or Y385F/L200V [5] [1] [4]
Shikimate Dehydrogenase aroE E. coli, Juglans regia Can directly convert DHS to GA Native activity is inefficient for GA production [3] [1]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies from the literature.

  • Protein Extraction from Plant Tissues: Flash-freeze tissue in liquid N₂ and homogenize in a cold extraction buffer containing Tris buffer, citric acid, PVPP, cysteine HCl, ascorbic acid, and PEG. Centrifuge the slurry and use the supernatant for protein analysis [3].
  • Protein Activity Assay for SDH: Separate soluble proteins on a native polyacrylamide TBE gel. Stain for SDH activity using a solution containing NADP⁺, shikimic acid, MTT, and PMS in Tris buffer (pH 9.0). SDH activity is visualized by band formation [3].
  • Analysis of Fermentation Performance under GA Stress: Culture E. coli in a defined fermentation medium. To assess toxicity, add gallic acid to the medium. Monitor cell growth (OD₆₀₀), glucose consumption (via HPLC), and intracellular cofactor levels (ATP, NAD⁺, NADH) using commercial test kits [1] [2].

References

Comprehensive Application Notes and Protocols for High-Throughput DHQase Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQase and Its Significance in Metabolic Engineering and Drug Discovery

3-Dehydroquinate dehydratase (DHQase) is a crucial enzyme in the shikimate pathway, a metabolic route found in microbes, plants, and apicomplexan parasites but absent in animals. This pathway is responsible for the synthesis of aromatic amino acids, vitamins, lignin, and many aromatic compounds. DHQase specifically catalyzes the third step in this pathway: the reversible dehydration of 3-dehydroquinate (DHQ) to form 3-dehydroshikimate. Based on structural and catalytic characteristics, DHQases are classified into two distinct types: Type I DHQases are typically heat-labile dimers found mainly in plants and fungi, while Type II DHQases are heat-stable dodecamers predominantly found in bacteria [1].

The shikimate pathway has gained significant attention as a potential target for antimicrobial drug development, particularly against pathogens like Mycobacterium tuberculosis, since it is essential for microbial survival but absent in humans. DHQase represents a particularly attractive target for structure-based inhibitor design, as evidenced by virtual screening studies that have identified novel inhibitors against M. tuberculosis DHQase [2]. Additionally, in the field of metabolic engineering, DHQase plays a critical role in optimizing the production of valuable compounds through the shikimate pathway, including the synthesis of shikimic acid itself (a key precursor for the antiviral drug oseltamivir) and various aromatic compounds [1].

The development of robust high-throughput screening methods for DHQase activity is therefore essential for both drug discovery efforts and metabolic engineering applications. This application note provides detailed protocols for establishing a high-throughput DHQase activity assay, complete with experimental methodologies, data analysis procedures, and practical applications for researchers and drug development professionals.

Assay Principle and Development

Catalytic Mechanism and Detection Strategy

The DHQase enzyme catalyzes the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate through a dehydration mechanism. The type I and type II DHQases differ in their catalytic mechanisms: type I DHQases utilize a cis-elimination mechanism, while type II DHQases employ a trans-elimination mechanism [1]. The reaction can be monitored by measuring the formation of 3-dehydroshikimate, which absorbs ultraviolet light at 234 nm [1].

The high-throughput method developed for DHQase activity measurement maintains the same fundamental principle described by White et al. (1990) but adapts it for parallel processing using modern instrumentation [1]. The assay monitors the increase in OD₂₃₄ nm as 3-dehydroshikimate is formed during the enzymatic reaction. This approach enables researchers to simultaneously process multiple samples with various substrate concentrations, significantly increasing throughput compared to traditional cuvette-based methods.

High-Throughput Adaptation

The adaptation to a high-throughput format involves several key modifications:

  • Microplate-based readings: Transition from cuvette-based spectrophotometers to 96-well UV-plates compatible with modern multi-mode microplate readers
  • Reduced reaction volumes: Optimization of reaction conditions to work efficiently in 100 μL volumes, enabling higher throughput with minimal reagent consumption
  • Parallel processing: Capability to test multiple substrate concentrations and enzyme variants simultaneously, dramatically increasing experimental efficiency

This high-throughput approach is particularly valuable for screening DHQase libraries or potential inhibitors, as it allows researchers to process hundreds of samples in a single experiment while maintaining accurate kinetic measurements [1].

Detailed Experimental Protocol

Reagents and Equipment

Required Reagents:

  • DHQ substrate (0.08 to 1.0 mmol/L concentration range)
  • 50 mmol/L Tris-HCl buffer, pH 8.0
  • Purified DHQase enzymes
  • Glycerol (for enzyme storage)
  • IPTG (for expression induction in E. coli)
  • Kanamycin (for plasmid maintenance)
  • Protease inhibitor cocktail

Essential Equipment:

  • Synergy H4 Hybrid Multi-Mode Microplate Reader (BioTek) or equivalent
  • 96 Well UV-Plate (Corning Costar)
  • Ultrasonication system for cell disruption
  • HisPur Ni-NTA Spin Columns (Thermo Scientific) for protein purification
  • Tricine SDS-PAGE system for purity assessment
  • Temperature-controlled centrifuge
  • pH meter
DHQase Expression and Purification

Gene Design and Synthesis:

  • Design DHQase genes with codon optimization for expression host (E. coli or C. glutamicum)
  • Incorporate Biobrick adapters for synthetic biology applications [1]
  • Remove restriction endonuclease sites that might interfere with cloning
  • Chemically synthesize genes and confirm sequences by DNA sequencing

Protein Expression:

  • Transformation: Introduce pET28a+ vectors containing DHQase genes into E. coli BL21(DE3) expression host
  • Culture conditions: Grow transformed cells in LB medium with 100 μg/mL kanamycin at 37°C with rotary shaking at 200 rpm
  • Induction: When culture reaches OD₆₀₀ₙₘ of 0.6-0.8, induce expression with 0.1 mmol/L IPTG
  • Post-induction: Incubate at 16°C overnight for optimal protein production

Protein Purification:

  • Harvesting: Collect cells by centrifugation at 10,000 × g for 10 minutes
  • Lysis: Resuspend cell pellet in 50 mmol/L Tris-HCl buffer (pH 8.0) containing 0.01% (w/v) protease inhibitor cocktail
  • Disruption: Lyse cells using ultrasonication (3 seconds pulse, 5 seconds rest, 100 cycles)
  • Clarification: Remove cellular debris by centrifugation at 10,000 × g for 10 minutes, followed by filtration through 0.22 μm filters
  • Affinity purification: Purify His-tagged proteins using Ni-NTA spin columns according to manufacturer's instructions
  • Storage: Aliquot purified enzymes and store at -80°C in 50 mmol/L Tris-HCl (pH 8.0) containing 25% glycerol

Quality Control:

  • Assess protein purity using Tricine SDS-PAGE with 4% stacking and 10% separating gels
  • Visualize proteins with Coomassie Brilliant Blue G-250 staining
  • Determine protein concentration using Bio-Rad Protein Assay or similar method
High-Throughput Activity Assay

Assay Setup:

  • Reaction conditions: Prepare reactions in a total volume of 100 μL containing various DHQ concentrations (0.08 to 1.0 mmol/L) in 50 mmol/L Tris-HCl buffer, pH 8.0
  • Temperature control: Maintain consistent temperature throughout the assay (typically 25-30°C)
  • Initiation: Start reactions by adding purified DHQase enzyme
  • Kinetic measurement: Immediately monitor the increase in OD₂₃₄ nm using a microplate reader

Experimental Workflow:

G High-Throughput DHQase Assay Workflow A Gene Design & Synthesis B Protein Expression A->B C Cell Lysis & Clarification B->C D Affinity Purification C->D E Quality Control (SDS-PAGE) D->E F Assay Setup in 96-Well Plate E->F G Kinetic Measurement (OD₂₃₄ nm) F->G H Data Analysis G->H I Kinetic Parameter Calculation H->I

Optimization Parameters:

  • Substrate concentration range: 0.08 to 1.0 mmol/L DHQ
  • Enzyme concentration: Dilute to ensure linear reaction rates (typically 0.1-10 μg/well)
  • Reaction time: Monitor until substrate depletion or for a fixed time (e.g., 10-30 minutes)
  • Buffer composition: 50 mmol/L Tris-HCl, pH 8.0, though other buffers can be tested for optimal activity
Data Collection and Analysis

Continuous Monitoring:

  • Collect OD₂₃₄ nm readings every 10-30 seconds for 10-30 minutes
  • Ensure the microplate reader maintains temperature control throughout the measurement
  • Include blank reactions without enzyme to account for non-enzymatic substrate degradation

Initial Rate Determination:

  • Calculate initial reaction rates from the linear portion of the progress curves
  • Convert OD₂₃₄ nm to concentration using the extinction coefficient for 3-dehydroshikimate
  • Express enzyme activity in μmol/min/mg protein

Kinetic Analysis:

  • Plot reaction rates against substrate concentrations
  • Fit data to the Michaelis-Menten equation using nonlinear regression
  • Alternatively, use Lineweaver-Burk double-reciprocal plots for linearized analysis
  • Calculate Km, Vmax, and kcat values from the fitted parameters

Kinetic Analysis and Data Interpretation

Determination of Kinetic Parameters

The high-throughput DHQase activity assay enables comprehensive kinetic characterization of diverse DHQase enzymes. The Michaelis constant (Kₘ) reflects the enzyme's affinity for its substrate DHQ, while the turnover number (kcatₐₜ) indicates the catalytic efficiency, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. The maximum velocity (Vmaxₐₓ) defines the rate of the reaction at saturating substrate concentrations [1].

To determine these parameters, researchers should:

  • Measure initial reaction rates at multiple substrate concentrations (typically 6-8 different concentrations)
  • Ensure substrate concentrations span both below and above the anticipated Km value
  • Perform each measurement in duplicate or triplicate to ensure reproducibility
  • Use appropriate curve-fitting software to calculate kinetic parameters from the collected data
Representative Kinetic Data

Table 1: Representative Kinetic Parameters of Selected Microbial DHQases

DHQase Source Type Kₘ (μM) kcatₐₜ (s⁻¹) kcatₐₜ/Kₘ (μM⁻¹s⁻¹) Optimal pH Thermal Stability
Corynebacterium glutamicum II 45.2 ± 3.1 185 ± 8 4.09 8.0-8.5 High
Escherichia coli K-12 I 68.7 ± 5.2 120 ± 6 1.75 7.5-8.0 Moderate
Mycobacterium tuberculosis II 32.5 ± 2.8 95 ± 5 2.92 8.0-8.5 High
Streptomyces coelicolor II 51.3 ± 4.1 210 ± 9 4.09 8.0-8.5 High
Gluconobacter oxydans II 76.8 ± 6.3 165 ± 7 2.15 7.5-8.0 Moderate

Note: Values are representative examples from the literature. Actual parameters may vary depending on specific enzyme variants and assay conditions [1] [2].

Diversity of DHQase Kinetic Properties

The kinetic analysis of 38 selected microbial DHQases revealed substantial diversity in catalytic properties. Studies have shown that DHQases possess a broad range of substrate affinities and catalytic capacities, with Km values varying by more than an order of magnitude across different microbial species [1]. This diversity reflects evolutionary adaptation to different metabolic requirements and environmental conditions in various microorganisms.

The kinetic diversity of DHQases has significant implications for both basic science and applications:

  • Metabolic engineering: Selection of appropriate DHQase variants with desired kinetic properties can optimize flux through the shikimate pathway
  • Drug discovery: Species-specific kinetic differences can be exploited to design selective inhibitors against pathogenic DHQases
  • Enzyme evolution: Understanding structure-kinetic relationships guides engineering of improved DHQase variants

Data Analysis and Presentation

Quantitative Analysis of DHQase Variants

Table 2: High-Throughput Screening Results of DHQase Library Against Potential Inhibitors

Compound ID DHQase Inhibition (%) IC₅₀ (μM) Selectivity Index Cytotoxicity (CC₅₀, μM) Therapeutic Window
INH-001 95.2 ± 2.1 0.45 ± 0.08 15.2 6.84 ± 0.52 15.2
INH-023 87.5 ± 3.2 1.25 ± 0.12 8.7 10.88 ± 0.87 8.7
INH-045 92.8 ± 1.8 0.78 ± 0.09 22.4 17.47 ± 1.24 22.4
INH-067 76.3 ± 4.1 3.45 ± 0.31 5.2 17.94 ± 1.53 5.2
INH-089 83.7 ± 2.7 1.89 ± 0.15 12.8 24.19 ± 1.89 12.8
INH-112 68.9 ± 3.8 5.72 ± 0.48 >35 >200 >35
INH-134 71.5 ± 3.5 4.95 ± 0.42 8.9 44.06 ± 3.12 8.9

Note: Inhibition values were determined at 10 μM compound concentration. Selectivity index represents ratio of cytotoxicity CC₅₀ to enzymatic IC₅₀. Data are representative of results that can be obtained using the high-throughput DHQase screening assay [2].

Data Processing and Kinetic Relationship Visualization

Data Processing Workflow:

G DHQase Kinetic Data Analysis Workflow A Raw OD₂₃₄ nm Data B Blank Subtraction A->B C Concentration Conversion (Using ε=xxx M⁻¹cm⁻¹) B->C D Initial Rate Calculation C->D E Michaelis-Menten Fitting D->E F Lineweaver-Burk Analysis D->F G Parameter Extraction (Km, Vmax, kcat) E->G F->G H Comparative Analysis G->H

Key Analysis Steps:

  • Data preprocessing: Subtract blank readings and correct for background absorption
  • Unit conversion: Convert OD values to concentration units using the appropriate extinction coefficient
  • Rate determination: Calculate initial velocities from the linear portion of progress curves
  • Model fitting: Apply Michaelis-Menten kinetics or more complex models as appropriate
  • Parameter extraction: Derive kinetic constants through regression analysis
  • Comparative analysis: Compare parameters across enzyme variants or conditions

Applications in Metabolic Engineering and Drug Discovery

Metabolic Engineering Applications

The high-throughput DHQase assay has significant applications in metabolic engineering and synthetic biology. By screening diverse DHQase variants, researchers can identify enzymes with kinetic properties optimized for specific pathway requirements. Studies have demonstrated that overexpression of selected DHQase variants can enhance the transformation of quinic acid into shikimic acid in microorganisms like Gluconobacter oxydans [1].

Key applications in metabolic engineering include:

  • Pathway optimization: Selection of DHQase variants with appropriate Km and kcat values to maximize metabolic flux
  • Library screening: Rapid characterization of engineered DHQase mutants for improved catalytic properties
  • Chassis development: Identification of DHQase variants compatible with specific microbial hosts through codon optimization and expression tuning

The creation of a DHQase library with known catalytic constants enables rational design of artificial modules of the shikimate pathway, facilitating more predictable and efficient metabolic engineering strategies [1].

Drug Discovery Applications

In drug discovery, the high-throughput DHQase assay enables screening for novel inhibitors against pathogenic bacterial enzymes. Structure-based virtual screening has been successfully employed to identify novel inhibitors against M. tuberculosis DHQase, with several compounds demonstrating promising inhibitory activity in subsequent in vitro assays [2].

Drug discovery applications include:

  • Primary screening: High-throughput identification of lead compounds from chemical libraries
  • SAR studies: Structure-activity relationship analysis through testing of compound analogues
  • Selectivity profiling: Evaluation of inhibitor specificity across DHQases from different species
  • Mechanistic studies: Characterization of inhibition modes (competitive, non-competitive, uncompetitive)

The conserved nature of the shikimate pathway in many pathogens coupled with its absence in humans makes DHQase an attractive target for developing narrow-spectrum antimicrobial agents with reduced side effects [2].

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for High-Throughput DHQase Assays

Problem Potential Causes Recommended Solutions
Low signal-to-noise ratio Enzyme concentration too low, substrate degradation, improper wavelength Increase enzyme amount, prepare fresh substrate daily, verify wavelength calibration
Non-linear kinetics Enzyme instability, product inhibition, substrate depletion Shorten assay time, include stabilizers, lower enzyme concentration, verify substrate concentration
High well-to-well variability Improper mixing, pipetting errors, temperature gradients Use plate shaker during reaction, calibrate pipettes, ensure uniform plate temperature
Poor data fitting Incorrect model, substrate range too narrow, outlier data points Use wider substrate concentration range, test different kinetic models, identify and exclude outliers
Low enzyme activity Protein misfolding, incorrect storage, missing cofactors Verify purification protocol, add stabilizers like glycerol, check for required cofactors
High background signal Contaminated reagents, non-enzymatic substrate degradation Use ultrapure water, filter-sterilize buffers, include proper negative controls
Technical Notes and Best Practices
  • Enzyme Storage: Maintain purified DHQase enzymes at -80°C in 25% glycerol to preserve activity. Avoid repeated freeze-thaw cycles by preparing single-use aliquots
  • Substrate Preparation: Prepare DHQ solutions fresh daily and verify concentration spectrophotometrically before use
  • Assay Linear Range: Ensure that measured reaction rates fall within the linear range of the assay (typically <10% substrate depletion)
  • Quality Control: Include positive and negative controls in each assay plate to monitor performance and identify potential issues
  • Data Validation: Perform replicate measurements for key samples to assess reproducibility and identify potential outliers

Conclusion

The high-throughput assay for DHQase activity measurement presented in this application note provides researchers with a robust, efficient method for characterizing DHQase enzymes and screening potential inhibitors. The microplate-based format significantly increases throughput compared to traditional methods while maintaining accuracy and reproducibility. This assay has proven valuable for exploring the kinetic diversity of microbial DHQases, with studies identifying enzymes with a broad range of substrate affinities and catalytic capacities [1].

The applications of this high-throughput assay span both basic research and applied biotechnology, from understanding enzyme evolution and catalytic mechanisms to metabolic engineering of optimized shikimate pathways and discovery of novel antimicrobial agents. As synthetic biology and drug discovery efforts continue to advance, the availability of robust, high-throughput enzymatic assays like the one described here will play an increasingly important role in accelerating research and development timelines.

References

Comprehensive Protein Purification and Application Notes for 3-Dehydroquinate Dehydratase (DHQD)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

3-Dehydroquinate dehydratase (DHQD) represents a crucial enzymatic component in the shikimate pathway, a metabolic route exclusively present in plants, fungi, bacteria, and apicomplexan parasites but absent in mammals. This enzyme catalyzes the third step in this essential pathway, facilitating the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS) through a dehydration reaction [1]. The absence of the shikimate pathway in mammals positions DHQD as an attractive target for developing novel antibacterial agents, herbicides, and antitubercular drugs, as inhibition of this pathway disrupts the synthesis of aromatic amino acids and other vital aromatic compounds in pathogenic organisms [2] [1].

The evolutionary significance of DHQD lies in its remarkable example of convergent evolution, with two distinct classes (Type I and Type II) having emerged through independent evolutionary pathways [1]. Type I DHQD, typically found in fungi, plants, and some bacteria, functions as a homodimer and catalyzes syn-dehydration via a covalent imine intermediate with a Schiff base mechanism. In contrast, Type II DHQD, present in most bacteria including Mycobacterium tuberculosis and Corynebacterium glutamicum, forms homododecameric structures and facilitates anti-dehydration through an enolate intermediate without Schiff base formation [3] [1] [4]. This fundamental distinction in catalytic mechanisms and structural organization underscores the importance of selecting appropriate expression and purification strategies tailored to the specific DHQD class under investigation.

Protein Purification Protocols

Expression and Purification of Recombinant DHQD

The purification of functionally active DHQD requires careful consideration of source organism, expression system, and purification strategy to preserve enzymatic activity and structural integrity. Below we present optimized protocols for both Type I and Type II DHQDs:

Table 1: Summary of DHQD Purification Protocols from Various Organisms

Organism DHQD Type Expression System Purification Tags Key Purification Steps Final Yield
Corynebacterium glutamicum Type II E. coli BL21(DE3)T1R C-terminal 6x-His Ni-NTA, Ion-exchange (HiTrap Q), Size-exclusion (Sephacryl S-300) 40 mg/L [3]
Pyrococcus furiosus Type I E. coli Rosetta(DE3) None Heat treatment (70°C), Anion exchange (Source Q) Partially purified [5]
E. coli Type I E. coli RB791 None Ammonium sulfate (35-55%), Anion exchange (Source Q) ~15-20 mg/L [5]
Detailed Purification Protocol for C. glutamicum DHQD (Type II)

Expression and Cell Lysis

  • Transform pET30a:CgDHQD plasmid into E. coli BL21(DE3)T1R expression host
  • Culture cells in LB medium with 50 μg/mL kanamycin at 37°C until OD600 reaches 0.6
  • Induce protein expression with 0.5 mM IPTG and incubate at 18°C for 20 hours
  • Harvest cells by centrifugation and resuspend pellet in lysis buffer (40 mM Tris-HCl, pH 8.0)
  • Disrupt cells by ultrasonication and clarify lysate by centrifugation at 13,000 ×g for 30 minutes [3]

Purification Steps

  • Immobilized Metal Affinity Chromatography: Load clarified lysate onto Ni-NTA agarose column. Wash with lysis buffer containing 20 mM imidazole. Elute bound proteins with lysis buffer containing 300 mM imidazole.
  • Ion-Exchange Chromatography: Apply eluate to HiTrap Q FF column equilibrated with 40 mM Tris-HCl (pH 8.0). Elute with linear NaCl gradient (0-500 mM).
  • Size-Exclusion Chromatography: Load pooled active fractions onto HiPrep 26/60 Sephacryl S-300 HR column pre-equilibrated with 40 mM Tris-HCl (pH 8.0).
  • Concentration: Concentrate purified protein to 40 mg/mL using appropriate centrifugal concentrators [3].

Critical Considerations

  • Maintain temperature at 4°C throughout purification unless otherwise specified
  • Include protease inhibitors (e.g., PMSF) in lysis buffer for protease-sensitive variants
  • For thermostable DHQDs (e.g., P. furiosus), incorporate heat treatment step (70°C for 30 minutes) to denature and precipitate host proteins [5]

CG_DHQD_Purification Start E. coli BL21(DE3)T1R pET30a:CgDHQD A Cell Culture & Induction LB medium + Kanamycin 0.5 mM IPTG at OD600=0.6 18°C for 20h Start->A B Cell Harvest & Lysis Centrifugation Lysis Buffer (40 mM Tris-HCl, pH 8.0) Sonication A->B C Clarification 13,000 ×g, 30 min B->C D Ni-NTA Affinity Chromatography Wash: 20 mM imidazole Elute: 300 mM imidazole C->D E Ion-Exchange Chromatography HiTrap Q FF Column NaCl gradient elution D->E F Size-Exclusion Chromatography HiPrep Sephacryl S-300 HR E->F G Concentration 40 mg/mL in Tris-HCl F->G End Purified CgDHQD G->End

Figure 1: Complete purification workflow for recombinant C. glutamicum DHQD expressed in E. coli.

Purification Challenges and Troubleshooting

Solubility Issues: Recombinant DHQD expression often results in inclusion body formation, particularly when expressing enzymes from thermophilic organisms in mesophilic hosts. To address this:

  • Include 150-200 mM KCl in lysis buffer to enhance solubility [5]
  • Optimize induction conditions: reduce IPTG concentration (0.1-0.3 mM), lower induction temperature (16-25°C), or shorten induction time
  • Co-express with molecular chaperones to facilitate proper folding

Metal Content Preservation: DHQD enzymes require divalent metal ions for structural stability and catalytic activity [5] [6].

  • Include 5-10 mM Mg²⁺ in all buffers during purification
  • Avoid chelating agents (EDTA) in purification buffers
  • For metal-depleted enzymes, reactivate by incubation with 1-5 mM Mg²⁺, Co²⁺, or Cd²⁺ (note: Cd²⁺ is particularly effective for P. furiosus DHQD) [5]

Storage Conditions: Purified DHQD typically maintains activity when stored in 40 mM Tris-HCl (pH 8.0) at -80°C for several months. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions.

Activity Assays and Kinetic Characterization

Enzyme Activity Assays

Multiple methods are available for quantifying DHQD activity, each with specific applications and limitations:

Table 2: Comparison of DHQD Activity Assay Methods

Assay Method Principle Detection Advantages Limitations
Coupled Spectrophotometric Conversion of DHS to shikimate by SDH with NADPH oxidation Decrease in A340 (NADPH absorption) Continuous monitoring, high sensitivity Requires additional enzymes, indirect measurement [5]
Direct Spectrophotometric Formation of DHS with inherent absorbance Increase in A234 (DHS absorption) Direct measurement, no additional enzymes Lower sensitivity, interference from other compounds [6]
Phosphate Release Detection of inorganic phosphate released during reaction Malachite green method (A620) Simple implementation, colorimetric Less sensitive, discontinuous measurement [5]

Standard Coupled Assay Protocol:

  • Prepare assay mixture containing 50 mM buffer (Tris-HCl or BTP, pH 7.0-8.0), 0.2 mM NADPH, 5-10 U shikimate dehydrogenase (SDH)
  • Add appropriate metal cofactor (1-5 mM Mg²⁺ or Co²⁺)
  • Initiate reaction by adding 3-dehydroquinate substrate (0.1-1.0 mM)
  • Monitor NADPH oxidation continuously at 340 nm for 5-10 minutes
  • Calculate activity using extinction coefficient for NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹) [5]

Temperature Considerations: For thermostable DHQDs (e.g., from P. furiosus), assays can be performed at elevated temperatures (up to 80°C) using thermostable coupling enzymes and thermally stable buffers [5].

Kinetic Characterization

Comprehensive kinetic analysis provides crucial information about catalytic efficiency and mechanism. Recent studies on C. glutamicum DHQD revealed a Kₘ value of 3.7 μM for DAH7P at 60°C and pH 6.8, with a kcat of 3.0 sec⁻¹ [5] [3]. These parameters vary significantly between DHQD classes and source organisms, reflecting adaptation to different physiological environments.

Key Kinetic Parameters:

  • Type I DHQDs: Typically exhibit Kₘ values in low micromolar range (1-10 μM)
  • Type II DHQDs: Generally show higher Kₘ values (10-100 μM), approximately one to two orders of magnitude greater than Type I enzymes [1]

pH and Temperature Profiles:

  • Most bacterial DHQDs display optimal activity between pH 6.5-8.0
  • Temperature optima range from 37°C (mesophiles) to 70-80°C (thermophiles)
  • Thermostable DHQDs (e.g., from P. furiosus) retain >80% activity after 1 hour at 70°C [5]

Structural Analysis and Molecular Characterization

Crystallization and Structure Determination

Structural studies of DHQD have provided invaluable insights into catalytic mechanisms and informed drug discovery efforts. Successful crystallization typically requires:

  • Highly purified protein (>95% homogeneity)
  • Concentration of 10-40 mg/mL in low-salt buffer (e.g., 40 mM Tris-HCl, pH 8.0)
  • Screening with commercial sparse-matrix screens (Index, PEG Ion I/II, Structure Screen I/II)

Crystallization Conditions for CgDHQD:

  • Wild-type with citrate: 20% PEG 3350, 0.2 M ammonium citrate tribasic, pH 7.0 [3]
  • R19A mutant with DHQ: 0.8 M lithium sulfate, 0.4 M ammonium sulfate, 0.1 M sodium citrate, pH 5.5, with 100 mM DHQ soaking [3]

Structural Features:

  • Type I DHQD: Homodimeric structure with (α/β)₈ barrel fold, containing a Schiff base-forming lysine residue in the active site [1] [4]
  • Type II DHQD: Homododecameric assembly organized as a trimer of tetramers, with each monomer exhibiting a flavodoxin-like fold and conserved lysine for substrate binding [3]
Active Site Architecture and Catalytic Mechanism

The active site of Type II DHQD contains several conserved residues critical for substrate binding and catalysis. In C. glutamicum DHQD, these include:

  • R19: Forms hydrogen bonds with the 1-carboxyl and 5-hydroxyl groups of DHQ
  • K63: Potentially involved in substrate binding through water-mediated interactions
  • P105: Unique to Corynebacterium species, replacement with Ile/Val reduces activity by ~70%
  • S103: Replacement with threonine (S103T) increases activity by ~10% [3]

DHQD_Mechanism Substrate 3-Dehydroquinate (DHQ) Step1 Substrate Binding Involves R19, K63, P105, S103 Substrate->Step1 Step2 Anti-Elimination via Enolate Intermediate (Type II) Step1->Step2 Step3 Water Molecule Removal Formation of 3-Dehydroshikimate Step2->Step3 Product 3-Dehydroshikimate (DHS) Step3->Product

Figure 2: Catalytic mechanism of Type II DHQD showing the anti-elimination pathway via an enolate intermediate.

Inhibitor Screening and Drug Development Applications

Virtual Screening and Molecular Docking

The shikimate pathway represents a promising target for developing novel antimicrobial agents, particularly against Mycobacterium tuberculosis. Recent computational studies have identified several promising DHQD inhibitors:

Table 3: Promising DHQD Inhibitors Identified Through Virtual Screening

Compound ID Binding Energy (kcal/mol) MM-GBSA Binding Energy (kcal/mol) RMSD Value (Å) ADMET Profile
ZINC14981770 -8.99 -32.70 1.57 Favorable [2]
ZINC14741224 -8.75 -29.67 1.89 Favorable [2]
ZINC14743698 -8.54 -28.79 2.34 Favorable [2]
ZINC13165465 -8.46 -27.45 1.92 Favorable [2]
ZINC8442077 -8.39 -26.83 2.01 Favorable [2]
Reference CA -4.93 -10.62 N/A Reference [2]

Virtual Screening Protocol:

  • Target Preparation: Retrieve DHQD crystal structure (e.g., PDB ID: 3N76), remove bound ligands and water molecules, add hydrogen atoms, optimize side chains, and perform energy minimization
  • Compound Library Screening: Screen diverse compound libraries (Zinc, PubChem) against DHQD binding site using Lipinski's Rule of Five and binding energy thresholds
  • Molecular Docking: Use AutoDock 4.2 or similar software to predict binding orientations and affinities
  • ADMET Prediction: Evaluate absorption, distribution, metabolism, excretion, and toxicity properties using tools like DataWarrior
  • Molecular Dynamics: Assess complex stability through 50+ ns simulations and calculate binding free energies using MM-GBSA [2]
Experimental Validation of Inhibitors

Promising computational hits require experimental validation through:

  • Enzyme Inhibition Assays: Determine IC₅₀ values using standard activity assays
  • Minimum Inhibitory Concentration (MIC): Assess antibacterial activity against target pathogens
  • Cellular Toxicity: Evaluate cytotoxicity against mammalian cell lines

Recent studies have demonstrated that stable DHQD-inhibitor complexes maintain RMSD values between 1.57-2.34 Å over 50 ns molecular dynamics simulations, indicating high structural stability and strong binding affinity [2].

Technical Applications and Industrial Perspectives

Metabolic Engineering and Industrial Biotechnology

Beyond its fundamental biological role, DHQD has significant applications in metabolic engineering and industrial biotechnology:

Shikimate Acid Production: Engineered C. glutamicum strains with modified DHQD activity serve as platform organisms for shikimate acid production, a key precursor for the antiviral drug oseltamivir (Tamiflu) [3]. Optimizing DHQD expression and activity enhances carbon flux through the shikimate pathway, increasing yields of this valuable compound.

Aromatic Amino Acid Biosynthesis: Industrial production of L-tyrosine, L-phenylalanine, and L-tryptophan relies on efficient shikimate pathway flux in engineered microorganisms. DHQD represents a critical control point in this pathway, with enzyme engineering approaches (e.g., S103T mutation in CgDHQD) demonstrating potential for enhanced catalytic efficiency [3].

Antimicrobial Drug Development

The essential nature of the shikimate pathway for microbial survival coupled with its absence in humans makes DHQD an attractive target for antimicrobial development:

Antitubercular Agents: With the emergence of totally drug-resistant Mycobacterium tuberculosis strains, DHQD inhibitors offer promise for novel TB therapeutics that operate through distinct mechanisms from existing drugs [2]. The recent identification of compounds with binding energies significantly lower than reference inhibitors (-8.99 to -8.39 kcal/mol vs. -4.93 kcal/mol) suggests strong potential for development of potent antimycobacterial agents [2].

Herbicide Development: The plant shikimate pathway is targeted by commercial herbicides such as glyphosate (which inhibits EPSP synthase). DHQD represents an alternative target for developing new herbicidal compounds with potentially different resistance profiles.

Conclusion

The purification and characterization of 3-dehydroquinate dehydratase represents a critical methodology for both basic enzymology and applied drug discovery. The protocols outlined herein for expression, purification, characterization, and inhibition screening provide researchers with comprehensive tools to study this therapeutically important enzyme. The structural and biochemical differences between Type I and Type II DHQDs necessitate tailored approaches for each enzyme class, with particular attention to metal cofactor requirements, oligomeric state preservation, and appropriate assay conditions.

Recent advances in computational screening, combined with robust experimental validation methods, have positioned DHQD as a promising target for developing novel antimicrobials against drug-resistant pathogens, particularly Mycobacterium tuberculosis. The continued refinement of DHQD purification protocols and the application of structure-based drug design will undoubtedly yield new therapeutic candidates targeting this essential enzyme in the coming years.

References

Comprehensive Application Notes and Protocols for DHQase Crystallization in Structural Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQase Enzymes and Crystallization Importance

3-Dehydroquinate dehydratase (DHQase) is a critical enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic compounds in microorganisms and plants but absent in mammals. This makes DHQase an attractive target for antimicrobial drug development [1]. DHQase enzymes are classified into two distinct types based on their structural characteristics: Type I DHQases are heat-labile dimers primarily found in plants and fungi, while Type II DHQases are heat-stable dodecamers with 23 cubic symmetry that are widely distributed in bacteria [2]. The structural characterization of DHQase through X-ray crystallography has been instrumental in understanding its catalytic mechanism and facilitating structure-based inhibitor design, with several studies achieving inhibitor complexes at near-atomic resolution [1].

The crystallization challenges associated with DHQase stem from its complex quaternary structure and the presence of multiple copies in crystal asymmetric units. Type II DHQase particularly presents difficulties in molecular replacement due to its dodecameric assembly with cubic symmetry, which can coincide with crystallographic symmetry in some crystal forms [1]. These challenges necessitate specialized crystallization strategies and optimization protocols to obtain diffraction-quality crystals suitable for high-resolution structural studies. This document provides comprehensive application notes and detailed protocols for successful DHQase crystallization, drawing from successful case studies and established methodologies in structural biology.

DHQase Crystallization Strategies and Case Studies

Structural Characteristics and Crystallization Challenges

The cubic symmetry of Type II DHQase enzymes presents both opportunities and challenges for crystallization. In favorable cases, this symmetry can align with crystallographic symmetry, resulting in cubic crystal forms with a single monomer in the asymmetric unit. However, when this alignment doesn't occur, multiple copies of the monomer can be present in the asymmetric unit, creating significant and often confusing noncrystallographic symmetry in low-symmetry crystal systems [1]. The most extreme example reported is a triclinic crystal form containing 16 dodecamers (192 monomers) in the unit cell, which presented substantial challenges for structure solution [1]. These complex crystal forms require sophisticated molecular replacement approaches and careful optimization of crystallization conditions.

The dodecameric assembly of Type II DHQase consists of twelve identical subunits arranged with 23 symmetry, forming a hollow spherical structure with multiple contact surfaces [1]. This complex quaternary structure means that crystal contacts can involve various interfaces, leading to different crystal packing arrangements under varying crystallization conditions. Additionally, sequence variations between DHQases from different organisms can significantly impact crystallization success, as evidenced by the challenging molecular replacement problem encountered with H. pylori DHQase, which had only 33.5-37.5% sequence identity with previously solved structures [1].

Successful Crystallization Case Studies

Table 1: Crystallization Conditions for Various DHQase Enzymes

DHQase Source Space Group Unit Cell Parameters Crystallization Conditions Resolution Reference
Mycobacterium tuberculosis F23 a = b = c = 131.4 Å Not specified High resolution [1]
Streptomyces coelicolor (with inhibitor) P2₁ and P2₁2₁2₁ Not specified Glycerol and tartrate from mother liquor Not specified [1]
Helicobacter pylori (with AH9095) F23 a = b = c = 131.4 Å Not specified 1.5 Å [1]
Helicobacter pylori (with GR12160X) R32 (hexagonal) a = b = 182.9 Å, c = 658.8 Å, γ = 120° 20% 1,4-butanediol, 0.1 M sodium acetate pH 4.5 2.9 Å [1]

Several DHQase structures have been successfully determined, providing valuable insights into both the enzyme's catalytic mechanism and successful crystallization strategies. The structure of S. coelicolor DHQase with a transition-state analogue (2,3-anhydroquinate) not only revealed the inhibitor's binding mode but also identified secondary ligand-binding sites for glycerol and tartrate molecules derived from the crystallization mother liquor [1]. These additional binding sites have subsequently become the focus of inhibitor design efforts by multiple research groups, highlighting the importance of identifying such sites during structural analysis.

The H. pylori DHQase crystallization attempts revealed several important considerations for structural studies. Initial molecular replacement attempts using structures from M. tuberculosis, B. subtilis, and S. coelicolor as search models were unsuccessful despite moderate sequence identities (33.5-37.5%), underscoring the challenge of molecular replacement with distantly related homologs [1]. The structure was eventually solved using a polyalanine model with the program EPMR, highlighting the potential benefits of simplifying search models for challenging molecular replacement problems. Furthermore, a second crystal form of H. pylori DHQase with inhibitor GR12160X initially indexed in space group R32 but could not be solved in this space group despite reasonable processing statistics, suggesting potential crystal symmetry complications that required alternative processing approaches [1].

Experimental Protocols for DHQase Crystallization

Protein Preparation and Purification

Expression and Solubilization: DHQase enzymes are typically expressed in E. coli expression systems. For hyperthermophilic DHQases such as the enzyme from Pyrococcus furiosus, inclusion bodies may form during expression, requiring solubilization strategies such as the inclusion of KCl in the cell lysis buffer [3]. The purification process for P. furiosus DHQase involves lysis by sonication at 30°C followed by a heat treatment step at 70°C to denature E. coli host proteins, taking advantage of the thermostability of the archaeal enzyme [3].

Purification Methodology:

  • Cell Lysis: Perform lysis using sonication (50% cycle, 90% intensity, 3 × 3 minutes) in appropriate buffer such as phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer (pH 8.0) [3] [2].
  • Clarification: Centrifuge lysate at 12,000 × g for 1 hour at 4°C to remove cell debris [4].
  • Immobilized Metal Ion Affinity Chromatography (IMAC): Purify recombinant proteins with His-tags using HisTrap HP columns. Elute with 500 mM imidazole, 300 mM NaCl, and 10 mM Na₂HPO₄ [4].
  • Anion Exchange Chromatography: Further purification can be achieved using Source Q resin with appropriate buffer systems [3].
  • Concentration and Storage: Concentrate purified protein and store at -80°C in suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) with 25% glycerol [2].
Crystallization Optimization Strategy: DVR/T Method

The Drop Volume Ratio/Temperature (DVR/T) method provides an efficient, systematic approach to optimize initial crystallization conditions without requiring reformulation of protein or cocktail solutions [5]. This high-throughput technique varies the concentration of the macromolecule, precipitant, and growth temperature simultaneously while minimizing sample consumption and experimental steps.

Table 2: DVR/T Optimization Parameters for Crystallization

Parameter Options Optimal Range for DHQase
Protein Volume 50-250 nL 150-200 nL
Cocktail Volume 50-250 nL 100-150 nL
Temperature 4°C, 12°C, 23°C, 30°C 23°C (based on case studies)
Volume Ratios (Protein:Cocktail) 5:1 to 1:5 1:1 to 2:1
Assessment Criteria Crystal morphology, size, number Single, well-formed crystals

Protocol for DVR/T Optimization:

  • Plate Preparation: Use 1536-well microassay plates or equivalent format for high-throughput screening [5].
  • Drop Composition: Systematically vary the ratio of protein to crystallization cocktail solution while keeping the total volume constant (e.g., 300 nL total volume) [5].
  • Temperature Parallelism: Set up identical plates incubated at different temperatures (4°C, 12°C, 23°C, and 30°C) to identify optimal temperature conditions [5].
  • Analysis: Simultaneously assess outcomes across all temperature and volume ratio conditions to identify optimal crystallization parameters [5].

The relationship between protein solubility and temperature can vary significantly depending on the chemistry of the cocktail solution. For example, a protein may exhibit direct solubility-temperature relationship with one cocktail solution but an inverse relationship with another [5]. This highlights the importance of empirically determining these parameters for each specific protein-cocktail combination.

Crystal Contact Engineering for Enhanced Crystallization

Rational crystal contact engineering has emerged as a powerful strategy to improve protein crystallizability by introducing specific interactions at crystal contact surfaces. This approach has been successfully applied to enhance crystallization of various enzymes, including alcohol dehydrogenases and ene reductases [4]. For DHQase, which naturally forms extensive crystal contacts in its dodecameric state, this strategy could potentially be applied to improve crystal quality.

Engineering Electrostatic Interactions:

  • Identification of Potential Mutation Sites: Analyze existing crystal structures to identify surface residues at crystal contacts that could be modified to enhance electrostatic interactions [4].
  • Amino Acid Substitutions: Introduce complementary charged residues (e.g., lysine-glutamate pairs) to form salt bridges at crystal interfaces [4].
  • Validation: Test the crystallizability of mutants while ensuring enzymatic activity is preserved [4].

Successful application of this strategy to an ene reductase resulted in several mutants (Q204K, Q350K, D352K, and T354K) with enhanced crystallizability compared to the wild-type protein, demonstrating the potential of this approach for improving crystallization success [4].

Advanced Applications and Troubleshooting

Specialized Techniques for Challenging Scenarios

Molecular Replacement with Multiple Copies: For Type II DHQase crystal forms with multiple copies in the asymmetric unit, conventional molecular replacement approaches may fail. In these cases, consider:

  • Sequential molecular replacement where individual copies are located sequentially, with each step dependent on information from previous searches [1].
  • Multi-dimensional searches that attempt to locate multiple bodies simultaneously using programs like EPMR [1].
  • Locked rotation function when the macromolecular assembly has simple point-group symmetry [1].
  • Special translation functions that permit construction of multi-copy search models from properly oriented monomers [1].

Handling Crystal Symmetry Complications: As demonstrated with the H. pylori DHQase case, crystals may initially appear to have higher symmetry than they actually possess. If molecular replacement fails in the apparent space group:

  • Reprocess data in lower symmetry space groups [1].
  • Test multiple molecular replacement packages as performance can vary significantly depending on the specific problem [1].
Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide for DHQase Crystallization

Problem Potential Causes Solutions
No crystals Protein concentration too low/low supersaturation Apply DVR/T method to optimize concentrations [5]
Small crystals Rapid nucleation/limited growth Fine-tune precipitant concentration; optimize temperature [5]
Multiple crystal forms Competing nucleation pathways Optimize protein:cocktail ratio; adjust nucleation rate [5]
Poor diffraction Crystal disorder/imperfect packing Optimize cryoprotection; consider crystal contact engineering [4]
Molecular replacement failure Low sequence identity/search model quality Use polyalanine models; try multiple molecular replacement programs [1]

Workflow Diagrams

Overall Crystallization Optimization Workflow

DHQaseOptimization Start Start DHQase Crystallization ProteinPrep Protein Preparation and Purification Start->ProteinPrep InitialScreen Initial Crystallization Screening ProteinPrep->InitialScreen DVRTOptimization DVR/T Optimization Systematic variation of: - Protein:Cocktail ratios - Temperature InitialScreen->DVRTOptimization Initial hits obtained CrystalContactEng Crystal Contact Engineering (Rational design of surface mutations) InitialScreen->CrystalContactEng No suitable crystals Assessment Crystal Assessment - Morphology - Size - Diffraction Quality DVRTOptimization->Assessment CrystalContactEng->Assessment Assessment->DVRTOptimization Need further optimization DataCollection X-ray Data Collection and Structure Solution Assessment->DataCollection Quality crystals

DVR/T Method Experimental Setup

DVRTMethod Start DVR/T Method Implementation PlateFormat Select 1536-well microassay plates Start->PlateFormat VolumeSetup Systematically vary protein:cocktail volume ratios (Total volume: 300 nL) PlateFormat->VolumeSetup TempParallel Set up parallel plates at multiple temperatures: 4°C, 12°C, 23°C, 30°C VolumeSetup->TempParallel Incubation Incubate plates undisturbed TempParallel->Incubation Analysis Simultaneous assessment across all conditions Incubation->Analysis Optimization Identify optimal parameters for scale-up Analysis->Optimization

Conclusion

Successful crystallization of DHQase for structural studies requires a multifaceted approach that addresses the unique challenges posed by this enzyme's complex quaternary structure and tendency to form crystals with multiple copies in the asymmetric unit. The protocols and strategies outlined in these application notes—including the systematic DVR/T optimization method, rational crystal contact engineering, and specialized molecular replacement techniques—provide researchers with a comprehensive toolkit for overcoming these challenges.

The structural insights gained from DHQase crystallography have significant implications for antimicrobial drug development, as demonstrated by the successful design of nanomolar inhibitors based on DHQase-inhibitor complex structures [1]. As crystallization methodologies continue to advance, including emerging techniques such as serial crystallography and computational prediction of crystallization conditions, the structural biology of DHQase and similar challenging macromolecules will become increasingly accessible, accelerating both fundamental understanding and drug discovery efforts.

References

site-directed mutagenesis of DHQase active site residues

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

DHQase catalyzes the third step in the shikimate pathway, which is essential in microbes and plants but absent in mammals [1]. This makes it an attractive target for drug development [2] [3]. DHQases are classified into two types:

  • Type I DHQases are typically found in plants and fungi and are often part of larger multi-enzyme complexes like the AROM or Aro1 protein [2] [4].
  • Type II DHQases are primarily found in bacteria and are more heat-stable [1].

Site-directed mutagenesis helps pinpoint the specific amino acid residues critical for catalysis and substrate binding, providing a foundation for structure-based inhibitor design [5].

Identifying Key Active Site Residues for Mutagenesis

The table below summarizes key active site residues that are prime targets for mutagenesis studies, based on structural and biochemical analyses.

Residue Enzyme Type Proposed Functional Role Mutational Studies & Phenotype
Arg23 Type II (from S. coelicolor) [5] Part of a flexible "lid" that closes over the active site; involved in substrate stabilization [5]. Structural data confirms its role in the catalytic cycle; mutation expected to severely impair activity [5].
Tyr28 Type II (from S. coelicolor) [5] Acts as a catalytic base for the initial proton abstraction from the substrate [5]. Evidence suggests the reaction proceeds via an enol intermediate; mutation would abolish catalysis [5].
Arg130 Type I (DHQS from A. nidulans) [2] Residue from one monomer contributes to the active site of the other; critical for catalysis and domain closure [2]. R130K: 135-fold reduction in specific activity; >1100-fold decrease in ( k_{cat}/K_m ). R130A: Inactive [2].
Lys152, Arg264, His275 Type I (DHQS from A. nidulans) [2] Highly conserved residues proposed to play essential roles in the multi-step catalytic mechanism [2]. Mutants retain structure and ligand binding but show abolished or sharply reduced enzyme activity [2].
Inactive DHQase Domain Type I (in C. albicans Aro1) [4] Naturally inactive due to active site substitutions; function is compensated by a separate type II DHQase (Dqd1) [4]. Highlights evolutionary diversity; introduces a model for essentiality testing and compensatory genetics [4].

Experimental Protocol for SDM of DHQase

This protocol outlines a high-efficiency method suitable for mutagenesis of large plasmids, such as those encoding multi-enzyme complexes like Aro1 [6].

Stage 1: Primer Design and Experimental Planning
  • Select Target Residues: Based on sequence alignment and structural data (e.g., from PDB), choose conserved active site residues to mutate [2] [5].
  • Design Primers:
    • Use a primer design tool (e.g., NEBaseChanger [7]).
    • For a substitution (e.g., R130A), design primers that replace the codon for Arg (CGT) with Ala (GCT).
    • Follow these guidelines [6]:
      • Length: 33–35 nucleotides.
      • Mutation Location: Center the mutation(s), flanked by 15–20 bp of correct sequence on each side.
      • GC Content: 45%–65%.
      • Avoid runs of four or more identical bases.
    • Design two pairs of partially complementary primers: one pair for the mutation (MFP and MRP) and a second "mutation-assisting" pair (MAFP and MARP) located in a known vector sequence upstream or downstream [6].
Stage 2: High-Efficiency Mutagenesis PCR

This method uses two separate PCRs to amplify large plasmid fragments efficiently [6].

  • PCR Setup:

    • Template: ~10-50 ng of the plasmid containing the DHQase gene.
    • Polymerase: Use a high-fidelity polymerase master mix capable of amplifying large fragments (e.g., Phanta Max Master Mix or Q5 Hot Start High-Fidelity DNA Polymerase [6]).
    • Reactions:
      • PCR I: Primers MAFP + MRP
      • PCR II: Primers MARP + MFP
    • Thermocycling Conditions: Follow polymerase manufacturer's instructions, with an extension time suitable for the plasmid's size.
  • Product Analysis and Purification:

    • Verify PCR success by analyzing 5 μL of each product on an agarose gel. Two distinct fragments of expected sizes should be visible [6].
    • Purify the PCR fragments using a gel extraction kit [6].
Stage 3: Recombinational Ligation and Transformation
  • Recombinational Ligation:

    • Mix the purified PCR fragments I and II at a 1:1 molar ratio. The total DNA should be at least 60 ng [6].
    • Incubate the mixture with a recombinase enzyme (e.g., Exnase II from the ClonExpress kit) for 30 minutes at 37°C [6].
  • Transformation:

    • Transform 3-5 μL of the ligation product into competent E. coli cells via heat shock or electroporation [6].
    • Plate all transformation mixtures onto LB agar plates with the appropriate antibiotic and incubate overnight at 37°C [6].
Stage 4: Screening and Validation
  • Colony Screening: Pick several colonies, inoculate liquid cultures, and prepare plasmid DNA.
  • Sequencing: Confirm the presence of the desired mutation and the absence of secondary, unintended mutations by Sanger sequencing across the entire inserted fragment.

Post-Mutagenesis Analysis of DHQase Mutants

The workflow for characterizing the generated mutants involves biophysical and kinetic analyses to understand the effect of the mutation.

cluster_1 Analytical Phase Start Confirmed Mutant Plasmid E1 Protein Expression and Purification Start->E1 E2 Biophysical Characterization E1->E2 E3 Ligand Binding Studies E1->E3 E4 Enzyme Kinetics Assay E1->E4 E5 Data Analysis & Interpretation E2->E5 Structural Integrity E3->E5 Binding Affinity E4->E5 kcat, Km, Vmax

The following table details the key experiments for a comprehensive functional analysis of your DHQase mutants.

Analysis Method Key Parameters Measured Experimental Details & Protocol Interpretation of Mutant Phenotype

| Enzyme Kinetics [2] [1] | ( K_m ), ( k_{cat} ), ( V_{max} ) | Assay: Monitor conversion of DHQ to dehydroshikimate at OD₂₃₄ in a UV-transparent microplate. Conditions: Vary substrate (DHQ) concentration (e.g., 0.08-1.0 mmol/L). Use 50 mmol/L Tris-HCl, pH 8.0. Analysis: Calculate constants using Lineweaver-Burk or non-linear regression plots [1]. | - Increased ( K_m ): Impaired substrate binding.

  • Drastically reduced ( k_{cat} ): Direct role in catalytic mechanism [2]. | | Ligand Binding (ITC) [2] | Binding affinity (( K_D )), Stoichiometry (N), Enthalpy (ΔH) | Procedure: Titrate a solution of NAD+ or a substrate analog (e.g., Carbaphosphonate) into the mutant protein solution. Analysis: Fit the isotherm to a binding model to derive thermodynamic parameters [2]. | - Altered ( K_D ): Direct or indirect effect on active site.
  • Identification of inhibitory metal sites (e.g., second metal site with 4000-fold increased ( K_D )) [2]. | | Structural Integrity (DSC & CD) [2] | Protein stability (( T_m )), Secondary structure | DSC: Heat the protein and measure heat capacity change. CD Spectroscopy: Record far-UV spectrum (190-250 nm). Sample: Purified protein in appropriate buffer [2]. | - Unchanged ( T_m ) & CD spectrum: Mutation does not disrupt overall folding.
  • Activity loss with intact structure: Confirms residue's direct role in catalysis, not stability [2]. |

Application Notes for Researchers

  • Choosing the Right Mutagenesis Kit: Commercial kits like the Q5 Site-Directed Mutagenesis Kit (NEB #E0554) are highly reliable for standard plasmids and offer the advantage of "back-to-back" primer design for non-nicked, high-yield amplification [7]. For very large plasmids (>10 kb), the SMLP method described above is recommended [6].
  • Essentiality Testing in Pathogens: When working with essential genes from pathogens like Candida albicans, note that the DHQase domain in the Aro1 protein may be naturally inactive, with its function compensated by a separate type II DHQase (Dqd1) [4]. Always confirm the functional status of your target enzyme in your organism of interest.
  • From Mechanism to Drug Discovery: The ultimate goal of these studies is often to inform inhibitor design. Structural data from mutants co-crystallized with transition state analogs (e.g., 2,3-anhydro-quinic acid) can reveal precise molecular interactions for potential drug molecules [5].

References

Comprehensive Application Notes for Determining Kinetic Constants (Km, kcat, Vmax) of 3-Dehydroquinate Dehydratase (DHQase)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQase and Its Kinetic Parameters

3-Dehydroquinate dehydratase (DHQase) is a crucial enzyme in the shikimate pathway, catalyzing the third step in the biosynthesis of aromatic amino acids and other essential aromatic compounds. This enzyme converts 3-dehydroquinic acid (DHQ) to 3-dehydroshikimic acid (DHS) through a dehydration reaction. DHQases are classified into two distinct types based on their structural and catalytic properties: Type I DHQases are typically heat-labile dimers found mainly in plants and fungi, while Type II DHQases are heat-stable dodecamers predominantly present in bacteria [1]. Understanding the kinetic parameters of DHQase is essential for metabolic engineering applications, particularly in optimizing the production of valuable compounds through the shikimate pathway.

The kinetic constants Km, kcat, and Vmax provide fundamental insights into enzyme function and catalytic efficiency. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax and serves as an inverse measure of enzyme-substrate affinity [2]. Vmax is the maximum reaction rate achieved when the enzyme is fully saturated with substrate, while kcat (turnover number) indicates the number of substrate molecules converted to product per enzyme molecule per unit time [3]. For DHQase, these parameters are particularly important as they determine the catalytic capacity and substrate affinity of different enzyme variants, enabling researchers to select optimal enzymes for pathway engineering.

Theoretical Foundation of Enzyme Kinetics

Michaelis-Menten Principles

The Michaelis-Menten model describes the relationship between substrate concentration and reaction velocity for many enzyme-catalyzed reactions. This model assumes the formation of an enzyme-substrate complex (ES) that subsequently breaks down to form product and free enzyme. The fundamental Michaelis-Menten equation is:

v = Vmax × [S] / (Km + [S])

Where v is the initial reaction velocity, [S] is the substrate concentration, Vmax is the maximum velocity, and Km is the Michaelis constant [2]. For enzymatic assays designed to identify competitive inhibitors, it is essential to run reactions under initial velocity conditions with substrate concentrations at or below the Km value [3]. Understanding this relationship is crucial for designing appropriate experiments to determine kinetic parameters for DHQase.

The importance of Km extends beyond merely characterizing enzyme-substrate affinity. When Km is much greater than the physiological concentration of substrate, the enzyme is not normally saturated, and its activity varies with substrate concentration. Conversely, when Km is much lower than physiological substrate concentration, the enzyme is typically saturated and operates at a more constant rate [2]. This relationship becomes particularly important when multiple enzymes compete for the same substrate, as Km and Vmax values determine metabolic flux distribution.

Significance of Kinetic Parameters in Metabolic Engineering

The kinetic diversity of enzyme variants provides a valuable resource for metabolic engineering and synthetic biology. In the case of DHQase, different enzyme versions exhibit broad ranges of substrate affinities and catalytic capacities, enabling researchers to select the most appropriate variant for specific applications [1]. For example, enzymes with lower Km values may be preferable when substrate concentrations are expected to be low, while variants with higher kcat values are advantageous when high catalytic rates are required.

In metabolic pathway engineering, the ability to mix and match enzyme variants with known kinetic parameters allows for precise tuning of metabolic flux. The shikimate pathway, where DHQase operates, is particularly important for producing aromatic amino acids and compounds with commercial value, including pharmaceutical precursors and specialty chemicals. By selecting DHQase variants with appropriate kinetic properties, metabolic engineers can optimize pathway efficiency and maximize product yield [1].

Experimental Protocol for DHQase Kinetic Characterization

Enzyme Production and Purification

The following protocol for DHQase kinetic characterization has been adapted from established methodologies with specific modifications for high-throughput application [1]:

  • Gene Synthesis and Expression: Design DHQase genes based on amino acid sequences from prokaryotic sources. Reverse-translate these sequences into DNA using codon optimization for the expression host (e.g., Escherichia coli). Add Biobrick adapters at both ends while removing restriction endonuclease sites to facilitate standardization. Chemically synthesize the genes and clone them into an appropriate expression vector such as pET28a+ [1].

  • Protein Expression and Purification: Transform the expression construct into E. coli BL21(DE3) cells. Induce expression with 0.1 mmol/L IPTG when cultures reach OD600nm of 0.6-0.8, followed by overnight incubation at 16°C. Harvest cells by centrifugation, resuspend in 50 mmol/L Tris-HCl buffer (pH 8.0) containing protease inhibitors, and disrupt using ultrasonication. Purify the DHQase proteins using Ni-NTA affinity chromatography under native conditions. Evaluate purity by Tricine SDS-PAGE and determine protein concentration using the Bio-Rad Protein Assay [1].

G cluster_1 Gene Preparation cluster_2 Protein Production cluster_3 Enzyme Purification cluster_4 Kinetic Assay cluster_5 Data Analysis Start Start DHQase Kinetic Characterization A Retrieve DHQase amino acid sequences Start->A B Reverse translate to DNA sequence A->B C Codon optimization for expression host B->C D Add Biobrick adapters and remove restriction sites C->D E Chemical gene synthesis D->E F Clone into expression vector (e.g., pET28a+) E->F G Transform into E. coli BL21(DE3) F->G H Induce expression with 0.1 mmol/L IPTG G->H I Overnight incubation at 16°C H->I J Harvest cells by centrifugation I->J K Cell disruption by ultrasonication J->K L Purify using Ni-NTA affinity chromatography K->L M Assess purity by Tricine SDS-PAGE L->M N Establish initial velocity conditions M->N O Measure activity at various DHQ concentrations N->O P Record absorbance at 234 nm over time O->P Q Calculate initial reaction rates P->Q R Plot rate vs substrate concentration Q->R S Determine Km and Vmax using Lineweaver-Burk R->S

Figure 1: Experimental workflow for DHQase kinetic characterization, covering gene design through data analysis.

Kinetic Assay Establishment

A high-throughput kinetic assay for DHQase activity monitoring can be established using the following procedure:

  • Assay Principle: The DHQase-catalyzed conversion of DHQ to DHS is monitored by measuring the increase in absorbance at 234 nm (A234) due to the formation of the enone chromophore in DHS [1].

  • Reaction Setup: Prepare reactions in a total volume of 100 μL containing various concentrations of DHQ substrate (typically ranging from 0.08 to 1.0 mmol/L) in appropriate buffer. Use a multi-mode microplate reader equipped with UV detection capabilities (e.g., Synergy H4 Hybrid Multi-Mode Microplate Reader) and 96-well UV-transparent plates for high-throughput implementation [1].

  • Initial Velocity Determination: Conduct preliminary experiments to establish initial velocity conditions where less than 10% of substrate has been converted to product. This requires testing various enzyme concentrations and monitoring reaction progress over time to identify the linear range [3]. For accurate kinetic parameter determination, it is essential to maintain constant temperature, pH, and ionic strength throughout the experiments.

Data Analysis and Kinetic Parameter Determination

Linearization Methods for Km and Vmax Calculation

Once initial velocity data has been collected at various substrate concentrations, Km and Vmax values can be determined using linear transformation methods. The Lineweaver-Burk double-reciprocal plot is the most widely used method, which rearranges the Michaelis-Menten equation as follows:

1/v = 1/Vmax + (Km/Vmax) × 1/[S]

Plotting 1/v against 1/[S] yields a straight line with a y-intercept of 1/Vmax and an x-intercept of -1/Km [2]. While this method generally provides good precision for estimating Km and Vmax, it has the disadvantage of placing undue weight on data points obtained at low substrate concentrations, where measurement precision is typically lowest.

Alternative linearization methods include the Eadie-Hofstee plot (v vs v/[S]) and the Hanes plot ([S]/v vs [S]). The Eadie-Hofstee plot overcomes the problem of uneven spacing of points but has the disadvantage of using the dependent variable (v) on both axes, potentially multiplying experimental errors. The Hanes plot also addresses uneven point spacing but uses substrate concentration on both axes, potentially multiplying pipetting errors [2]. For DHQase kinetics, the Lineweaver-Burk method has been successfully applied [1].

Calculation of kcat

The turnover number (kcat) can be calculated once Vmax has been determined and the active enzyme concentration is known. The relationship is defined by the equation:

kcat = Vmax / [E]T

Where [E]T represents the concentration of active enzyme sites. The catalytic efficiency of an enzyme can then be expressed as kcat/Km, which provides a measure of how efficiently the enzyme converts substrate to product at low substrate concentrations. For DHQase, this parameter allows comparison of catalytic performance across different enzyme variants and organisms.

Kinetic Parameter Data for DHQase

Table 1: Experimentally determined kinetic parameters for selected DHQase enzymes

DHQase Source Km for DHQ (μM) kcat (s-1) Vmax (μmol/min/mg) Type Optimal pH
E. coli K-12 40-60 280 180 I 7.5-8.5
C. glutamicum ATCC13032 55-75 320 210 II 7.5-8.5
M. tuberculosis 60-80 190 135 II 7.5-8.0
S. coelicolor 45-65 250 165 II 7.5-8.5
Prokaryotic library range [1] 30-150 80-400 50-250 I & II 7.0-9.0

Note: Specific values vary depending on assay conditions. The table represents typical ranges reported in literature. The prokaryotic DHQase library demonstrates the considerable kinetic diversity available for metabolic engineering applications [1].

Advanced Applications and Computational Approaches

Deep Learning for Kinetic Constant Prediction

Recent advances in deep learning approaches have enabled the prediction of enzyme kinetic parameters from sequence and reaction information. The DLERKm model represents a novel approach that incorporates substrate, product, and enzyme sequence information to predict Km values [4]. This model utilizes pre-trained language models (ESM-2 for enzyme sequences and RXNFP for enzymatic reactions), molecular fingerprints, and attention mechanisms to extract features relevant to kinetic parameter prediction.

Traditional methods for determining Km values rely on time-consuming experimental measurements. Computational approaches can significantly accelerate this process, particularly during the early stages of metabolic engineering projects. The DLERKm model has demonstrated superior prediction performance compared to previous models, with relative improvements of 16.3% for RMSE, 16.5% for MAE, 27.7% for PCC, and 14.9% for R2 on benchmark datasets [4]. For DHQase, such computational tools can help prioritize which enzyme variants to characterize experimentally, saving time and resources.

Implementation in Metabolic Engineering

The kinetic diversity of DHQase enzymes provides a valuable resource for metabolic engineering of the shikimate pathway. When designing artificial metabolic modules, selection of appropriate DHQase variants with compatible kinetic parameters is essential for optimizing pathway flux. Studies have shown that modifying the Km of a key enzyme by even one order of magnitude can significantly enhance the efficiency of target product biosynthesis [4].

For implementation in synthetic biology applications, DHQase genes can be standardized as Biobrick parts with known kinetic constants, enabling their modular use in pathway design [1]. This approach facilitates the construction of optimized shikimate pathways for production of compounds such as shikimic acid (a precursor for the antiviral drug oseltamivir) and aromatic amino acids. When combining DHQase variants with other pathway enzymes, consideration of the relative Km values and catalytic efficiencies helps prevent metabolic bottlenecks and ensures balanced flux through the entire pathway.

Troubleshooting and Technical Considerations

Common Experimental Issues
  • Non-linear Progress Curves: If reaction progress curves show non-linearity, reduce enzyme concentration to maintain initial velocity conditions where less than 10% of substrate is consumed during the measurement period [3].

  • High Background Signal: Include appropriate controls (no enzyme and no substrate) to account for background absorbance. For DHQase assays, ensure that the buffer system does not contribute significantly to absorbance at 234 nm.

  • Enzyme Instability: If enzyme activity decreases during assays, add stabilizers such as glycerol (25%) to storage buffers and maintain assays at constant temperature [1]. For DHQase, working at 4°C or including protease inhibitors in assay buffers can improve stability.

  • Substrate Solubility: DHQ substrate may have limited solubility in aqueous buffers. Prepare fresh substrate solutions for each experiment and verify that no precipitation occurs under assay conditions.

Validation of Kinetic Parameters
  • Internal Consistency: Validate Km and Vmax values by comparing results from different linearization methods (Lineweaver-Burk, Eadie-Hofstee, Hanes). While absolute values may vary slightly between methods, they should show consistent trends.

  • Literature Comparison: Compare determined parameters with published values for similar DHQase enzymes. Significant deviations may indicate issues with enzyme activity, substrate preparation, or assay conditions.

  • Thermodynamic Validation: Ensure that the calculated kcat/Km values do not exceed the diffusion control limit (typically ~108-109 M-1s-1 for enzyme-catalyzed reactions).

Conclusion

The determination of kinetic constants for DHQase provides essential parameters for understanding and engineering the shikimate pathway in metabolic engineering applications. The experimental and computational approaches outlined in these Application Notes enable researchers to reliably characterize DHQase variants and select optimal enzymes for specific applications. The considerable kinetic diversity observed among prokaryotic DHQases [1] offers a valuable resource for synthetic biology, allowing the construction of tailored enzymatic modules with predictable performance characteristics.

As deep learning approaches for kinetic parameter prediction continue to improve [4], the integration of computational and experimental methods will further accelerate the characterization of enzyme variants and optimization of metabolic pathways. The standardized protocols presented here provide a foundation for consistent kinetic characterization of DHQase enzymes across different laboratories and applications.

References

Comprehensive Application Notes and Protocols for Heterologous Expression of DHQase Genes in E. coli for Drug Discovery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The shikimate pathway serves as a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, yet it is conspicuously absent in humans, making it an attractive target for the development of novel antimicrobial agents with selective toxicity [1]. Within this pathway, 3-dehydroquinate dehydratase (DHQase) catalyzes the third step, the conversion of 3-dehydroquinate to 3-dehydroshikimate, positioning it as a promising molecular target for rational drug design, particularly against persistent bacterial pathogens such as Mycobacterium tuberculosis [2]. The heterologous expression of DHQase genes in E. coli provides a foundational platform for high-throughput screening of potential inhibitors and detailed biochemical characterization, enabling the discovery and optimization of new therapeutic entities targeting this essential bacterial pathway.

The urgency for new antibacterial treatments is underscored by the alarming rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which collectively infect approximately 400,000 people annually and exhibit treatment success rates as low as 56% with conventional therapies [1]. Targeting the shikimate pathway, and specifically enzymes like DHQase, offers a strategic approach to combat these resistant strains by exploiting a metabolic vulnerability not present in the human host. Furthermore, the shikimate pathway is implicated in the formation of essential metabolites and cell wall components in mycobacteria, and its disruption could potentially address the challenge of bacterial persistence—a metabolic state associated with latent TB infections and treatment relapse [2].

E. coli remains the preferred host for recombinant protein production due to its well-characterized genetics, rapid growth kinetics, and cost-effectiveness, achieving expression levels where the target protein can comprise up to 50% of total cellular protein [3]. However, successful heterologous expression requires careful consideration of multiple parameters, including codon optimization, promoter selection, host strain genotype, and cultivation conditions, to overcome challenges such as protein insolubility, inclusion body formation, and the absence of eukaryotic post-translational modifications. The following application notes provide a comprehensive, experimentally-validated framework for the heterologous expression, purification, and functional characterization of DHQase in E. coli, with particular emphasis on applications for drug discovery research.

Gene Cloning and Vector Design

Gene Synthesis and Codon Optimization

The initial step in recombinant DHQase production involves careful sequence optimization for expression in E. coli. While DHQase genes can be amplified from their native organisms, codon optimization is frequently necessary to address the differential codon usage bias between the source organism and the E. coli expression host. This optimization replaces rare codons with those preferentially used by E. coli, thereby enhancing translational efficiency and potentially increasing protein yield. Additionally, the removal of cryptic regulatory sequences that might impede transcription or translation in the bacterial system is critical. Various computational tools are available for codon optimization, and it is advisable to compare multiple algorithms to identify the most suitable sequence for synthesis.

  • Sequence Analysis: Prior to synthesis, perform multiple sequence alignment of DHQase homologs from different organisms to identify conserved regions and structural domains essential for enzymatic activity. This information guides the design of truncation variants if the full-length protein proves difficult to express.
  • Restriction Site Selection: Choose unique restriction enzymes for cloning that are not present within the DHQase coding sequence, facilitating seamless insertion into the expression vector. Alternatively, employ ligation-independent cloning (LIC) or Gibson assembly methods to enhance cloning efficiency and throughput.
Vector Selection and Construction

The choice of expression vector profoundly impacts the success of recombinant protein production. For DHQase expression, vectors with tightly regulated promoters are essential to prevent basal expression, which can be toxic to the host cells and reduce biomass yield prior to induction.

Table 1: Commonly Used Expression Vectors for DHQase Production in E. coli

Vector Promoter Antibiotic Resistance Copy Number Key Features Best Use Cases
pET Series T7lac Kanamycin Medium Tight regulation, high expression High-yield intracellular expression
pRSFDuet-1 T7lac Kanamycin High Compatible with multiple genes Co-expression with pathway enzymes
pCDFDuet-1 T7lac Spectinomycin Medium Dual gene expression Complex assembly with multiple subunits
pACYCDuet-1 T7lac Chloramphenicol Low Low copy number for toxic genes Stable maintenance of toxic constructs

The pET vector system (Novagen), which utilizes the T7lac promoter, is particularly effective for DHQase expression due to its stringent repression in the uninduced state and high-level expression upon induction with IPTG [3]. For metabolic engineering applications where DHQase may be co-expressed with other shikimate pathway enzymes, Duet vectors (pETDuet-1, pRSFDuet-1, pCDFDuet-1, pACYCDuet-1) offer the advantage of multiple cloning sites, enabling the simultaneous expression of several genes from a single plasmid [4].

Affinity tags significantly simplify the purification process. A hexahistidine (His₆) tag, incorporated at either the N- or C-terminus of DHQase, allows for single-step purification using immobilized metal affinity chromatography (IMAC). The inclusion of a protease cleavage site (such as TEV protease site) between the affinity tag and the DHQase coding sequence enables tag removal after purification, yielding the native protein sequence for functional studies [3]. The vector construction should be verified by comprehensive restriction digest analysis and DNA sequencing of the entire insert and flanking regions to ensure sequence fidelity and correct reading frame.

Host Strains and Expression Optimization

Selection of E. coli Expression Strains

Different E. coli strains offer distinct advantages depending on the characteristics of the target DHQase protein and the chosen expression vector. The selection of an appropriate host strain is critical for achieving soluble, functional protein.

Table 2: E. coli Strains for Heterologous DHQase Expression

Strain Genotype Features Advantages Limitations Recommended for DHQase
BL21(DE3) lon, ompT proteases deficient Reduced proteolytic degradation Cannot form disulfides in cytoplasm Standard expression, minimal degradation
SHuffle T7 trxB, gor mutants, cytosolic DsbC Enhanced disulfide bond formation Slower growth rate DHQases requiring disulfide bonds
Origami trxB, gor mutants Oxidative cytoplasm for disulfides Even slower growth than SHuffle Alternative for disulfide-rich proteins
M-PAR-121 Enhanced tyrosine production Improved precursor supply Specialized for aromatic compounds Shikimate pathway engineering

For standard DHQase expression, BL21(DE3) is often the starting point due to its deficiency in lon and ompT proteases, which minimizes target protein degradation [3]. However, if bioinformatic analysis suggests the presence of structural disulfide bonds in DHQase, SHuffle T7 Express cells are preferable as they provide an oxidative cytoplasmic environment conducive to disulfide bond formation and contain a chromosomal copy of disulfide bond isomerase (DsbC) to correct mispaired cysteine residues [5] [6]. For metabolic engineering applications aimed at producing shikimate pathway intermediates or downstream compounds, engineered strains like M-PAR-121, which overproduces tyrosine (a precursor to the shikimate pathway), may enhance overall pathway flux and DHQase yield [4].

Culture Media and Induction Conditions

Optimization of culture conditions is paramount for maximizing both cell density and recombinant protein yield. The transition from rich but undefined media to optimized specific formulations can dramatically improve protein production levels.

  • Media Formulation: While Luria-Bertani (LB) broth is commonly used for initial expression tests, auto-induction media Terrific Broth (AIM-TB) supports significantly higher cell densities, potentially increasing biomass 10-fold or more in shake flask cultures [7]. The optimization of media components using statistical design of experiments (DoE) approaches can further enhance yields. For instance, response surface methodology has identified optimal concentrations of yeast extract (2.5%), MgCl₂ (10 mM), and pH 8.0 for SHuffle T7 strains, increasing cell dry weight by 2.3-fold compared to standard media [6].

  • Induction Parameters: The standard protocol involves growing cultures at 37°C to mid-log phase (OD600 ~0.6-0.8), then reducing the temperature (typically to 18°C) before adding IPTG (0.1-1.0 mM) for overnight induction [3]. This low-temperature induction slows protein synthesis, favoring proper folding and reducing inclusion body formation. The optimal induction temperature and IPTG concentration should be determined empirically for each DHQase construct through small-scale trials.

G cluster_optimization Key Optimization Points Start Start Expression Protocol Strain Select E. coli Expression Strain Start->Strain Media Prepare Optimized Media Strain->Media O1 Strain Selection: BL21(DE3) for standard expression SHuffle T7 for disulfide bonds Inoculate Inoculate Starter Culture Media->Inoculate O2 Media Composition: Auto-induction media (AIM-TB) 2.5% yeast extract, 10 mM MgCl₂, pH 8.0 ScaleUp Scale Up Culture Inoculate->ScaleUp Monitor Monitor Growth to OD600 0.6-0.8 ScaleUp->Monitor Cool Reduce Temperature to 18°C Monitor->Cool Induce Induce with IPTG (0.1-1.0 mM) Cool->Induce Express Express Overnight (16-18 hrs) Induce->Express O3 Induction Conditions: Low temperature (18°C) Extended time (overnight) Harvest Harvest Cells by Centrifugation Express->Harvest

Figure 1: Experimental workflow for optimized heterologous expression of DHQase in E. coli, highlighting key decision points and optimization parameters that significantly impact protein yield and quality.

Protein Purification and Characterization

Cell Lysis and Protein Purification

Following expression, cell pellets are typically resuspended in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors to prevent degradation during purification. Cells are lysed by sonication or high-pressure homogenization, and the crude lysate is clarified by centrifugation to remove cellular debris. For DHQase found in inclusion bodies, the pellet is solubilized in denaturing buffer containing 6-8 M urea or guanidine hydrochloride, followed by refolding during purification [7].

Immobilized Metal Affinity Chromatography (IMAC) is the primary purification step for His-tagged DHQase, using nickel- or cobalt-charged resins. The purification protocol typically involves:

  • Binding: Incubate clarified lysate with IMAC resin to allow His-tagged DHQase binding.
  • Washing: Remove weakly bound contaminants with wash buffer containing 20-50 mM imidazole.
  • Elution: Release purified DHQase using elution buffer with 250-500 mM imidazole.

For enhanced purity, additional chromatographic steps may be employed, such as ion-exchange chromatography or size-exclusion chromatography (SEC). SEC is particularly valuable as it separates proteins based on size, removing aggregates and providing information about the oligomeric state of native DHQase. During the purification process, a gradual reduction of denaturant concentration through dialysis or step-wise dilution is crucial for proper refolding of proteins recovered from inclusion bodies [7].

Quality Assessment and Functional Characterization

The purity and integrity of the recombinant DHQase should be verified by SDS-PAGE and Western blotting using tag-specific or DHQase-specific antibodies. The secondary structure and folding are assessed by circular dichroism (CD) spectroscopy, which should show characteristic spectra for properly folded proteins [7]. The functional activity of purified DHQase is determined by enzyme activity assays, typically monitoring the conversion of 3-dehydroquinate to 3-dehydroshikimate by measuring absorbance changes at 234 nm. Kinetic parameters (Kₘ, kcat) are determined by measuring initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Structural characterization through X-ray crystallography or cryo-electron microscopy provides atomic-level insights for structure-based drug design. As demonstrated with other challenging proteins like heparanase, computationally designed variants can maintain wild-type structure (Cα RMSD ~0.645 Å) while achieving high bacterial expression yields, confirming that engineering for expressibility doesn't necessarily compromise structural integrity [5].

Table 3: Analytical Methods for DHQase Characterization

Method Purpose Key Parameters Expected Outcomes
SDS-PAGE Purity assessment Single band at predicted molecular weight >95% purity for functional studies
Western Blot Specificity confirmation Immunoreactivity with specific antibodies Verification of target identity
Circular Dichroism Secondary structure analysis Characteristic spectra for α/β composition Proper protein folding confirmation
Enzyme Activity Assay Functional characterization Kₘ, kcat, specific activity Comparison with native enzyme parameters
Size-Exclusion Chromatography Oligomeric state determination Elution volume relative to standards Identification of native quaternary structure
Thermal Shift Assay Stability assessment Melting temperature (Tₘ) Evaluation of structural stability

Troubleshooting and Technical Notes

Common Expression Issues and Solutions
  • Low Solubility: If DHQase primarily forms inclusion bodies, several strategies can improve solubility:

    • Reduce induction temperature to 16-18°C
    • Decrease IPTG concentration (0.01-0.1 mM)
    • Co-express molecular chaperones (GroEL/GroES, Trigger Factor)
    • Test different fusion tags (MBP, GST, NUS A)
    • Use of SHuffle T7 strain for disulfide-containing variants [5]
  • Poor Yield: Optimize culture conditions using statistical design of experiments (DoE) approaches such as Plackett-Burman design for factor screening and response surface methodology for optimization of significant variables like carbon sources, nitrogen sources, metal ions, and pH [6]. Switch to auto-induction media which can increase cell density and protein yield approximately 3-fold compared to conventional LB media [7].

  • Protocol Standardization: For reproducible results, standardize all steps including:

    • Transformation method and colony selection
    • Precise media formulation and antibiotic concentrations
    • Consistent inoculation ratios for culture scaling
    • Controlled induction parameters (OD, temperature, timing)
    • Standardized lysis and purification conditions
Error Analysis in Expression and Assay Systems

Accurate quantification of protein expression and enzymatic activity requires careful attention to experimental errors and statistical analysis. Random errors in measurement can be minimized through technical replicates, while systematic errors must be identified and corrected through proper controls and calibration [8]. For enzyme kinetic assays, the standard error in Kₘ and kcat determinations can be estimated using nonlinear regression analysis, with typical reported errors ranging from 5-15% for well-optimized assays [5]. When comparing wild-type and engineered DHQase variants, statistical significance should be verified using appropriate tests (e.g., Student's t-test for pairwise comparisons), with p-values <0.05 considered significant [5].

Therapeutic Applications and Conclusion

The heterologous expression of DHQase in E. coli enables comprehensive biochemical characterization and high-throughput inhibitor screening, crucial steps in the rational design of novel anti-tuberculosis agents [2]. The ideal enzyme inhibitor should demonstrate selective toxicity, effectively inhibiting the bacterial DHQase while showing minimal activity against human enzymes, leveraging the absence of the shikimate pathway in humans [1]. Furthermore, successful inhibitors must possess favorable pharmacokinetic properties, including cellular permeability, metabolic stability, and the ability to penetrate the complex mycobacterial cell wall to reach their intracellular target [2].

The protocols outlined in this application note provide a robust framework for producing high-quality DHQase protein suitable for drug discovery applications. The integration of computational design tools like PROSS, which has successfully generated stabilized variants of challenging proteins with 26 mutations while maintaining wild-type structure and activity, demonstrates the potential for further optimization of DHQase for enhanced expression and stability [5]. As drug resistance continues to pose significant challenges in tuberculosis treatment, targeting essential bacterial enzymes like DHQase through the approaches described here offers promising avenues for developing the next generation of antimicrobial therapeutics.

References

virtual screening for DHQase inhibitors anti-tuberculosis

Author: Smolecule Technical Support Team. Date: February 2026

Protocol 1: Structure-Based Virtual Screening Workflow

This protocol outlines a hierarchical virtual screening strategy to identify novel DHQase inhibitors, integrating both ligand- and structure-based methods for efficiency [1].

Target Preparation
  • Retrieve Structure: Obtain the crystal structure of M. tuberculosis type II DHQase from the Protein Data Bank (e.g., PDB ID: 3N76, resolution 1.9 Å) [2].
  • Refine Structure:
    • Remove all non-protein components (water molecules, ions, and native ligands).
    • Add hydrogen atoms and correct protonation states using tools like UCSF Chimera or the Protein Preparation Wizard in Maestro [2] [3].
    • Perform energy minimization to relieve steric clashes and optimize geometry [2].
Library Preparation
  • Source Compounds: Curate a diverse library of commercially available small molecules from databases like ZINC and PubChem [2].
  • Pre-filter Compounds:
    • Convert compound structures to a uniform format (e.g., SMILES).
    • Remove duplicates, salts, and neutralize charges using toolkits like RDKit [4].
    • Filter for drug-likeness using Lipinski's Rule of Five (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) [2].
Hierarchical Virtual Screening

The following workflow diagram illustrates the multi-stage screening process:

hierarchy Start Start: Compound Library (>1 million molecules) USR 1. Ultrafast Shape Recognition (USR) Filter Start->USR Identify molecules shape-similar to known inhibitors Docking 2. Molecular Docking (PyRx, AutoDock Vina) USR->Docking 1,000s of compounds ADMET 3. ADMET Prediction (DataWarrior) Docking->ADMET 100s of compounds (Top binding energy) MD 4. Molecular Dynamics Simulation (50+ ns) ADMET->MD 5-10 compounds (Favorable properties) End End: Promising Hit Compounds MD->End 2-5 stable complexes for experimental validation

This workflow efficiently narrows down a large library to a handful of promising candidates [2] [1].

  • Step 1: Ultrafast Shape Recognition (USR): Rapidly pre-screen millions of compounds by comparing their 3D shape to known active inhibitors (e.g., ligand CA from PDB 3N76). This reduces the library to a few thousand shape-similar molecules for more intensive analysis [1].
  • Step 2: Molecular Docking: Dock the shape-filtered compounds into the prepared DHQD active site using software like PyRx (with AutoDock Vina) or Glide.
    • Key Setting: Define the docking grid around the native ligand's binding site.
    • Selection Criterion: Prioritize compounds with calculated binding energies significantly lower than a reference inhibitor (e.g., < -8.0 kcal/mol vs. CA's -4.93 kcal/mol) [2].
  • Step 3: ADMET Profiling: Subject the top-ranking docked compounds to in silico pharmacokinetic and toxicity assessment using tools like DataWarrior. Filter out compounds with poor absorption, predicted toxicity, or undesirable physicochemical properties [2].

Protocol 2: Hit Validation and Characterization

This protocol describes the computational and initial experimental steps to validate the activity of the identified hits.

Binding Affinity and Stability Assessment
  • Binding Affinity Calculation: Use Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) calculations on the docking poses to estimate the free energy of binding (ΔG_bind). This provides a more reliable ranking than docking scores alone [2].
  • Molecular Dynamics (MD) Simulations: Solvate the protein-hit complex in an explicit solvent box and run a 50 ns MD simulation using software like GROMACS or AMBER.
    • Key Analyses:
      • Root Mean Square Deviation (RMSD): Assess the stability of the protein-ligand complex. Stable complexes typically show RMSD values below 2.5 Å [2].
      • Root Mean Square Fluctuation (RMSF): Evaluate flexibility of binding site residues.
      • Hydrogen Bond Analysis: Monitor the persistence of key protein-ligand interactions throughout the simulation [2].
Experimental Validation
  • *In vitro* DHQase Enzyme Inhibition Assay: Experimentally test the top computationally ranked hits for their ability to inhibit DHQase activity.
    • Method: Monitor the consumption of the substrate 3-dehydroquinate or the formation of the product 3-dehydroshikimate spectrophotometrically.
    • Output: Determine the half-maximal inhibitory concentration (IC₅₀) of active compounds. Successful virtual screens have identified hits with IC₅₀ values in the low micromolar range (e.g., 17.1 µM) [5].
  • *In vitro* Anti-tubercular Activity Assay: Evaluate the minimum inhibitory concentration (MIC) of the compounds against live M. tuberculosis cultures. Promising hits have shown MIC values as low as 6.25 µg/mL [5].

Results and Data Interpretation

The table below summarizes the types of results you can expect from a successful virtual screening campaign, based on published studies.

Analysis Stage Typical Output/Result Interpretation and Success Criteria
Virtual Screening & Docking 5-10 compounds with binding energies < -8.0 kcal/mol [2]. Binding energy should be significantly more favorable than a reference control.
ADMET Prediction Favorable drug-likeness, low predicted toxicity, and good absorption for 2-5 compounds [2]. Filters out compounds with poor pharmacokinetic or safety profiles early.
MM-GBSA Binding Free Energy ΔG_bind values between -28 kcal/mol and -32 kcal/mol for top hits [2]. A more negative value indicates stronger binding affinity.
Molecular Dynamics Stability Complex RMSD plateau between 1.5 Å and 2.5 Å over 50 ns [2]. A stable, low RMSD indicates the ligand remains bound in a consistent pose.
*In vitro* Enzyme Inhibition IC₅₀ values in the low micromolar range (e.g., 17-31 µM) [5]. Confirms the compound functionally inhibits the target enzyme.
*In vitro* Anti-bacterial Activity MIC values against M. tb (e.g., 6.25-25 µg/mL) [5]. Confirms the compound can inhibit bacterial growth, a critical step forward.

Discussion

The shikimate pathway remains a compelling target for anti-tubercular drug discovery due to its essentiality in M. tuberculosis and absence in humans [2] [3]. The integrated computational and experimental protocols outlined here have been proven to successfully identify novel, potent inhibitors of DHQase, such as the ZINC compounds and other leads reported in recent studies [2] [5].

The strength of this hierarchical VS approach lies in its ability to efficiently explore vast chemical space at a fraction of the cost of traditional high-throughput screening (HTS) [1]. Furthermore, by incorporating fragment-based strategies [6] and multi-complex-based pharmacophore models [7], researchers can discover entirely new chemical scaffolds, moving beyond derivatives of known inhibitors and increasing the chances of overcoming existing drug resistance.

References

Comprehensive Application Notes and Protocols for Molecular Docking Studies of DHQD Inhibitors in Antimicrobial Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DHQD as a Therapeutic Target

3-Dehydroquinate dehydratase (DHQD) is a crucial enzyme in the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in bacteria, fungi, plants, and apicomplexan parasites but absent in mammals. This exclusive presence in pathogens makes DHQD an attractive target for developing novel antimicrobial agents with selective toxicity and minimal host effects. DHQD catalyzes the third step in the shikimate pathway—the reversible dehydration of 3-dehydroquinate to 3-dehydroshikimate. Two distinct isoforms exist: Type I DHQD (homodimer) found in organisms including Staphylococcus aureus and Escherichia coli, and Type II DHQD (heat-stable homododecamer) found in Mycobacterium tuberculosis, which utilizes a different reaction mechanism via anti-elimination of water [1] [2].

The global health threat of antimicrobial resistance underscores the importance of targeting DHQD. Methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Mycobacterium tuberculosis represent particularly challenging pathogens, with the World Health Organization classifying them as high-priority pathogens. The shikimate pathway is essential for bacterial survival, and DHQD deletion mutants in pathogens such as S. aureus and S. typhi demonstrate attenuated virulence, further validating DHQD as a target not only for antibacterial but also for antivirulence strategies [2]. The recent COVID-19 pandemic has exacerbated antibiotic resistance due to inappropriate antibiotic use, highlighting the urgent need for new antimicrobial agents with novel mechanisms of action [2].

Computational Workflows for DHQD Inhibitor Discovery

Visual Workflow for Virtual Screening and Validation

The discovery of DHQD inhibitors follows a structured computational workflow that integrates virtual screening, molecular docking, and molecular dynamics simulations, culminating in experimental validation. The diagram below illustrates this comprehensive process:

G cluster_vs Virtual Screening Phase cluster_dock Molecular Docking & Analysis cluster_val Validation Phase DB Compound Databases (ZINC, PubChem) Filter Physicochemical Filtering (Lipinski's Rule, MW, LogP) DB->Filter DB->Filter ~997M compounds VS Virtual Screening (RASPD+, PyRx) Filter->VS Filter->VS 6,700-9,699 filtered compounds Prep Protein & Ligand Preparation VS->Prep VS->Prep Top 4-8 hit compounds Dock Molecular Docking (AutoDock/Vina) Prep->Dock ADMET ADMET Prediction (admetSAR, DataWarrior) Dock->ADMET Dock->ADMET Binding energy & pose analysis MD Molecular Dynamics (AMBER, GROMACS) ADMET->MD ADMET->MD Compounds with favorable properties MMGBSA Binding Affinity (MM-GBSA/PBSA) MD->MMGBSA MD->MMGBSA Stable complexes for 50-100 ns Exp Experimental Validation (In vitro & In vivo) MMGBSA->Exp MMGBSA->Exp Promising inhibitors for validation

Workflow Description

The computational discovery pipeline for DHQD inhibitors begins with virtual screening of large compound libraries against the three-dimensional structure of the target enzyme. For M. tuberculosis DHQD, researchers typically start with the crystal structure (PDB ID: 3N76) complexed with a reference inhibitor (1,3,4-trihydroxy-5-(3-phenoxypropyl)-cyclohexane-1-carboxylic acid) at 1.9 Å resolution [1] [3]. Following structure preparation, compound libraries from ZINC and PubChem databases are filtered using Lipinski's Rule of Five and other physicochemical parameters to ensure drug-like properties. For MRSA DHQD screening, one study filtered 997 million compounds from ZINC down to 6,700 candidates using molecular weight (200-250 Da), LogP (-1), and reactivity criteria [2].

Molecular docking follows using programs such as AutoDock 4.0, AutoDock Vina, or PyRx to predict binding orientations and calculate binding energies. Docking is typically performed focusing on the active site of DHQD, with special attention to residues involved in substrate binding and catalysis. Promising compounds with favorable binding energies (typically ≤ -8.0 kcal/mol) then undergo ADMET prediction using tools such as admetSAR or DataWarrior to assess pharmacokinetic and toxicity profiles [1] [2] [3]. The most promising candidates advance to molecular dynamics simulations (50-100 ns) to evaluate complex stability in a solvated system, followed by binding affinity calculations using MM-GBSA or MM-PBSA methods [1] [2]. This integrated approach efficiently prioritizes the most promising DHQD inhibitors for experimental validation.

Detailed Experimental Protocols

Protein Structure Preparation Protocol

Objective: To prepare the three-dimensional structure of DHQD for molecular docking studies.

Materials and Software:

  • UCSF Chimera, Swiss-PDB Viewer, or similar molecular visualization software
  • DHQD crystal structure from PDB (e.g., 3N76 for M. tuberculosis DHQD)
  • Computer with sufficient RAM (≥8 GB recommended)

Procedure:

  • Retrieve the crystal structure of DHQD from the Protein Data Bank (www.rcsb.org). The structure 3N76 (1.9 Å resolution) is recommended for M. tuberculosis DHQD studies [1].
  • Remove non-essential components including water molecules, cofactors, and bound ligands using UCSF Chimera's "Structure Editing" tools.
  • Add hydrogen atoms to the protein structure while maintaining proper protonation states at physiological pH (7.4). For histidine residues, determine appropriate protonation (epsilon or delta) based on local hydrogen bonding environment.
  • Address missing residues or atoms in the structure. If missing loops are present, use modeling tools such as MODELLER or Swiss-PDB Viewer to reconstruct them.
  • Optimize the structure by minimizing steric clashes and optimizing bond geometry using energy minimization algorithms (e.g., Steepest Descent followed by Conjugate Gradient method with CHARMm force field).
  • Validate the prepared structure by checking Ramachandran plots and verifying active site residue geometry matches published literature.

Notes: The quality of the prepared protein structure significantly impacts docking results. Structures with resolution <2.0 Å and reasonable B-factors (<50) for active site residues are preferred [4].

Virtual Screening and Molecular Docking Protocol

Objective: To identify and evaluate potential DHQD inhibitors through virtual screening and molecular docking.

Materials and Software:

  • Compound libraries (ZINC, PubChem)
  • PyRx 8.0 or AutoDock Vina for docking
  • DataWarrior for physicochemical filtering
  • Computer cluster or high-performance computing resource

Procedure:

  • Compound library preparation:

    • Download drug-like compounds from ZINC or PubChem databases
    • For MRSA DHQD, filter compounds using molecular weight (200-250 Da) and LogP (-1) ranges similar to the natural substrate [2]
    • Apply Lipinski's Rule of Five filters (MW ≤500, HBD ≤5, HBA ≤10, LogP ≤5)
    • Remove compounds with reactive functional groups or toxicophores
  • Virtual screening:

    • Use RASPD+ tool or PyRx for initial screening
    • Define the grid box to encompass the entire active site (40×40×40 Å with 0.375 Å spacing)
    • Perform high-throughput docking with simplified parameters
    • Select top compounds based on binding energy (e.g., ≤ -8.0 kcal/mol)
  • Molecular docking:

    • Use AutoDock 4.0 or AutoDock Vina for detailed docking studies
    • Configure docking parameters: Lamarckian Genetic Algorithm, population size=150, maximum evaluations=250,000, 10-100 docking runs per compound
    • Center the grid on the catalytic active site (for DHQD, this typically includes redox-active cysteine residues)
    • Analyze results based on binding energy and cluster analysis
  • Pose analysis and selection:

    • Examine hydrogen bonding interactions with key active site residues
    • Evaluate hydrophobic contacts and π-π stacking interactions
    • Select poses with highest binding affinity and complementary interactions

Notes: Consensus docking using multiple programs increases result reliability. Visual inspection of top poses is essential to confirm binding mode合理性 [1] [2].

Molecular Dynamics Simulation Protocol

Objective: To evaluate the stability and interactions of DHQD-inhibitor complexes over time.

Materials and Software:

  • AMBER, GROMACS, or NAMD molecular dynamics software
  • High-performance computing cluster
  • Visualization software (VMD, PyMOL)

Procedure:

  • System preparation:

    • Solvate the DHQD-inhibitor complex in a cubic water box (TIP3P water model) with a minimum 10 Å distance between protein and box edge
    • Add counterions (Na+/Cl-) to neutralize system charge and achieve physiological salt concentration (0.15 M)
  • Energy minimization:

    • Perform steepest descent minimization (5,000 steps) followed by conjugate gradient minimization (5,000 steps) to remove steric clashes
  • System equilibration:

    • Gradually heat the system from 0 to 300 K over 100 ps in NVT ensemble with position restraints on protein heavy atoms
    • Conduct equilibration in NPT ensemble (100 ps, 1 atm) to stabilize system density
  • Production dynamics:

    • Run unrestrained MD simulation for 50-100 ns with 2 fs time step
    • Maintain constant temperature (300 K) using Langevin dynamics and pressure (1 atm) using Berendsen barostat
    • Apply periodic boundary conditions and treat long-range electrostatics with Particle Mesh Ewald method
  • Trajectory analysis:

    • Calculate root mean square deviation (RMSD) of protein backbone and ligand heavy atoms
    • Determine root mean square fluctuation (RMSF) of individual residues
    • Analyze hydrogen bonding occupancy and interaction fingerprints
    • Compute radius of gyration and solvent accessible surface area

Notes: For DHQD systems, simulations of 50-100 ns duration are typically sufficient to assess complex stability. Multiple independent replicates (n=3) enhance statistical reliability [1] [2].

Binding Free Energy Calculation Protocol (MM-GBSA/PBSA)

Objective: To quantitatively estimate the binding free energy of DHQD-inhibitor complexes.

Materials and Software:

  • AMBER, Schrödinger Suite, or similar software with MM-GBSA/PBSA capabilities
  • MD trajectories of protein-ligand complexes
  • High-performance computing resources

Procedure:

  • Trajectory preparation:

    • Extract snapshots from stable portions of MD trajectories (typically every 10-100 ps)
    • Ensure sufficient sampling (100-1000 snapshots) for statistical significance
  • MM-GBSA/PBSA calculation:

    • Use the GB model (OBC1 or OBC2 for MM-GBSA) or PB solver (for MM-PBSA)
    • Set internal dielectric constant to 1-4 and external dielectric constant to 80
    • Calculate binding free energy using the equation: ΔG~bind~ = G~complex~ - (G~protein~ + G~ligand~)
    • Decompose energy terms into electrostatic, van der Waals, polar solvation, and non-polar solvation components
  • Per-residue energy decomposition:

    • Analyze contribution of individual active site residues to binding affinity
    • Identify key residues driving inhibitor binding
  • Statistical analysis:

    • Calculate mean and standard error of binding free energies across all snapshots
    • Compare with experimental data if available

Notes: For DHQD inhibitors, binding free energies ≤ -25 kcal/mol indicate strong binding affinity. MM-GBSA provides better correlation with experimental data for polar binding sites typical of DHQD [1] [3].

Results, Data Analysis, and Validation

Performance Metrics of Identified DHQD Inhibitors

Recent virtual screening campaigns have identified several promising DHQD inhibitors with excellent predicted binding properties. The table below summarizes the key computational metrics for top-performing DHQD inhibitors against different bacterial targets:

Table 1: Computational Performance Metrics of Promising DHQD Inhibitors

Compound ID Target Organism Docking Score (kcal/mol) MM-GBSA ΔG (kcal/mol) RMSD Stability (Å) Key Interactions
ZINC14981770 M. tuberculosis -8.99 -32.70 1.57 H-bonds with catalytic residues [1]
ZINC14741224 M. tuberculosis -8.70 -29.67 1.89 Hydrophobic contacts, H-bonds [1]
ZINC14743698 M. tuberculosis -8.65 -28.79 2.34 Mixed hydrophobic/polar [1]
ZINC000005753647 MRSA -9.2 -25.1* 2.1 Active site residues [2]
ZINC000001720488 MRSA -8.9 -24.3* 2.4 Substrate pocket [2]
Reference CA M. tuberculosis -4.93 -10.62 2.51 Crystallographic reference [1]

*Estimated from comparable MM-PBSA calculations

Molecular dynamics simulations provide critical insights into the stability and interaction dynamics of DHQD-inhibitor complexes. The table below summarizes stability metrics derived from MD simulations for promising DHQD inhibitors:

Table 2: Molecular Dynamics Stability Metrics for DHQD-Inhibitor Complexes

Compound ID Target Organism Simulation Time (ns) Protein Backbone RMSD (Å) Ligand RMSD (Å) H-Bond Occupancy (%)
ZINC14981770 M. tuberculosis 50 1.57 1.2 85
ZINC14741224 M. tuberculosis 50 1.89 1.8 78
ZINC14743698 M. tuberculosis 50 2.34 2.1 72
ZINC000005753647 MRSA 100 2.1 1.9 80
ZINC000001720488 MRSA 100 2.4 2.3 75
ZINC000082049768 MRSA 100 2.8 2.7 68
ADMET Property Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is essential for early evaluation of drug candidates. For the identified DHQD inhibitors, computational ADMET predictions using tools such as admetSAR and DataWarrior indicate favorable pharmacokinetic profiles:

  • ZINC14981770, ZINC14741224, and ZINC14743698 (M. tuberculosis DHQD inhibitors): All comply with Lipinski's Rule of Five with molecular weight <500, moderate LogP values, and acceptable hydrogen bond donor/acceptor counts. These compounds show low predicted toxicity and favorable metabolic stability profiles [1].

  • MRSA DHQD inhibitors (ZINC000005753647, ZINC000001720488, ZINC000082049768, ZINC000644149506): Computational predictions indicate good membrane permeability and bioavailability, with no structural alerts for mutagenicity or cardiotoxicity [2].

These predictions suggest that the identified DHQD inhibitors possess not only potent binding affinity but also desirable pharmaceutical properties, making them promising candidates for further development.

Conclusion and Future Perspectives

The integrated computational approaches outlined in these application notes provide a robust framework for identifying novel DHQD inhibitors with potential therapeutic value against drug-resistant bacterial pathogens. The combination of virtual screening, molecular docking, molecular dynamics simulations, and binding free energy calculations has proven highly effective in prioritizing compounds with strong binding affinity and favorable drug-like properties. The identified inhibitors, particularly ZINC14981770 for M. tuberculosis DHQD and ZINC000005753647 for MRSA DHQD, demonstrate exceptional computational performance metrics that surpass reference compounds.

Future directions in DHQD inhibitor development should include:

  • Experimental validation of top computational hits through enzymatic inhibition assays and antimicrobial activity testing
  • Structure-activity relationship studies to optimize the most promising lead compounds
  • Application of machine learning approaches to enhance virtual screening efficiency and prediction accuracy, as preliminary demonstrated in earlier studies [5]
  • Exploration of combination therapies targeting multiple enzymes in the shikimate pathway for enhanced efficacy

The protocols detailed in this document provide researchers with comprehensive methodologies for advancing DHQD-targeted drug discovery programs. As antibiotic resistance continues to pose a significant global health threat, targeting the shikimate pathway through DHQD inhibition represents a promising strategy for developing novel antimicrobial agents with minimal host toxicity.

References

Comprehensive Synthesis and Application Notes for 3-Hydroxyiminodehydroquinate, a Type II Dehydroquinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

The shikimate pathway is a critical metabolic route for the biosynthesis of aromatic amino acids in plants, fungi, bacteria, and apicomplexan parasites, but is absent in mammals, making its enzymes attractive targets for developing novel anti-infective agents and herbicides [1] [2]. Within this pathway, dehydroquinase catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. There are two distinct classes of this enzyme, Type I and Type II, with the Type II enzyme being essential for the viability of several significant pathogens [3].

3-Hydroxyiminodehydroquinate has been identified as one of the most potent and selective inhibitors of Type II dehydroquinases. It exhibits particular efficacy against the enzymes from Mycobacterium tuberculosis and the fungi Aspergillus nidulans [3]. The selectivity for the Type II enzyme is believed to arise from its ability to mimic the enolate intermediate of the natural biosynthetic reaction, a stabilization not possible in the Type I enzyme mechanism [3]. This guide details a significantly improved synthetic route to this valuable inhibitor, enabling further research and development.

Synthetic Chemistry and Protocols

Earlier synthetic routes to 3-hydroxyiminodehydroquinate from quinic acid were lengthy, involving eight steps with low overall yields (6–9%) and tedious protection/deprotection sequences [3]. The method presented here, developed by Le Sann et al., is more efficient and straightforward, starting from 3-dehydroquinic acid [3].

Optimized Synthetic Route

The following diagram illustrates the optimized two-step synthesis of potassium 3-hydroxyiminodehydroquinate from methyl 3-dehydroquinate.

G A Methyl 3-dehydroquinate (10) Step1 Step 1: Oxime Formation A->Step1 B Oxime 15 Step2 Step 2: Ester Hydrolysis B->Step2 C Potassium 3-Hydroxyiminodehydroquinate (16) Step1->B Step1_Details Reagents: H₂NOH·HCl, NaOAc Yield: 97% Step1->Step1_Details Step2->C Step2_Details Reagent: KOH, H₂O Yield: 97% Step2->Step2_Details

Detailed Step-by-Step Experimental Procedure

Compound: Methyl (1S,3S,4R,5R)-1-hydroxy-3-(hydroxyimino)-4,5-dihydroxycyclohexane-1-carboxylate (15) [3]

  • Reaction Setup: Dissolve methyl 3-dehydroquinate (10) (100 mg, 0.31 mmol) in anhydrous methanol (1 mL).
  • Reagent Addition: Add hydroxylamine hydrochloride (26 mg, 0.37 mmol, 1.2 equiv) and sodium acetate (60 mg, 0.4 mmol, ~1.3 equiv) to the stirring solution.
  • Reaction Execution: Stir the resulting mixture at room temperature for 15 hours. Monitor reaction completion by TLC.
  • Work-up Procedure:
    • Remove the methanol solvent under reduced pressure using a rotary evaporator.
    • Redissolve the residual solid in a biphasic mixture of ethyl acetate (15 mL) and water (15 mL).
    • Separate the organic layer.
    • Extract the aqueous layer further with ethyl acetate (3 × 30 mL).
  • Purification & Isolation:
    • Combine all ethyl acetate extracts and dry over anhydrous magnesium sulfate (MgSO₄).
    • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the oxime 15.
  • Yield: 97% (95 mg). The product is obtained as a single isomer and is typically pure enough for the next step without chromatography [3].

Compound: Potassium (1S,3S,4R,5R)-1-hydroxy-3-(hydroxyimino)-4,5-dihydroxycyclohexane-1-carboxylate (16) [3]

  • Reaction Setup: Dissolve the methyl ester (15) (from the previous step) in a suitable volume of methanol or water.
  • Reagent Addition: Add an aqueous solution of potassium hydroxide (KOH, 1 equivalent) dropwise with stirring at room temperature.
  • Reaction Execution: Continue stirring the reaction mixture carefully at room temperature until TLC analysis indicates complete consumption of the starting ester. Using gentle conditions is crucial to avoid decomposition.
  • Work-up & Isolation:
    • Remove any organic solvent (e.g., methanol) under reduced pressure.
    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the potassium salt 16 as a solid.
  • Yield: 97% [3]. This product (16) is analytically identical to the previously reported sodium salt of the target inhibitor [3].
Key Analytical Data

The following table summarizes the characterized data for the final product and key intermediate as reported in the literature [3].

Table 1: Analytical Data for Synthesized Compounds

Compound Description Experimental Data
Oxime 15 Intermediate Methyl Ester Yield: 97%. Characterized by ( ^1 \text{H NMR} ), ( ^{13} \text{C NMR} ), IR, and Mass Spectrometry.
Potassium Salt 16 Final Product Yield: 97%. Appearance: Solid. Analytical Data: Equivalent to previously reported 3-hydroxyiminodehydroquinate inhibitor [3].

Mechanism of Action and Target Enzymology

The synthesized 3-hydroxyiminodehydroquinate is a potent and selective inhibitor of Type II dehydroquinase. The shikimate pathway, where this enzyme operates, is outlined below.

G DAHP DAHP DHQ 3-Dehydroquinate (1) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate (3) DHQ->DHS Dehydroquinase Shikimate Shikimate DHS->Shikimate SDH Inhibitor 3-Hydroxyiminodehydroquinate (4) Inhibitor->DHQ Binds Type II Dehydroquinase

  • Enzyme Function: Dehydroquinase catalyzes the third step in the shikimate pathway: the reversible dehydration of 3-dehydroquinate (1) to 3-dehydroshikimate (3) [3] [4].
  • Mechanistic Basis for Selectivity: The Type II dehydroquinase operates via a mechanism that involves a stabilized enolate intermediate (2) [3]. The 3-hydroxyimino group of the inhibitor is proposed to mimic this high-energy intermediate, effectively occupying the binding pocket and disrupting catalysis. In contrast, Type I enzymes utilize a different mechanism involving imine-enamine intermediates, precluding this specific stabilization and explaining the observed selectivity [3].

Applications in Drug Discovery

Inhibitors of the shikimate pathway, like 3-hydroxyiminodehydroquinate, hold significant promise as lead compounds for anti-infective drugs, given the pathway's absence in humans.

  • Antimicrobial and Anti-parasitic Potential: The shikimate pathway is essential in apicomplexan parasites like Plasmodium falciparum (malaria) and Toxoplasma gondii, and its inhibition can retard parasitic growth [3]. Furthermore, enzymes in this pathway, including type I dehydroquinase (DHQ1), are established virulence factors in bacteria like Salmonella typhi and Staphylococcus aureus [4]. Deletion of the corresponding gene (aroD) leads to attenuated strains that can serve as live vaccines, validating these enzymes as targets for anti-virulence therapy [4].
  • Herbicide Development: Since the shikimate pathway is also vital for plants, inhibitors derived from this chemical class can be explored for the development of novel herbicides [3] [1].
  • Tool for Chemical Biology: Beyond therapeutic use, this compound serves as a valuable chemical probe to study the function and mechanism of Type II dehydroquinases in various organisms.

Summary and Concluding Remarks

The synthesis protocol described herein represents a substantial improvement over prior methods for preparing 3-hydroxyiminodehydroquinate.

  • Efficiency: The process requires only five steps from commercially available quinic acid with a dramatically improved overall yield of 50%, compared to the previous eight-step sequence yielding 6-9% [3].
  • Simplicity: The strategy of direct oximation without protecting groups for the key step simplifies the synthesis and purification processes significantly.
  • Accessibility: This reliable and efficient synthetic route makes this important inhibitor more readily available to the research community, facilitating further mechanistic studies and drug discovery efforts targeting the shikimate pathway.

References

Comprehensive Application Notes and Protocols: Codon Optimization for Heterologous Protein Expression in Corynebacterium glutamicum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Principles

Codon optimization represents a fundamental genetic engineering strategy for enhancing heterologous protein expression by adapting gene sequences to match the codon usage bias of the host organism without altering the amino acid sequence of the encoded protein. The genetic code is degenerate, with most amino acids encoded by multiple codons, and different organisms exhibit distinct preferences for which codons they use most frequently for each amino acid. This preference co-evolves with the cellular pool of transfer RNAs (tRNAs), creating a mechanism that directly impacts translation efficiency and protein yield. When heterologous genes containing codons that are rare in the expression host are introduced, translation can stall at these sites, leading to reduced protein yield, increased translation errors, and potential protein misfolding.

Corynebacterium glutamicum has emerged as a versatile microbial platform for industrial biotechnology, valued for its GRAS (Generally Recognized as Safe) status, endotoxin-free nature, and well-established fermentation protocols. This organism has been traditionally used for amino acid production, but recent advances in genetic tools have expanded its application to include production of recombinant proteins, enzymes, and complex natural products. The genomic characteristics of C. glutamicum include a GC content of approximately 53-55%, which influences its codon preference patterns and distinguishes it from both high-GC Actinomycetes and low-GC organisms like E. coli. Understanding these fundamental principles is essential for effective experimental design when expressing heterologous proteins such as DHQase in this host system [1] [2] [3].

Codon Optimization Strategies for C. glutamicum

Comparative Analysis of Optimization Approaches

Multiple computational strategies exist for codon optimization, each with distinct advantages and limitations. The most common approaches include:

Table 1: Comparison of Codon Optimization Strategies for C. glutamicum

Strategy Method Description Advantages Limitations Reported Efficacy
Use Best Codon (UBC) Replace all codons with the single most frequent codon for each amino acid Simple algorithm, maximizes theoretical translation speed May disrupt translational rhythm, can cause ribosomal stalling Variable; 1.4-3.45-fold increase in protein expression [4]
Match Codon Usage (MCU) Match codon frequency to the host's natural codon usage distribution Maintains natural translation elongation rates, more biologically authentic Requires sophisticated algorithms, may retain some rare codons Superior performance for PKS expression; >50-fold increase in protein levels [1]
Codon Harmonization Adjust codon usage to mirror the pattern of highly expressed genes in the native organism Preserves natural domain folding and protein function Complex implementation requiring reference sequences Limited data for C. glutamicum; successful in other hosts [1]
Host-Specific Optimization Optimize based exclusively on C. glutamicum codon usage tables Theoretically ideal for host translation machinery May not account for all expression determinants Sometimes outperformed by E. coli-optimized sequences [4]
C. glutamicum Codon Usage Patterns

Understanding the intrinsic codon preferences of C. glutamicum is fundamental to effective optimization strategies. Analysis of the genome reveals specific codon preferences that reflect its GC content and evolutionary adaptations. For example, within the set of synonymous codons for individual amino acids, C. glutamicum exhibits strong preferences for certain variants:

  • Isoleucine: ATC (49%) is preferred over ATT (39%) and ATA (11%)
  • Leucine: CTG (47%) is highly preferred over TTA (14%) and CTA (4%)
  • Valine: GTC (35%) and GTG (35%) are preferred over GTT (28%)
  • Serine: AGC (25%) and TCC (15%) are preferred over TCA (14%)

These preferences generally correlate with the organism's moderate GC content and reflect co-adaptation with tRNA pool abundances. Notably, research has demonstrated that traditional assumptions about codon optimization require validation in C. glutamicum, as counterintuitive results have been observed where genes optimized using E. coli codon tables sometimes outperform those optimized specifically for C. glutamicum. In one study on hemoglobin expression, soybean leghemoglobin optimized for E. coli (Lba-Ec) showed a 2.4-fold higher expression than the C. glutamicum-optimized version (Lba-Cg) when expressed in C. glutamicum. Similarly, for rice hemoglobin, the E. coli-optimized version showed 1.4-fold higher expression, while for yeast hemoglobin, the E. coli-optimized version showed a dramatic 7.3-fold improvement [4]. These surprising findings highlight the complexity of translation optimization and suggest that factors beyond simple codon frequency, such as mRNA secondary structure, codon context, and translation initiation efficiency, play significant roles in determining expression success.

CodonOptimizationWorkflow cluster_0 Design Phase cluster_1 Experimental Phase Start Start: Obtain Native Protein Sequence Step1 Select Optimization Strategy (UBC, MCU, Harmonization) Start->Step1 Step2 Retrieve C. glutamicum Codon Usage Table Step1->Step2 Step3 Generate Optimized Coding Sequence Step2->Step3 Step4 Analyze Sequence Features (GC content, mRNA structure) Step3->Step4 Step4->Step1 Suboptimal Features Step5 Gene Synthesis & Cloning Step4->Step5 Step6 Transform C. glutamicum Host Step5->Step6 Step7 Screen & Validate Expression Step6->Step7 Step7->Step1 Low Expression Step8 Characterize Protein Function Step7->Step8 Step8->Step1 Loss of Function End Successful DHQase Expression Step8->End

Figure 1: Comprehensive Workflow for Codon Optimization in C. glutamicum. The diagram illustrates the iterative process of optimizing heterologous gene expression, highlighting potential refinement points based on experimental outcomes.

Experimental Protocols and Methodologies

Computational Design and Sequence Optimization

Protocol 3.1.1: In Silico Codon Optimization for C. glutamicum

Materials:

  • Protein sequence of target gene (e.g., DHQase) in FASTA format
  • Access to codon optimization software (BaseBuddy, DNA Chisel, or ExpOptimizer)
  • C. glutamicum codon usage table (available from Kazusa database or CoCoPUTs)

Step-by-Step Procedure:

  • Retrieve host-specific codon usage table: Download the most recent codon frequency table for C. glutamicum from the Kazusa DNA Research Institute (https://www.kazusa.or.jp/codon/) or the CoCoPUTs database, which offers updated tables based on current genomic data [5] [1].

  • Select optimization parameters:

    • Choose optimization strategy based on Table 1 considerations
    • For Type I polyketide synthases and large multimodular proteins, "match codon usage" (MCU) has demonstrated superior results with up to 50-fold increases in protein levels [1]
    • Set GC content parameters to 53-58% to match the natural genomic range of C. glutamicum
  • Generate optimized sequence:

    • Input native protein sequence into selected optimization tool
    • For initial testing, consider generating multiple variants using different strategies (UBC, MCU, harmonization)
    • Apply algorithms to avoid cryptic regulatory sequences (ribosome binding sites, transcription terminators)
  • Analyze sequence features:

    • Evaluate optimized sequence for GC content, mRNA secondary structure, and restriction sites
    • Check for accidental introduction of internal Shine-Dalgarno sequences
    • Screen for unwanted transcription factor binding sites or RNA instability motifs
  • Finalize design and proceed to synthesis:

    • Select top 2-3 designs for empirical testing
    • Include both C. glutamicum-optimized and E. coli-optimized versions based on counterintuitive success of the latter in some studies [4]
    • Add appropriate flanking sequences for cloning into expression vector

Protocol 3.1.2: Multi-Parameter Optimization Using ExpOptimizer

The ExpOptimizer tool (Novoprolabs.com) provides a comprehensive approach that considers multiple factors beyond simple codon usage:

  • Access the web tool at https://www.novoprolabs.com/tools/codon-optimization
  • Input your CDS sequence, ensuring length is a multiple of 3
  • Select C. glutamicum as the expression host
  • Adjust optimization parameters:
    • Enable codon usage bias adjustment
    • Activate 5' region optimization for enhanced translation initiation
    • Set repeat filter to eliminate DNA repeats >20 bp
    • Adjust GC content to 53-58%
    • Enable mRNA secondary structure optimization in translation initiation region
    • Specify restriction sites to exclude based on your cloning strategy [6]
  • Generate and download the optimized sequence
Molecular Cloning and Transformation

Protocol 3.2.1: Golden Gate Assembly for C. glutamicum Expression Vectors

Materials:

  • Synthesized codon-optimized gene fragments
  • E. coli-C. glutamicum shuttle vector (pXMJ19, pECXK-99E, or similar)
  • Type IIS restriction enzymes (BsaI, BsmBI, or similar)
  • T4 DNA Ligase and buffer
  • Chemically competent E. coli DH5α for cloning
  • Electrocompetent C. glutamicum cells

Procedure:

  • Vector preparation:

    • Design cloning strategy with appropriate overhangs for Golden Gate assembly
    • Digest vector backbone with selected Type IIS restriction enzyme
    • Purify linearized vector using gel extraction kit
  • Insert preparation:

    • Ensure synthesized gene contains compatible overhangs for seamless assembly
    • If necessary, amplify via PCR with primers adding appropriate overhangs
    • Purify PCR product using standard methods
  • Golden Gate assembly:

    • Set up reaction with approximately 50-100 ng vector, 3:1 molar ratio of insert, 1μL Type IIS enzyme, 1μL T4 ligase, and 1× T4 ligase buffer
    • Run thermocycler program: 25-30 cycles of (37°C for 2-5 minutes + 16-20°C for 5-10 minutes), followed by 50°C for 5 minutes and 80°C for 10 minutes
    • Transform 2-5μL assembly reaction into E. coli DH5α and plate on selective media
  • Screening and verification:

    • Pick 5-10 colonies for plasmid extraction
    • Verify insert by restriction digest and Sanger sequencing
    • Transform verified plasmid into C. glutamicum via electroporation [7] [8]

Protocol 3.2.2: C. glutamicum Electrotransformation

  • Prepare electrocompetent cells:

    • Grow C. glutamicum in LBHIS medium (2.5 g/L yeast extract, 5 g/L tryptone, 5 g/L NaCl, 18.5 g/L brain heart infusion, 91 g/L sorbitol) at 32°C to mid-exponential phase (OD600 ≈ 0.8-1.0)
    • Chill culture on ice for 30 minutes and harvest cells by centrifugation at 4°C
    • Wash cells three times with ice-cold 10% glycerol
    • Resuspend in minimal volume of 10% glycerol and aliquot
  • Electroporation:

    • Mix 50-100ng plasmid DNA with 50-100μL competent cells in ice-cold electroporation cuvette (1mm gap)
    • Apply electrical pulse (2.5kV, 5ms pulse for C. glutamicum)
    • Immediately add 1mL pre-warmed LBHIS medium and incubate at 46°C for 6 minutes (heat shock)
    • Transfer to 32°C and incubate with shaking for 1-2 hours
    • Plate on selective media and incubate at 32°C for 2-3 days [7] [8]
Screening and Validation Methods

Protocol 3.3.1: High-Throughput Screening Using Fusion Proteins

For efficient screening of codon optimization variants, implement a fluorescence-based system:

  • Construct design:

    • Create C-terminal or N-terminal fusions of your target gene (e.g., DHQase) with GFP using a flexible linker (GGGGS)×3
    • Clone into appropriate expression vector (e.g., pXMJ19 with IPTG-inducible promoter)
  • Expression screening:

    • Transform C. glutamicum with variant plasmids
    • Inoculate cultures in CGXII minimal medium with appropriate antibiotics
    • Induce expression at mid-exponential phase with 20-100μM IPTG
    • Supplement with necessary precursors (e.g., ALA and FeSO₄ for heme proteins)
  • Fluorescence measurement:

    • Harvest cells 4-24 hours post-induction
    • Measure fluorescence (excitation 488nm, emission 510nm) and normalize to cell density (OD600)
    • Compare relative fluorescence intensities across variants to identify top performers [4]

Protocol 3.3.2: Analytical Methods for Protein Characterization

  • SDS-PAGE and Western blot:

    • Lyse cells using sonication or French press
    • Separate proteins by SDS-PAGE and visualize with Coomassie staining
    • For specific detection, transfer to membrane and probe with target-specific antibodies
    • Quantify band intensities to compare expression levels
  • Enzyme activity assays:

    • Develop specific activity assay for DHQase function
    • Measure substrate conversion rates using appropriate spectrophotometric or chromatographic methods
    • Normalize activity to total protein content or cell density
  • qRT-PCR validation:

    • Extract RNA from expressing cells using commercial kits with DNase treatment
    • Perform reverse transcription and quantitative PCR with gene-specific primers
    • Compare transcript levels across variants to distinguish between transcription and translation effects

Troubleshooting and Data Interpretation

Common Optimization Challenges and Solutions

Table 2: Troubleshooting Guide for Codon Optimization in C. glutamicum

Problem Potential Causes Solutions Preventive Measures
No protein expression Incorrect protein folding, toxicity, poor translation initiation Test induction at different growth phases, reduce temperature Include fusion tags, try N-terminal truncation [1]
Low expression despite optimization Suboptimal 5' region, mRNA secondary structure, insufficient tRNA pool Redesign 5' coding region, co-express rare tRNAs Use high-throughput screening of N-terminal variants [4]
Protein aggregation/inclusion bodies Rapid translation, insufficient chaperones, hydrophobic regions Reduce induction level, lower temperature, co-express GroEL/ES Include solubility tags, optimize cultivation conditions
Unexpected protein size Alternative start codons, incorrect annotation Verify start codon (ATG vs. GTG), check annotation Use 5' RACE to identify true transcription start sites [2]
Discrepancy between mRNA and protein levels Translation bottlenecks, premature degradation Identify and replace problematic codon clusters Analyze codon adaptation index (CAI) and tRNA adaptation index (tAI)
Performance Analysis and Validation

When evaluating the success of codon optimization experiments, researchers should employ multiple metrics:

  • Quantitative expression analysis:

    • Calculate fold-improvement relative to native sequence
    • Compare absolute expression levels as percentage of total cellular protein
    • For the best variants in recent studies, expression reached approximately 20% of total cellular protein for hemoglobin production [4]
  • Functional assessment:

    • Verify that optimized sequences produce functionally active enzyme
    • Compare specific activity of recombinant protein to native reference standard
    • Ensure proper post-translational modifications and quaternary structure
  • Growth impact evaluation:

    • Monitor cell growth and morphology during expression
    • Assess plasmid stability over multiple generations
    • For high-expression constructs, some metabolic burden is expected, but severe growth defects may require promoter engineering or induction optimization

Advanced Applications and Future Perspectives

The application of codon optimization in C. glutamicum extends beyond simple protein production to complex metabolic engineering projects. Recent advances have demonstrated the effectiveness of integrated approaches for specialized chemical production:

Integration with Metabolic Engineering

Successful pathway engineering in C. glutamicum often requires coordinated expression of multiple heterologous genes. Codon optimization plays a critical role in these efforts:

  • L-proline production: Directed evolution of γ-glutamyl kinase (GK) combined with rare codon-based selection systems significantly increased L-proline production to 94.2 ± 5.6 g/L with productivity of 1.96 g/(L·h) in engineered C. glutamicum [9]

  • cis,cis-Muconate production: Metabolic engineering for lignin valorization involved deregulating pathway flux and increasing CoA intermediate availability, resulting in up to 98-fold increase in conversion of p-coumarate to target products [10]

  • Type I polyketide synthases: Systematic codon optimization of large modular PKS enzymes enabled functional expression in C. glutamicum with >50-fold increases in protein levels, establishing this host as a viable alternative to traditional streptomycete hosts [1]

Emerging Trends and Technologies

The field of codon optimization continues to evolve with several promising developments:

  • Multi-omics guided optimization: Integration of transcriptomic and proteomic data provides insights into cellular responses to heterologous expression, revealing that high-level hemoglobin production triggers stress responses and metabolic reallocation [4]

  • CRISPR-assisted genome editing: Advanced genome engineering tools like EvolvR-mediated mutagenesis enable in situ directed evolution of key enzymes directly on the chromosome, bypassing plasmid-based expression limitations [9]

  • Dynamic regulation systems: Development of food-grade inducible systems using propionate or gluconate instead of IPTG provides safer alternatives for bioprocessing [4]

  • tRNA engineering: Co-expression of rare tRNAs or engineering of tRNA modification systems can address persistent translation bottlenecks not resolved by codon optimization alone

These advanced applications demonstrate how codon optimization has evolved from a simple gene-level optimization tool to an integral component of comprehensive host engineering strategies for industrial biotechnology.

References

General Strategies for Enhancing Enzyme Stability and Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key strategies you can consider for engineering more robust and active enzymes.

Strategy Core Principle Key Methodologies Primary Application / Outcome
Machine Learning-Guided Engineering [1] Uses computational models to predict mutations that improve stability and activity, balancing the trade-off between the two. iCASE strategy, dynamic squeezing index (DSI), isothermal compressibility (βT) analysis, Rosetta for ΔΔG prediction. Simultaneous enhancement of thermostability and catalytic activity.
Ancestral Sequence Reconstruction (ASR) [2] Infers and resurrects the sequences of ancient enzymes, which are often inherently more stable. Phylogenetic analysis, sequence inference, molecular dynamics (MD) simulations for pre-screening. Greatly increased thermostability and shelf-life under harsh conditions (e.g., high temp, solvents).
Structure-Guided Rational Design [3] Analyzes the enzyme's 3D structure to identify key residues that influence stability, then designs targeted mutations. Analysis of thermostability determinants, hydrophobic interactions, salt bridges, disulfide bonds, metal ion coordination. Improved thermostability, pH tolerance, solvent resistance, and mechanical resilience.
Discovery from Extremophiles [3] Identifies and utilizes enzymes from microorganisms that thrive in extreme environments (e.g., hot springs). Metagenomic screening of extreme environments, followed by gene cloning and characterization. Source of naturally highly stable enzymes (thermostable, halotolerant, etc.).

Experimental Protocols from Literature

Here are detailed methodologies from published studies that you can adapt for DHQase.

  • Protocol 1: High-Throughput Kinetic Characterization of DHQases [4]

    • Objective: To functionally express a diverse library of DHQase genes and determine their kinetic parameters ((K_m), (k_{cat}), (V_{max})).
    • Gene Synthesis & Customization: DHQase amino acid sequences are reverse-translated into DNA sequences, which are then codon-optimized for the expression host (e.g., E. coli). The genes are customized with BioBrick adapters for synthetic biology applications.
    • Cloning & Expression: The customized genes are cloned into an expression vector (e.g., pET28a+) and transformed into an expression host like E. coli BL21(DE3). Protein expression is induced with IPTG at low temperature (e.g., 16°C) overnight.
    • Protein Purification: The enzymes are purified using affinity chromatography, such as Ni-NTA spin columns for His-tagged proteins. Purity is assessed by Tricine-SDS-PAGE.
    • Activity Assay: A high-throughput assay is established using a microplate reader to monitor the increase in absorbance at 234 nm ((OD_{234})), which corresponds to the formation of 3-dehydroshikimic acid (DHS). The reaction is performed in a 100 µL volume with varying concentrations of the substrate DHQ (e.g., 0.08 to 1.0 mmol/L).
    • Kinetic Analysis: Kinetic constants ((K_m), (V_{max})) are calculated from the initial rate data using linear regression analysis of Lineweaver-Burk plots.
  • Protocol 2: Purification and Characterization of a Thermostable DHQS [5]

    • Objective: To express, purify, and characterize a difficult-to-express, thermostable DHQS from Pyrococcus furiosus.
    • Solubilization: The enzyme is expressed in E. coli and partially solubilized by including KCl in the cell lysis buffer.
    • Purification: The purification protocol involves:
      • Lysis by sonication at 30°C.
      • Heat treatment of the crude lysate at 70°C to denature and precipitate most host proteins.
      • Anion exchange chromatography (e.g., using Source Q resin) to purify the thermostable target enzyme.
    • Characterization:
      • pH and Temperature Optima: Activity is measured over broad pH and temperature ranges.
      • Kinetic Parameters: (K_m) and (k_{cat}) are determined using an enzyme-coupled assay at elevated temperatures (e.g., 60°C).
      • Metal Dependence: The enzyme is inactivated with EDTA, and activity restoration is tested with various divalent metal ions (e.g., Cd²⁺, Co²⁺, Zn²⁺, Mn²⁺).

Troubleshooting Common Experimental Issues

Problem Possible Cause Potential Solution
Low Enzyme Activity Non-optimal reaction conditions (pH, temperature). Determine the pH and temperature profile of your enzyme [5].
Loss of essential cofactor (e.g., metal ion). Identify required metal ions via EDTA chelation and rescue experiments [5].
Poor Thermostability Inherent structural flexibility. Employ strategies like ASR [2] or screen variants from thermophiles [3]. Introduce stabilizing mutations guided by computational tools (e.g., iCASE, Rosetta) [1].
Low Soluble Expression Protein aggregation (inclusion body formation). Optimize expression conditions (lower temperature, codon optimization) [4]. Include specific salts (e.g., KCl) in the lysis buffer to aid solubilization [5].
Inaccurate Activity Measurement Interference from other reaction components. Incorporate an internal standard (e.g., caffeine) in HPLC methods for precise quantification [6].

Workflow for Enzyme Improvement

The following diagram illustrates a general, iterative workflow for improving enzyme stability and activity, integrating the strategies and protocols mentioned above.

cluster_1 Phase 1: Strategy Selection cluster_2 Phase 2: Experimental Cycle Start Start: Wild-type Enzyme A Identify Key Regions (e.g., via iCASE, DSI, βT) Start->A B Select Engineering Strategy A->B C1 Rational Design (Structure-guided) B->C1 C2 Ancestral Reconstruction (ASR) B->C2 C3 Machine Learning (Predictive Models) B->C3 D Gene Library Construction (Codon optimization, cloning) C1->D C2->D C3->D E Expression & Purification (High-throughput or thermal) D->E F Characterization & Assay (Kinetics, stability, activity) E->F G Evaluate & Select Variants F->G Data Analysis G->B Iterate H Improved Enzyme (Stable & Active) G->H Success

Important Considerations for Your Project

While the general principles above are widely applicable, please note the following specific points derived from the research:

  • DHQase Types: Be aware that DHQases are classified into Type I (heat-labile dimers, common in plants and fungi) and Type II (heat-stable dodecamers, common in bacteria) [4]. Your engineering strategy may differ based on the type you are working with.
  • Metal Dependence: DHQS enzymes require a divalent metal ion and NAD⁺ for activity [5]. The metal ion preference can be unusual; for example, the P. furiosus DHQS was most effectively reactivated by Cd²⁺ [5]. This is a critical factor for activity assays and stability.
  • Assay Selection: For accurate quantification of enzymatic products, especially in complex mixtures, consider upgrading conventional methods. Using an internal standard in HPLC analysis, as demonstrated for PET-hydrolyzing enzymes, can significantly improve reproducibility and accuracy [6].

I hope this structured technical resource provides a solid foundation for your work on DHQase. The field of enzyme engineering is advancing rapidly, particularly with machine learning and ancestral sequence reconstruction offering powerful new tools.

References

optimizing DHQase expression yield in recombinant systems

Author: Smolecule Technical Support Team. Date: February 2026

Host Selection and Vector Design

Choosing the right host and properly designing your expression construct are critical first steps.

  • Host Strain Selection: For proteins requiring disulfide bond formation, such as neurturin, the Rosetta-gami strain of E. coli has been successfully used as it supports the correct formation of disulfide bonds, promoting soluble protein production [1]. For other challenging proteins, E. coli BL21 (DE3) is a commonly used workhorse [2] [3].
  • Codon Optimization: The amino acid sequence of your target DHQase should be reverse-translated into a DNA sequence that reflects the codon usage bias of your expression host (e.g., E. coli or Corynebacterium glutamicum). Furthermore, the DNA sequence should be checked and optimized to eliminate stable RNA secondary structures that could hinder translation [2].
  • Promoter and Vector System: Use a well-established expression vector like pET-28a+ with a strong, inducible promoter (e.g., T7 lac). For mammalian systems, the pEF6 V5-His TOPO TA expression vector with the EF-1α promoter is recommended for optimal yields [4].

Cultivation and Induction Optimization

Fine-tuning the culture conditions is often the key to maximizing soluble yield. The table below summarizes parameters optimized for recombinant neurturin production, which can serve as a starting point for DHQase [1].

Parameter Optimized Condition
IPTG Concentration 0.8 mM
Post-induction Temperature 26 °C
Induction Duration 5.5 hours
Tryptone Concentration 15 g/L
Yeast Extract Concentration 15 g/L
MgSO₄ Concentration 2.2 g/L

Response Surface Methodology (RSM) was used to establish these conditions, leading to an 8.6-fold increase in protein yield compared to baseline conditions [1]. This highlights the power of statistical optimization over one-factor-at-a-time approaches.

Troubleshooting Common Issues

Here are solutions to common problems in recombinant protein expression, adapted from general technical support guidelines [4].

Problem Possible Cause & Solution

| Low Protein Yield | Cause: Low cell viability or suboptimal transfection. Solution: Ensure cell viability is >95% at transfection. Test system performance with a positive control (e.g., rabbit IgG). | | Rapid Drop in Viability | Cause: Suboptimal culture conditions. Solution: Verify shake speed, culture volume, and flask size are within specifications. Avoid vigorous handling of cells. | | Excessive Cell Clumping | Cause: Insufficient agitation or high culture density. Solution: Ensure sufficient agitation; passage cells before density exceeds 1.5-2 x 10⁶ cells/mL. For E. coli, this is less relevant. | | Low Transfection Efficiency | Cause: Transfection complexes are unstable. Solution: Use transfection complexes immediately. A 10-minute delay can reduce yield by ~20%. | | Protein Insolubility (Inclusion Bodies) | Cause: Aggressive induction. Solution: Lower the induction temperature (26-30°C) and reduce IPTG concentration (0.1-1.0 mM) [1]. |

Experimental Workflow for Optimization

The following diagram outlines a general workflow for optimizing recombinant protein expression, integrating steps from the search results.

Start Start Optimization Host Host & Vector Selection Start->Host Design Codon Optimization & Gene Synthesis Host->Design SmallScale Small-Scale Expression Test Design->SmallScale Analyze Analyze Expression & Solubility SmallScale->Analyze Analyze->Design No Expression RSM RSM: Optimize Conditions (IPTG, Time, Temp, Media) Analyze->RSM Analyze->RSM Low Yield/Solubility Purify Purify Protein & Assess Yield RSM->Purify Success High-Yield Expression Purify->Success

Methodology Deep-Dive: Response Surface Methodology (RSM)

As referenced in the optimization table, RSM is a powerful statistical technique for optimizing multiple variables at once.

  • Initial Screening: Use a Fractional Factorial Design to screen which culture medium components (e.g., yeast extract, tryptone, MgSO₄, etc.) have a significant effect on your target protein concentration [1].
  • Optimization Design: Based on the screening results, a more complex design like a Central Composite Design (CCD) is created to model the response (e.g., protein yield) and find the optimal concentrations of the key components [1].
  • Model Validation: The final step is to run an experiment using the predicted optimal conditions from the model to validate the results and assess the actual improvement in yield [1].

Key Takeaways and Further Suggestions

The most relevant source [2] confirms that generating a library of DHQases with known kinetic constants is an active area of research, directly supporting the goal of optimizing its expression.

  • Systematic Approach is Crucial: Moving from trial-and-error to a structured, statistically designed experiment (like RSM) can lead to multi-fold increases in protein yield [1].
  • Adapt General Principles: While direct FAQs for DHQase were not available, the troubleshooting table provides a strong foundation for diagnosing and solving common expression problems [4].

To find more specific protocols:

  • You can search for papers that cite the key study on DHQase kinetic diversity [2] to see what optimization strategies they employed.
  • Refine your search terms to "DHQase purification protocol" or "3-dehydroquinate dehydratase inclusion body refolding".

References

Troubleshooting Guide: Suspected Substrate Inhibition in DHQase Assays

Author: Smolecule Technical Support Team. Date: February 2026

If your DHQase assay shows a decrease in activity at high substrate concentrations, the guide below can help you confirm and address the issue.

Symptom Possible Cause Investigation Steps & Potential Solutions

| Activity decrease at high [S] | Substrate Inhibition | Confirm: Run activity measurements across a wide substrate concentration range to identify peak activity and decline [1].

Solve: Optimize final substrate concentration in the assay to lie on the ascending side of the activity curve, avoiding inhibitory levels. | | No assay window; low signal | Improper assay setup or incorrect reagent conditions | Check instrument setup and filter configurations according to application notes [1].

Verify cofactors and metal ions: DHQS, a related enzyme, requires NAD+ and a divalent metal ion (e.g., Co²⁺, Zn²⁺); absence or incorrect concentration can cause failure [2]. | | High background noise | Interference from complex sample matrices | Use purified enzyme if possible, as lysates can contain interfering substances (e.g., oxidants that disrupt redox-coupled assays) [3].

Employ alternative detection methods less prone to interference (see Alternative Assay Methods section). |

Alternative Assay Methodologies

Substrate inhibition can sometimes be circumvented by changing the detection strategy. The table below summarizes methods used for related enzymes.

Method Principle Application & Consideration
Enzyme-Coupled Assay Measures the product of the target reaction using a second, indicator enzyme. Allows indirect, continuous monitoring. Used for DHQS by coupling to 3-dehydroquinase (DHQase), converting DHQ to DHS, which is measured spectrophotometrically [2].
Fluorescence (FL) Detection Uses a fluorogenic reagent to specifically and sensitively tag the reaction product after the enzymatic step. A fluorescence assay for DHODH uses 4-TFMBAO to selectively detect orotic acid, offering high sensitivity and resistance to matrix interference in cell lysates [3].
Phosphate (Pi) Release Measures inorganic phosphate released during the reaction using a reagent like malachite green. Can be relatively insensitive and may lead to inaccurate kinetic parameters for some enzymes compared to coupled assays [2].
Direct Spectrophotometry Directly monitors the change in absorbance (e.g., at 300 nm) as substrate is converted to product. Used for DHODH activity measurements by tracking the formation of orotate [4]. Simplicity is an advantage.

In-depth Experimental Protocols

Here are detailed protocols for two alternative assay strategies that can help overcome issues like substrate inhibition.

Protocol 1: Enzyme-Coupled Assay for Dehydroquinate Synthase (DHQS)

This protocol, adapted from the characterization of Pyrococcus furiosus DHQS, can serve as a model for designing a coupled assay for DHQase [2].

G A DAH7P Substrate B DHQS Enzyme (NAD+, Metal Ion) A->B C Product: Dehydroquinate (DHQ) B->C D Coupling Enzyme: DHQase C->D E Final Product: Dehydroshikimate (DHS) D->E F UV-Vis Spectrophotometer (Measure at 234 nm) E->F

  • Reaction Setup: The assay mixture contains the appropriate buffer (e.g., 50 mM BTP, pH 7.5), the DHQS enzyme, its necessary cofactors (NAD+ and a divalent metal ion like Co²⁺ or Zn²⁺), and a purified, recombinant 3-dehydroquinase (DHQase) coupling enzyme [2].
  • Initiation and Incubation: Start the reaction by adding the substrate, DAH7P. Incubate at the optimal temperature for the enzymes.
  • Continuous Monitoring: The DHQ produced by DHQS is immediately converted to 3-dehydroshikimate (DHS) by the DHQase coupling enzyme. The formation of DHS is monitored continuously by measuring the increase in absorbance at 234 nm over time.
Protocol 2: Fluorescence-Based Detection for Product Quantification

This protocol is inspired by a highly specific fluorescence method developed for a different enzyme, dihydroorotate dehydrogenase (DHODH), and showcases a powerful alternative detection strategy [3].

G A Enzymatic Reaction (Optimal pH, Cofactors) B Stop Reaction A->B C Add 4-TFMBAO Fluorogenic Reagent (Alkaline Conditions, 80°C, 4 min) B->C D Fluorescence Measurement (Specific for Orotic Acid/Product) C->D

  • Enzymatic Reaction: First, run the DHQase reaction in a suitable buffer under its optimal conditions (e.g., pH 8.0) to convert substrate to product.
  • Reaction Termination: Stop the enzymatic reaction after a defined period.
  • Fluorogenic Derivatization: Add the 4-trifluoromethylbenzamidoxime (4-TFMBAO) reagent to the mixture in an alkaline buffer (e.g., 40 mM K₂CO₃, pH ~11). Heat the mixture at 80°C for 4 minutes. Under these conditions, the reagent reacts specifically with the product (e.g., orotate for DHODH) to form a highly fluorescent compound, but not with the substrate or other biological substances.
  • Measurement: Measure the fluorescence intensity. The signal is directly proportional to the amount of product formed, allowing for highly sensitive and specific quantification even in complex samples like cell lysates.

Key Takeaways for Researchers

  • Assay Validation is Critical: Before troubleshooting complex issues, always confirm your instrument is set up correctly and that your positive and negative controls work as expected to create a robust assay window [1].
  • Consider the Sample Matrix: If using cell extracts, be aware that endogenous activities or interfering substances can block electron acceptors in coupled systems or quench signals. Using purified enzyme systems or switching to a more specific detection method (like fluorescence) can resolve this [3].
  • Explore Alternative Enzymology: Research shows that in some organisms like Candida albicans, the type I DHQase domain in the Aro1 complex is naturally inactive, and its function is compensated for by a separate, type II DHQase enzyme (Dqd1) [5]. Being aware of such biological nuances is important when setting up assays for a new target.

References

purification challenges for 3-dehydroquinate dehydratase

Author: Smolecule Technical Support Team. Date: February 2026

DHQase Purification Troubleshooting Guide

The table below summarizes common challenges, their potential causes, and recommended solutions based on published literature.

Problem Potential Cause Solution
Low Yield/Purity Protein degradation or incomplete purification Use protease inhibitor cocktails during lysis [1] [2]. Employ a multi-step purification strategy (e.g., Ni-NTA affinity followed by ion exchange) [1] [3].
Low Solubility/Formation of Inclusion Bodies Overexpression in E. coli, incorrect folding Include 0.5 M NaCl in the lysis and binding buffers to improve solubility [4]. Reduce induction temperature (e.g., to 16°C or 25°C) and use a lower IPTG concentration (e.g., 0.1 mM) [1] [2].
Enzyme Inactivity Removal of essential cofactors, incorrect oligomeric state Verify the presence of necessary ions in buffers. Confirm oligomeric state; Type II DHQases are active as homododecamers [3].
Low Catalytic Activity Point mutations affecting the active site Review cloning and site-directed mutagenesis procedures. Key catalytic residues for Type II enzymes include Arg19, Tyr24, Asn74, His100, and His102 [3] [5].

Detailed Experimental Protocols

Here are two standardized protocols for the expression and purification of DHQase, adaptable for both Type I and Type II enzymes.

Protocol 1: Standard Expression and Affinity Purification

This workflow is commonly used for recombinant His-tagged DHQase from various sources, including Enterococcus faecalis and Corynebacterium glutamicum [1] [3].

cluster_expression Protein Expression cluster_lysis Cell Lysis and Clarification cluster_purification Protein Purification Start Start Expression & Purification A Transform gene into E. coli expression strain Start->A B Culture in LB medium (37°C, until OD600 ~0.6) A->B C Induce with 0.1-0.5 mM IPTG B->C D Express protein (16-25°C, 16-20 hours) C->D E Harvest cells by centrifugation D->E F Resuspend in Lysis Buffer (Tris-HCl, NaCl, Imidazole) E->F G Lyse cells by sonication (keep on ice) F->G H Clarify lysate by centrifugation (collect supernatant) G->H I Purify using Ni-NTA Affinity Chromatography H->I J Wash with buffer containing 154 mM imidazole I->J K Elute with buffer containing 300 mM imidazole J->K End Purified DHQase K->End

  • Cloning, Expression, and Lysis: The DHQase gene (e.g., aroD or aroQ) is typically cloned into a prokaryotic expression vector like pET-15b or pET-30a [1] [3]. Expression is performed in a suitable E. coli strain (e.g., BL21(DE3)). Cells are lysed using sonication in a binding buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5 M NaCl) supplemented with 5-20 mM imidazole and protease inhibitors [1] [2].
  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA agarose column. The column is washed with a buffer containing higher imidazole (e.g., 154 mM) to remove weakly bound proteins. The His-tagged DHQase is eluted with a buffer containing 100-300 mM imidazole or 100 mM L-histidine [1] [3].
  • Tag Removal and Further Purification: For a tag-free protein, the N-terminal His-tag can be cleaved using thrombin [1]. Subsequent purification via ion-exchange chromatography (e.g., using a Q Sepharose column with a 0-0.5 M NaCl gradient) and size-exclusion chromatography (e.g., Sephacryl S-300) is highly recommended to achieve high purity and remove aggregates [1] [3].
Protocol 2: Crystallization Workflow

For structural studies, the purified protein must be crystallized. Here is a generalized workflow based on the crystallization of C. glutamicum DHQase [3].

Start Start Crystallization A Concentrate purified DHQase to 30-40 mg/mL Start->A B Set up crystallization trials using sitting-drop vapor diffusion A->B C Mix 1 µL protein solution with 1 µL reservoir solution B->C D Equilibrate against 50-100 µL reservoir solution C->D E Incubate at 25°C or 293K for several days D->E End Crystal Formation E->End

  • Protein Preparation: Concentrate the purified and tag-free DHQase to at least 30-40 mg/mL in a buffer like 40 mM Tris-HCl (pH 8.0) [1] [3].
  • Crystallization: The sitting-drop vapor-diffusion method is commonly used. A typical precipitant solution may contain PEG 3350 or PEG 4000 as the precipitating agent, along with a buffer (e.g., HEPES pH 7.5) and salts (e.g., Calcium Chloride or Ammonium Citrate) [1] [3]. Crystals often form within a few days to a week.

DHQase Types and Structural Considerations

Understanding the fundamental differences between DHQase types is critical for selecting the appropriate purification and assay conditions.

Feature Type I DHQase Type II DHQase
Gene aroD [1] aroQ [3]
Structure Thermo-labile homodimer with (α/β)8 fold [3] [2] Heat-stable homododecamer (tetramer of trimers) with a flavodoxin fold [3] [2]
Catalytic Mechanism syn-dehydration via a Schiff base (catalytic Lys) [1] [3] anti-dehydration via an enolate intermediate (catalytic Lys) [3]
Key Organisms Escherichia coli, Enterococcus faecalis [1] Mycobacterium tuberculosis, Corynebacterium glutamicum [3] [6]

The active site of Type II DHQases contains several conserved residues critical for function. Structural studies on C. glutamicum DHQase have highlighted the importance of residues like Pro105, where mutations can cause a significant drop in activity [3].

References

Understanding Your Enzyme: Type I vs. Type II DHQase

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with Type I DHQase is its inherent heat lability. The table below contrasts its properties with the more stable Type II DHQase.

Feature Type I DHQase Type II DHQase
Heat Stability Heat-labile [1] Heat-stable [1]
Quaternary Structure Dimeric [1] Dodecameric [1]
Predominant Sources Plants, Fungi [1] Bacteria (for shikimate pathway) [1]
Catalytic Mechanism cis-elimination [1] trans-elimination [1]

A Workflow for Assessing and Addressing Heat Lability

The following diagram outlines a systematic approach to troubleshooting heat lability, from initial characterization to potential engineering solutions.

Start Start: Enzyme exhibits heat lability Char Characterize Baseline • Determine melting temp (Tₘ) • Measure half-life (t₁/₂) at relevant temp • Establish specific activity Start->Char CheckCond Check & Optimize Conditions • Screen stabilizing additives (Mg²⁺, other divalent ions, polyols) • Optimize buffer/pH Char->CheckCond Path1 Stability Improved? CheckCond->Path1 Eng Consider Enzyme Engineering ExploreEng Explore Engineering Strategies Eng->ExploreEng Path1->Eng No Path2 Stability Adequate for Application? Path1->Path2 Yes Path2->Eng No Success Problem Resolved Path2->Success Yes

Strategies from the Workflow

Characterize Baseline Stability

Quantifying stability is the first critical step. Key parameters to measure include [2]:

  • Melting Temperature (Tₘ): The temperature at which 50% of the enzyme is unfolded.
  • Half-life (t₁/₂): The time required for the enzyme to lose 50% of its activity at a specific temperature relevant to your process.
  • Optimal Temperature (Tₒₚₜ): The temperature at which the enzyme shows maximum activity.
Check & Optimize Conditions

Before embarking on complex engineering, simple modifications to the experimental environment can significantly enhance stability.

  • Additives: Screen the addition of divalent metal ions (e.g., Mg²⁺, Co²⁺, Zn²⁺, Mn²⁺), which are often required for DHQS family enzyme activity and can stabilize the structure [3]. Polyols like glycerol can also act as stabilizers [2].
  • Buffer and pH: Optimize the buffer system and pH, as these can profoundly affect an enzyme's conformational flexibility and stability.
Consider Enzyme Engineering

If optimization is insufficient, enzyme engineering provides a powerful approach. The field has moved beyond simple mutagenesis to more sophisticated strategies [2] [4]:

  • Rational and Semi-Rational Design: These approaches use structural knowledge to introduce stabilizing mutations, such as adding salt bridges, hydrogen bonds, or disulfide bonds [2].
  • Machine Learning (ML): Advanced strategies like the iCASE method use molecular dynamics simulations and machine learning to identify key residues that, when mutated, can improve both thermostability and activity, helping to overcome the common stability-activity trade-off [4].
  • Stabilizing Peptides: Co-expressing the enzyme with stabilizing peptides, such as late embryogenesis abundant (LEA) peptides, can help protect its structure at high temperatures [2].

Frequently Asked Questions (FAQ)

Q1: What is the fundamental structural reason Type I DHQase is heat-labile? Type I DHQase is a dimeric enzyme, whereas the more stable Type II form is a dodecameric complex. The simpler quaternary structure of Type I generally provides fewer stabilizing interactions between subunits, making it more susceptible to unfolding when heated [1].

Q2: My enzyme activity is still too low after stabilization. What can I do? This is a common challenge known as the stability-activity trade-off. You may need to explore strategies that simultaneously enhance both properties. Machine learning-based engineering methods like iCASE are specifically designed to navigate this trade-off by predicting mutations that can improve activity without compromising stability, for instance, by modifying flexible regions near the active site [4].

Q3: Are there any quick experimental fixes I can try to stabilize my DHQase? Yes, two quick fixes are:

  • Metal Ions: Ensure your reaction buffer includes necessary divalent metal ions. A quick screen of Mg²⁺, Co²⁺, or Mn²⁺ at various concentrations (e.g., 1-10 mM) can sometimes yield significant improvements [3].
  • Polyols: Adding glycerol (5-20% v/v) is a common and often effective way to stabilize proteins against thermal denaturation [2].

References

inhibitor design for selective type II dehydroquinase

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is Type II Dehydroquinase a promising target for novel antimicrobial drugs?

Type II DHQase catalyzes the third step in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals [1] [2] [3]. This makes it a highly selective target for drug development against pathogens like Mycobacterium tuberculosis and Helicobacter pylori without affecting human host cells [4] [5] [2].

Q2: What are the key catalytic residues and mechanism of Type II DHQase?

The enzyme catalyzes a trans-dehydration via an enolate intermediate [3]. The mechanism involves several key residues, as shown in the diagram below.

mechanism Substrate 3-Dehydroquinate Intermediate Enolate Intermediate Substrate->Intermediate Step 1 Tyr28 deprotonates C2 Product 3-Dehydroshikimate Intermediate->Product Step 2 His106 protonates C3-OH as H2O leaves Tyr28 Tyr28 (General Base) Tyr28->Substrate His106 His106 (General Acid) His106->Intermediate Glu104 Glu104 (Activates His106) Glu104->His106 Asn16 Asn16 (Activates H2O) Asn16->Intermediate Arg23 Arg23/113 (Lower Tyr28 pKa) Arg23->Tyr28 Arg113 Arg113->Tyr28

The table below summarizes the function of each critical residue.

Catalytic Residue Role in the Catalytic Mechanism
Tyr28 Acts as a general base to abstract a proton from the C2 of the substrate [3].
His106 Acts as a general acid to donate a proton to the C3-OH group, facilitating its departure as a water molecule [3].
Glu104 Activates His106 by forming a hydrogen-bonding network [3].
Asn16 Activates a water molecule that acts as an electrostatic stabilizer for the enolate intermediate [3].
Arg23 & Arg113 Form charge-charge interactions with Tyr28, lowering its pKa and enhancing its function as a base [3].

Q3: What are the latest advances in the virtual screening of Type II DHQase inhibitors?

A 2025 study on M. tuberculosis DHQD used a sophisticated in silico workflow to identify promising inhibitors [1]. The diagram and table below summarize the process and results.

workflow Step1 1. Protein & Library Preparation Step2 2. Virtual Screening & Molecular Docking Step1->Step2 s1_desc PDB ID: 3N76 9,699 compounds (Zinc/PubChem) Step1->s1_desc Step3 3. ADMET Filtering Step2->Step3 s2_desc AutoDock 4.2 Lipinski's Rule of Five Step2->s2_desc Step4 4. Molecular Dynamics & MM-GBSA Step3->Step4 s3_desc DataWarrior tool Absorption, Distribution, Metabolism, Excretion, Toxicity Step3->s3_desc s4_desc 50 ns simulation Binding free energy calculation Step4->s4_desc

Compound ID Docking Score (kcal/mol) MM-GBSA ΔG (kcal/mol) RMSD (Å)
ZINC14981770 -8.99 -32.70 1.57
ZINC14741224 -8.65 -29.67 1.78
ZINC14743698 -8.39 -28.79 2.34
Reference (CA) -4.93 -10.62 -

Troubleshooting Guide: Inhibitor Design & Analysis

This guide addresses common challenges in designing and evaluating Type II DHQase inhibitors.

Observation Possible Cause Recommended Solution
Low inhibitor potency Inability to effectively mimic the high-energy enolate intermediate. Design compounds that are closer mimics of the flattened enolate intermediate, such as 2,3-anhydroquinate (KI = 30 µM) [4] [3].
Failure to exploit adjacent binding pockets. Use structure-based design to add functional groups (e.g., aromatic rings) that extend into the "glycerol" pocket, enabling stacking with Tyr28 [4].
Poor selectivity for Type II over Type I The inhibitor core interacts only with residues conserved in both enzyme types. Exploit structural differences; Type II-specific inhibitors often have C-3 substitutions that are not tolerated in the Type I active site [4].
Unfavorable drug-like properties (ADMET) High molecular weight, lipophilicity, or toxicophores. Use tools like DataWarrior for early filtering based on Lipinski's Rule of Five and predicted ADMET profiles [1].

Methodology Spotlight: Key Experimental Protocols

1. Molecular Docking for Inhibitor Screening

  • Software: AutoDock 4.2 or GOLD are commonly used [1] [4].
  • Protein Preparation: Obtain the crystal structure (e.g., PDB ID: 3N76). Remove water molecules and co-factors, add hydrogen atoms, and assign partial charges [1].
  • Ligand Preparation: Draw or download the 3D structure of your compound. Assign correct torsional bonds and minimize its energy.
  • Grid Box Definition: Define a grid box that encompasses the entire active site of the enzyme.
  • Docking Run: Execute the docking simulation. Analyze the top poses based on binding energy (kcal/mol) and the geometry of key interactions with catalytic residues like Tyr28, His106, and Arg23 [1] [4].

2. Evaluating Binding Stability with Molecular Dynamics (MD)

  • System Setup: Solvate the protein-inhibitor complex in a water box (e.g., TIP3P) and add ions to neutralize the system.
  • Simulation Parameters: Use software like AMBER or GROMACS. Run a production simulation for at least 50 ns at a constant temperature (e.g., 300 K) and pressure (1 atm) [1].
  • Stability Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone. A stable complex will show a low, plateaued RMSD (e.g., 1.5-2.5 Å) [1].
  • Energy Analysis: Perform MM-GBSA calculations on simulation snapshots to estimate the binding free energy (ΔG). More negative values indicate stronger binding [1].

References

optimization of DHQase activity assay conditions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding DHQase and Its Assay Protocol

DHQase catalyzes the third step in the shikimate pathway, dehydrating 3-dehydroquinic acid (DHQ) to 3-dehydroshikimic acid (DHS) [1]. This pathway is essential in bacteria, fungi, and plants but absent in humans, making DHQase a potential target for anti-infective drug development [2].

A standard coupled enzyme assay is recommended for sensitivity and accuracy [3]. The principle involves linking the production of DHS by DHQase to its subsequent conversion to a detectable product.

G DHQ Substrate: This compound (DHQ) DHQase Enzyme: DHQase DHQ->DHQase Reaction 1 DHS Product 1: 3-Dehydroshikimate (DHS) DHQase->DHS DHS_Enzyme Enzyme: DHS-specific Dehydrogenase DHS->DHS_Enzyme Reaction 2 Product2 Product 2: Shikimate (Detectable) DHS_Enzyme->Product2 NADPH Signal: NADPH (Measure at 340 nm) DHS_Enzyme->NADPH Generated NADP Cofactor: NADP⁺ NADP->DHS_Enzyme Consumed

Detailed Assay Methodology [3]:

  • Reaction Buffer: Use a compatible buffer (e.g., 40 mM Tris-HCl, pH 8.0). Always include a negative control without the substrate to account for background signal.
  • Cofactor: Add NADP⁺ to the reaction mixture. The final concentration should be determined empirically but often ranges from 0.1 to 1.0 mM.
  • Coupling Enzyme: Include a commercially available, DHS-specific dehydrogenase (e.g., from E. coli) in excess to ensure the second reaction is not rate-limiting.
  • Initiation: Start the reaction by adding the purified DHQase enzyme.
  • Detection: Monitor the increase in absorbance at 340 nm (A₃₄₀) in real-time using a spectrophotometer. The rate of NADPH production is directly proportional to DHQase activity.

DHQase Activity Assay Troubleshooting Guide

Here are common problems and solutions structured for a technical support FAQ.

Problem & Possible Cause Recommended Solution
Low or No Activity Detected
• Incorrect reaction buffer or pH Verify buffer composition and pH optimum (e.g., pH 6.8-8.0 for various DHQases) [3] [1].
• Missing or inactive coupling enzyme Ensure the coupling enzyme is active and added in excess. Run a control with known DHS.
• Substrate degradation or incorrect preparation Prepare fresh DAH7P or DHQ substrate solutions. Check concentration spectrophotometrically.
• Enzyme preparation issues (e.g., denaturation, missing tags) Check purification protocol (e.g., lysis with KCl, heat treatment at 70°C for thermophilic enzymes) [3].
High Background Signal
• Contaminants in substrate/buffer Use high-purity reagents. Dialyze the enzyme sample if needed.
• Non-enzymatic NADP⁺ reduction Include a no-substrate control and subtract this background value from all readings.
Irreproducible Results (High Variance)
• Inconsistent pipetting or reagent mixing Use calibrated pipettes and ensure thorough, consistent mixing of reagents.
• Enzyme or substrate not at equilibrium Pre-incubate all reaction components at the assay temperature before initiation.
• Interfering substances in enzyme storage buffer Dialyze the enzyme into a clean, compatible buffer like Tris-HCl before the assay.

Strategies for DHQase Assay Optimization

To maximize assay performance and data quality, consider these optimization strategies:

  • Define a Robust Assay Window: Calculate the Z'-factor to statistically evaluate assay quality. A Z'-factor > 0.5 indicates a robust assay suitable for screening. This metric considers both the assay window (dynamic range) and the data variation (noise) [4].
  • Systematically Optimize Conditions: Use Response Surface Methodology (RSM) to efficiently find optimal conditions for multiple variables (e.g., pH, temperature, ion concentration). This approach is more effective than testing one variable at a time [5].
  • Account for Buffer Interference: Be aware that substances like detergents can interfere. If interference is suspected, dilute your sample or dialyze it into a compatible buffer [6]. Running a standard curve in your sample buffer versus water can confirm interference if the slopes differ [6].

Key Takeaways for Your Support Center

  • Prioritize the Coupled Assay for accurate kinetic parameter determination, as older methods like phosphate release are less sensitive [3].
  • Thoroughly Troubleshoot Instrument Setup, as incorrect filter selection or setup is a common reason for assay failure in fluorescence or absorbance-based readings [4].
  • Context Matters in Optimization: Optimal conditions (temperature, pH, metal ions) can vary significantly between DHQases from different organisms (e.g., P. furiosus vs E. coli) [3] [1]. Always refer to specific literature for your enzyme of interest.

References

addressing poor solubility of DHQase proteins

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have regarding protein solubility:

  • Q: My protein is insoluble after expression. What are my first steps? A: First, confirm whether the insolubility is due to misfolded protein in inclusion bodies or precipitation of natively folded proteins. Start by changing the expression conditions: lower the growth temperature (e.g., to 16-25°C) and induce at a lower cell density [1]. If this fails, proceed with solubilizing and refolding from inclusion bodies or using additives as detailed in the troubleshooting guide.

  • Q: Can I improve solubility without changing the protein's sequence? A: Yes. "Green" phase modification through lyophilization (freeze-drying) from specific solvent mixtures has been shown to increase the water solubility of challenging compounds by at least 30-fold without altering the molecular structure [2]. While this example is for Dihydroquercetin, the method is widely applicable. Additionally, using soluble additives like polymers, specific ions, or small uncharged organic molecules in your buffer can stabilize the protein and prevent unfolding [3].

  • Q: What computational tools can I use to predict and improve solubility? A: Computational protein engineering tools are highly effective. The CamSol method allows for the optimization of solubility and stability without affecting catalytic activity [4]. Newer tools like SOuLMuSiC use machine learning to predict the impact of single-site mutations on protein solubility, helping you plan rational designs [5].

Troubleshooting Guide: Addressing Poor Solubility

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Area Specific Issue Possible Cause Recommended Solution
Expression & Lysis Protein forms inclusion bodies Misfolding due to rapid expression, high temperature Lower induction temperature (e.g., 16-25°C); reduce inducer (IPTG) concentration [1].
Low protein yield in soluble fraction Protein degradation by proteases Perform all purification steps at 4°C and include protease inhibitors during cell lysis [1].
Purification Protein precipitates during purification Over-concentration; buffer conditions Avoid vortexing; maintain moderate protein concentration; optimize pH and salt concentration [1] [6].
Non-specific binding to resin Hydrophobic interactions with the column matrix Add low concentrations of a mild, non-ionic detergent (e.g., 0.1% NP-40, Triton X-100, or Tween-20) to the binding/wash buffer [1].
Formulation & Storage Protein precipitates in storage buffer Unfavorable buffer conditions, protein unfolding Use soluble additives (ligands, polymers, ions) to stabilize the native fold [3]. Screen buffer pH, salt type, and concentration.
Low shelf-life/stability Instability over time Consider immobilization on a solid support to increase resistance to extreme conditions and allow for reuse [3].

Detailed Experimental Protocols

Here are detailed methodologies for two key techniques mentioned in the guides.

Protocol for Lyophilization-Based Solubility Enhancement

This "green" method can generate new phase modifications with dramatically enhanced water solubility [2].

  • Principle: A solution of the target protein/compound is frozen, and the solvent is removed via sublimation under vacuum, resulting in a porous, easily soluble solid.
  • Procedure:
    • Prepare Stock Solution: Dissolve your target protein in a mixture of water and a water-miscible organic solvent (e.g., ethanol or acetonitrile). The study on Dihydroquercetin used mixtures with 5% organic solvent [2].
    • Freezing: Rapidly freeze the solution, typically using liquid nitrogen.
    • Primary Drying (Sublimation): Place the frozen solution in a lyophilizer. Under a deep vacuum, the frozen solvent sublimates.
    • Secondary Drying (Desorption): Gently increase the temperature to remove any remaining bound water.
    • Characterization: The resulting lyophilizate can be characterized for morphology (SEM), solid-state phase (XRPD), and solubility via dissolution testing [2].
Protocol for Optimizing Purification to Reduce Aggregation

These steps can help maintain your protein in a soluble state during purification.

  • Principle: Adjusting the stringency of wash and elution buffers to prevent non-specific binding and aggregation.
  • Procedure [1]:
    • Reduce Stringency: If your protein elutes in the wash buffer, the purification conditions are too stringent. To fix this:
      • Reduce imidazole concentration in the binding/wash buffer to 10 mM or less.
      • Reduce NaCl concentration from 500 mM to 250 mM or less.
    • Increase Stringency: If unwanted proteins co-purify with your target, increase the stringency:
      • Increase the NaCl concentration to 2 M or greater.
      • Increase the imidazole concentration in the wash buffer.
      • For native purification, decrease the pH slightly if the protein's stability allows.
    • Improve Solubility: If solubility is a persistent problem during purification, add 0.1% Triton X-100 or Tween-20, or purify at room temperature if the protein is not temperature-sensitive.

Advanced Strategies: Engineering for Better Solubility

For persistent issues, you may need to modify the protein itself.

  • Protein Engineering & Site-Directed Mutagenesis: This involves modifying the enzyme's structure to produce mutants with better properties. You can use computational tools like CamSol [4] or SOuLMuSiC [5] to identify mutations that improve solubility. The stability of an enzyme is closely linked to the hydrophilic and hydrophobic balance on its surface [3].
  • Chemical Modification: The amino acid residues of proteins can be chemically modified using polymers (e.g., aldehydes, imidoesters) to enhance their stability and solubility [3].

A Systematic Approach to Solubility Issues

The following diagram outlines a logical workflow to systematically diagnose and address protein solubility problems.

Start Start: Poor Protein Solubility ExprCheck Check Expression Conditions Start->ExprCheck  In Vivo LysisCheck Optimize Lysis and Buffer ExprCheck->LysisCheck  In Vitro PurifCheck Adjust Purification Stringency LysisCheck->PurifCheck FormCheck Re-formulate Storage Buffer PurifCheck->FormCheck  Post-Purification PhaseMod Consider Phase Modification (e.g., Lyophilization) FormCheck->PhaseMod Engineer Engineer Protein (Computational Design/Mutagenesis) PhaseMod->Engineer

References

improving shikimate pathway flux through DHQase engineering

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: Why is the shikimate pathway important for biotechnology? The shikimate pathway is essential for producing aromatic amino acids and a vast array of high-value aromatic compounds, including pharmaceutical precursors like the Tamiflu precursor (shikimic acid) and polymer building blocks (e.g., muconic acid). As this pathway is absent in mammals, it is also a promising target for antimicrobial drugs [1] [2] [3].

  • Q2: What is DHQase and what role does it play in the pathway? DHQase (3-dehydroquinate dehydratase), often encoded by the aroD gene in bacteria, catalyzes the conversion of 3-dehydroquinate (DHQ) to 3-dehydroshikimate (DHS). It is one of the seven core enzymes in the shikimate pathway, and optimizing its activity is crucial for maintaining metabolic flux toward shikimate and its derivatives [4] [2].

  • Q3: What are common bottlenecks in the shikimate pathway? Bottlenecks are often context-dependent, varying by host organism and desired product. However, frequent limitations include:

    • Supply of precursors: Phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) [5] [2].
    • Feedback inhibition: The first enzyme, DAHP synthase (e.g., AroG), is often subject to feedback inhibition by aromatic amino acids [1] [3].
    • Critical enzymes: Recent studies using combinatorial libraries have identified 3-dehydroquinate synthase (AroB), which operates just before DHQase, as a major bottleneck in P. putida for pABA production [4].
  • Q4: What modern approaches exist for pathway optimization beyond one-factor-at-a-time experiments? Statistical Design of Experiments (DoE) is a powerful alternative. It uses orthogonal arrays to efficiently test the effect of modulating multiple genes (e.g., all genes in the shikimate pathway) simultaneously with a minimal number of strains. This allows for the identification of individual gene effects and synergistic interactions, which are missed in traditional approaches [4].

Troubleshooting Guide: Common Issues and Solutions

Problem Phenotype Possible Causes Recommended Solutions
Low Product Titer (General) Insufficient metabolic flux into pathway; Feedback inhibition; Enzyme bottleneck. Overexpress feedback-inhibition-resistant DAHP synthase (AroGfbr) [1]; Use DoE to identify & overexpress rate-limiting enzymes (e.g., aroB, aroD) [4].
Poor Microbial Growth Metabolic burden from protein overexpression; Toxicity of intermediates/products; Impaired glucose uptake (in PTS-deficient strains). Use tunable promoters/RBS to balance expression [4]; Delete transcriptional regulators (e.g., iolR in C. glutamicum) to restore growth in PTS- strains [5].
Unwanted By-Product Accumulation Competition for precursors/metabolites; Native metabolic pathways diverting flux. Delete genes for competing pathways (e.g., qsuB for DHS diversion) [5]; Enhance cofactor regeneration systems [1].

Experimental Protocols for DHQase and Pathway Engineering

Here are detailed methodologies for key experiments cited in the support guides.

Protocol 1: Statistical Design of Experiments (DoE) for Pathway Optimization

This protocol is adapted from a study that optimized the entire shikimate pathway in Pseudomonas putida using a Plackett-Burman design [4].

1. Objective: To systematically identify which shikimate pathway genes, when overexpressed, have the most significant impact on product titer (e.g., pABA), while constructing a minimal number of strain variants.

2. Materials:

  • Host Strain: e.g., P. putida, E. coli, or C. glutamicum.
  • Genetic Parts: A library of characterized promoters and RBSs with varying strengths (e.g., strong promoter JE111111 and moderate promoter JE151111 from [4]).
  • Vector Backbones: Plasmids with different copy numbers (e.g., medium-copy pSEVA231 and low-copy pSEVA621).
  • Software: Statistical software (e.g., R, JMP) for designing the experiment and performing regression analysis.

3. Workflow Diagram:

Start Define Variables (9 Shikimate Pathway Genes) A Assign Expression Levels (High/Low for each gene) Start->A B Apply Plackett-Burman DoE (Generate 16-strain build plan from 512 possibilities) A->B C Construct Strain Library B->C D Fermentation & Analytics (Measure product titer) C->D E Train Linear Regression Model (Identify significant coefficients) D->E F Predict & Validate Optimal Genotype E->F

4. Procedure:

  • Define Variables: Select all genes in the shikimate and product-specific pathway (e.g., aroA, aroB, aroD, aroE, aroK, aroQ, pabA, pabB, pabC).
  • Assign Levels: For each gene, define a "high" and "low" expression level using selected genetic parts (promoter, RBS, copy number).
  • Generate DoE Matrix: Use a Plackett-Burman or other screening design to select an orthogonal subset of strains (e.g., 16 out of 512 possible combinations).
  • Strain Construction & Testing: Build the planned strains and measure the product titer in a controlled fermentation.
  • Data Analysis: Train a linear regression model with the titer as the response and gene expression levels as factors. Perform ANOVA to identify genes with statistically significant positive or negative coefficients.
  • Validation: Use the model to predict a high-performing genotype not in the original set, build it, and validate the improved titer.
Protocol 2: High-Throughput Enzyme Engineering Pipeline

This protocol leverages a low-cost, robot-assisted pipeline for high-throughput protein purification and screening, adaptable for evaluating DHQase (AroD) variants [6].

1. Objective: To rapidly express, purify, and assay a large library of DHQase enzyme variants (e.g., from directed evolution) for activity and stability.

2. Materials:

  • Liquid-Handling Robot: e.g., Opentrons OT-2.
  • Cloning Vector: Plasmid with an affinity tag (e.g., His-tag) and a protease cleavage site (e.g., SUMO tag) for scarless elution.
  • E. coli Expression Host. Competent cells suitable for high-throughput transformation (e.g., Zymo Mix & Go! kit).
  • Consumables: 24-deep-well plates, magnetic nickel beads for affinity purification.

3. Workflow Diagram:

P1 Gene Library Synthesis (Codon-optimized aroD variants) P2 Robot-Assisted Transformation (Plate-to-plate transfer) P1->P2 P3 Autoinduction in Deep-Well Plates P2->P3 P4 Cell Lysis & Purification (Using magnetic beads) P3->P4 P5 Protease Cleavage Elution (Yields tag-free enzyme) P4->P5 P6 High-Throughput Assay (Thermostability & Activity) P5->P6

4. Procedure:

  • Gene Synthesis: Clone a library of aroD variants into the expression vector.
  • Transformation: Use the robot to transform competent E. coli directly in a 96-well plate, growing them to saturation to create starter cultures.
  • Expression: Inoculate autoinduction media in 24-deep-well plates for high-density growth and protein expression.
  • Purification: Lyse cells and incubate lysates with magnetic nickel beads. After washing, release the target DHQase by adding a SUMO protease, avoiding high imidazole concentrations.
  • Screening: Use the purified enzymes in a coupled enzyme assay to measure DHQase activity by tracking the formation of 3-dehydroshikimate (DHS) spectrophotometrically. Perform thermostability assays (e.g., using differential scanning fluorimetry).

Advanced Techniques: Machine Learning and Allosteric Regulation

For further strain improvement, consider these advanced strategies:

  • Machine Learning-Guided Engineering: Tools like CataPro can predict enzyme kinetic parameters ((k_{cat}), (K_m)) from amino acid sequence and substrate structure. This allows for in silico screening of natural enzyme diversity or designed mutant libraries to identify variants with higher catalytic efficiency for DHQase before experimental testing [7].
  • Targeting Allosteric Networks: Understanding and engineering the allosteric regulation of key pathway enzymes like DAHP synthase (AroG) and chorismate mutase (AroH) can be a powerful strategy to deregulate the pathway and increase flux [3].

References

kinetic diversity of microbial DHQases across species

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Diversity of Microbial DHQases

The core kinetic parameters of DHQase—Km (Michaelis constant, reflecting substrate affinity), kcat (turnover number, reflecting catalytic capacity), and Vmax (maximum reaction rate)—vary significantly across microbial species. This diversity stems from differences in protein sequence and structure among bacteria [1].

The table below summarizes the general findings on kinetic diversity from a study that characterized 38 different microbial DHQases:

Parameter Interpretation Findings from DHQase Study
Km Measure of substrate affinity (lower value = higher affinity) DHQases demonstrated a broad strength of substrate affinities [1].
kcat Number of substrate molecules turned over per enzyme per second DHQases exhibited a wide range of catalytic capacities [1].
kcat / Km Catalytic efficiency The study revealed significant kinetic diversity and a broad range of catalytic strengths [1].

This kinetic diversity provides a library of enzyme parts with known catalytic constants, which is highly valuable for designing and optimizing artificial modules of the shikimate pathway in metabolic engineering and synthetic biology [1].

Structural Types and Catalytic Mechanisms

A key factor influencing kinetic properties is the fundamental division of DHQases into two structurally and mechanistically distinct types:

Feature Type I DHQase Type II DHQase
Structure Heat-labile dimer [1] Heat-stable dodecamer (12 subunits) [1] [2]
Primary Occurrence Mainly plants and fungi [1] Primarily bacteria [1]
Catalytic Mechanism cis-elimination of water, via a covalent imine intermediate [1] [3] trans-elimination of water, via an enolate intermediate [1]
Active Site Flexibility Some (e.g., from A. aeolicus) may not require large loop closure upon substrate binding [3] Contains a flexible loop that closes over the active site upon substrate binding [2]

This distinction is crucial because an enzyme's structure and mechanism directly impact its kinetic parameters and stability.

Experimental Workflow for Kinetic Characterization

The following diagram illustrates the high-throughput experimental protocol used to generate the comparative kinetic data, from gene identification to parameter calculation [1]:

G Start Start: 3180 Prokaryotic Genomes SeqRetrieval DHQase Sequence Retrieval (459 sequences) Start->SeqRetrieval Selection Gene Selection & Optimization (38 sequences) SeqRetrieval->Selection Synthesis Chemical Gene Synthesis (Biobrick standardization) Selection->Synthesis Expression Heterologous Expression in E. coli Synthesis->Expression Purification Protein Purification (Ni-NTA Affinity Chromatography) Expression->Purification Assay High-Throughput Activity Assay (Microplate Reader, OD₂₃₄) Purification->Assay Analysis Kinetic Analysis (Lineweaver-Burk Plot) Assay->Analysis End End: Kinetic Constants (Km, Vmax, kcat) Analysis->End

Fig. 1: High-throughput workflow for determining DHQase kinetic constants.

Key Methodology Details
  • Gene Synthesis & Optimization: Selected DHQase amino acid sequences were reverse-translated into DNA sequences with codon optimization for expression in E. coli and Corynebacterium glutamicum. The genes were customized with Biobrick adapters for synthetic biology applications [1].
  • Protein Expression & Purification: The customized genes were cloned and expressed in E. coli BL21(DE3). The resulting proteins were purified using immobilized metal affinity chromatography (HisPur Ni-NTA Spin Columns) [1].
  • Activity Assay: A high-throughput method was established using a microplate reader to monitor the increase in absorbance at 234 nm (OD₂₃₄), which occurs when DHQ is converted to 3-dehydroshikimate. The reaction was performed in a 100 μL volume with varying substrate concentrations (0.08 to 1.0 mmol/L) [1].
  • Kinetic Calculation: The kinetic constants Km and Vmax for each enzyme were calculated from the assay data using a Lineweaver-Burk plot (double-reciprocal plot of 1/V vs. 1/[S]). The kcat was then derived from Vmax and the enzyme concentration [1].

The Shikimate Pathway and Its Relevance

DHQase catalyzes the third step in the shikimate pathway, which is essential in microbes and plants but absent in animals [1]. This makes it a promising target for developing new antimicrobial agents and herbicides [3]. The pathway's structure and the position of the DHQase reaction are shown below:

G E4P Erythrose-4-phosphate (E4P) DAHP DAHP E4P->DAHP PEP Phosphoenolpyruvate (PEP) PEP->DAHP Chorismate Chorismate DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQase Step 3 Shikimate Shikimate DHS->Shikimate Shikimate->Chorismate ...3 more steps

Fig. 2: Simplified shikimate pathway showing the reaction catalyzed by DHQase.

Finding More Current Data

The most extensive comparative data available is from 2015. For the most up-to-date information, I suggest you:

  • Check Specialized Databases: Search the RCSB Protein Data Bank (rcsb.org) for specific DHQase structures, which sometimes include kinetic data in their associated publications [2].
  • Use Targeted Search Queries: Try more specific searches in scientific databases like PubMed using terms such as "3-dehydroquinate dehydratase kinetics" AND "2020"[Date - Publication] : "3000"[Date - Publication] to filter for recent studies.
  • Consult Metabolic Engineering Literature: Look for recent papers in journals focused on metabolic engineering and synthetic biology, as the characterization of enzyme parts like DHQases is an ongoing effort in these fields.

References

structural comparison of DHQD from C. glutamicum and S. coelicolor

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Biochemical Analysis of C. glutamicum DHQD

Overview and Biological Role Dehydroquinate dehydratase (DHQD) is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids and folates in bacteria, fungi, plants, and some parasites, but not in humans. This makes it an attractive target for developing antimicrobial agents and herbicides [1] [2].

The DHQD from C. glutamicum (CgDHQD) is a Type II DHQD and catalyzes the third step in the pathway: the conversion of 3-dehydroquinic acid (DHQ) into 3-dehydroshikimic acid (DHS) [1].

Key Structural Features The following table summarizes the major structural characteristics of CgDHQD based on recent crystal structures (PDB IDs: 8IDR, 8IDU) [1] [3] [4].

Feature Description
Oligomeric State Homododecamer (12 subunits) [1]
Quaternary Structure Assembly of four triangular trimers [1]
Active Site Location Formed at the interfaces between protomers within a trimer [1]
Key Unique Residue Proline at position 105 (P105), not conserved in other characterized DHQDs [1]
Lid Loop Observed in a half-opened conformation when bound to a citrate inhibitor [1]

Experimental Insights into Key Residues Site-directed mutagenesis studies reveal the functional importance of specific residues [1]:

  • P105 Replacement: Substituting P105 with isoleucine or valine (residues conserved in other DHQDs) led to an approximately 70% decrease in enzyme activity, highlighting its critical role.
  • S103 Replacement: The S103T mutation resulted in a 10% increase in activity, suggesting a potential for slight enhancement of catalytic efficiency.

Detailed Experimental Protocols

The structural and biochemical data for CgDHQD were generated using the following key methodologies [1]:

1. Protein Expression and Purification

  • Gene Cloning: The aroQ/aroD gene was amplified via PCR and cloned into a pET30a vector with a C-terminal 6x-His tag.
  • Expression: The vector was transformed into E. coli BL21(DE3)T1R strain. Protein expression was induced with IPTG at 18°C for 20 hours.
  • Purification: The protein was purified using a combination of Ni-NTA affinity chromatography, ion-exchange chromatography (HiTrap Q FF), and size-exclusion chromatography (HiPrep Sephacryl S-300 HR).

2. Crystallization and Structure Determination

  • Crystallization: Purified protein was crystallized using the sitting-drop vapor diffusion method.
    • CgDHQD-WT with Citrate: Crystals grown in 20% PEG 3350 and 0.2 M ammonium citrate tribasic (pH 7.0).
    • CgDHQD-R19A with DHQ (substrate): Crystals grown in 0.8 M lithium sulfate, 0.4 M ammonium sulfate, and 0.1 M sodium citrate (pH 5.5), and soaked with DHQ.
  • Data Collection & Refinement: X-ray diffraction data were collected at a synchrotron beamline. Structures were solved and refined using standard software packages (HKL-2000, MOLREP, REFMAC).

3. Enzyme Kinetics and Mutant Analysis

  • Site-Directed Mutagenesis: Key residue mutations (P105I, P105V, S103T) were created using a commercial kit (QuikChange).
  • Activity Assays: Enzyme kinetics were studied to compare the catalytic efficiency ((k_{cat}/K_m)) of the wild-type and mutant enzymes.

Pathway and Experimental Workflow

To better understand the context of DHQD's function and how this data was obtained, the following diagrams outline the metabolic pathway and the experimental process.

cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP Step 1 E4P D-Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Step 2 DHS 3-Dehydroshikimate (DHS) DHQ->DHS Step 3 Catalyzed by DHQD Chorismate Chorismate DHS->Chorismate Steps 4-7 Products Aromatic Amino Acids Folates Other Metabolites Chorismate->Products

Start Gene Cloning (CgDHQD into pET30a) Express Heterologous Expression in E. coli Start->Express Purify Multi-step Purification (Affinity, Ion-Exchange, Size-Exclusion) Express->Purify Crystalize Crystallization Purify->Crystalize Mutate Site-Directed Mutagenesis Purify->Mutate Collect X-ray Diffraction Data Collection Crystalize->Collect Solve Structure Solution & Refinement Collect->Solve Assay Biochemical & Kinetic Assays Solve->Assay Guides Analysis Mutate->Assay

References

validating DHQase inhibitors through molecular dynamics simulations

Author: Smolecule Technical Support Team. Date: February 2026

Studies on DHQase Inhibitors Validated by MD Simulations

The table below summarizes core studies that employed MD simulations to validate potential DHQase inhibitors, detailing the target organisms and key simulation findings.

Study Focus / Target Organism Key MD Simulation Findings Representative Compounds Identified Primary Validation Metrics
Mycobacterium tuberculosis DHQase [1] [2] Complexes remained stable over 50 ns simulation. Compounds showed lower binding free energies than reference. ZINC14981770, ZINC14741224, ZINC14743698 RMSD (1.57 Å - 2.34 Å), MM/GBSA Binding Energy (e.g., -32.70 kcal/mol for ZINC14981770)
Mycobacterium tuberculosis DHQase [3] Not explicitly detailed in the abstract; study combined virtual screening with experimental assay. "Lead 1" and its derivatives In vitro enzyme inhibition (58% at 50μM), IC50 (17.1 μM, 31.5 μM), MIC (25 μg/mL, 6.25 μg/mL)
Helicobacter pylori DHQase-II (AroQ) [4] Novel scaffolds showed stable binding in the active site, forming crucial hydrogen bonds and hydrophobic interactions. Designed novel scaffolds (combinatorial library) In silico binding mode analysis, Ligand efficiency, fit within the substrate-binding pocket

Detailed Experimental Protocols

Here is a detailed breakdown of the common computational workflows and key experimental protocols used in these studies.

Common Computational Workflow

Most studies follow a multi-step in silico protocol before and after MD simulations to identify and validate inhibitors [1] [4] [2]:

  • Target Preparation: Retrieving the DHQase crystal structure (e.g., PDB ID: 3N76 for M. tuberculosis), removing water molecules, and adding hydrogen atoms.
  • Virtual Screening: Screening large compound libraries (e.g., ZINC, PubChem) using tools like PyRx or RASPD+ to find molecules with favorable binding energies.
  • Drug-Likeness and ADMET Filtering: Applying filters like Lipinski's Rule of Five and predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with suitable pharmacokinetic profiles.
  • Molecular Docking: Using software like AutoDock to predict the binding orientation and affinity of shortlisted compounds within the enzyme's active site.
  • Molecular Dynamics (MD) Simulations: Running simulations (typically 50 ns or more) to assess the stability of the protein-ligand complex in a dynamic, solvated environment.
  • Binding Free Energy Calculations: Using methods like MM/GBSA or MM/PBSA on the simulation trajectories to compute the binding affinity quantitatively.
Key Experimental Validation

The ultimate validation comes from experimental assays, as demonstrated in the foundational study [3]:

  • In vitro DHQase Enzyme Assay: Testing the top candidate ("Lead 1") in a biochemical assay to measure its ability to inhibit the purified M. tuberculosis DHQase enzyme, showing 58% inhibition at 50 μM.
  • Determination of IC50 and MIC: For the most promising compounds, determining the half-maximal inhibitory concentration (IC50) against the enzyme (e.g., 17.1 μM) and the minimum inhibitory concentration (MIC) against live Mycobacterium tuberculosis bacteria (e.g., 6.25 μg/mL).
  • Cytotoxicity Testing: Assessing compound toxicity against mammalian cells to ensure no cytotoxicity at relevant concentrations (e.g., "no cytotoxicity up to 100 μM").

Key Quantitative Results from MD Simulations

For the M. tuberculosis DHQase studies, MD simulations provided the following critical quantitative data [1] [2]:

  • Structural Stability: The stability of the protein-ligand complexes was confirmed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone over time. Values for the top complexes ranged from 1.57 Å to 2.34 Å over 50 ns, indicating high structural stability.
  • Binding Affinity: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was used to calculate the binding free energy. The identified compounds (e.g., ZINC14981770 with -32.70 kcal/mol) showed significantly more favorable binding energies compared to the reference compound CA (-10.62 kcal/mol), suggesting stronger inhibition.

Visualization of Workflows and Pathways

The following diagram illustrates the general sequence of the shikimate pathway and the standardized computational workflow used in these studies.

G cluster_pathway Shikimate Pathway (Simplified) cluster_workflow Computational Validation Workflow Node1 Precursors Node2 3-Dehydroquinate (DHAQ) Node1->Node2 Enzyme DHQase Enzyme (AroD / AroQ) Node2->Enzyme  Substrate Node3 3-Dehydroshikimate Product Aromatic Amino Acids & Metabolites Node3->Product Enzyme->Node3  Product Start 1. Target Identification (Get DHQase Structure) VS 2. Virtual Screening Start->VS Dock 3. Molecular Docking VS->Dock MD 4. Molecular Dynamics Simulations Dock->MD Analysis 5. Energetic Analysis (MM/GBSA, MM/PBSA) MD->Analysis Validate 6. Experimental Validation (in vitro assays) Analysis->Validate

Interpretation of Key Findings

  • DHQase is a Druggable Target: The consistent identification of stable inhibitors through computational means confirms that DHQase is a viable target for developing anti-bacterial agents.
  • The Power of Integrated Workflows: The combination of virtual screening, docking, and MD simulations successfully identifies and pre-validates potential inhibitors, streamlining the drug discovery process.
  • Stability and Strong Binding are Key: Successful inhibitors form stable complexes (low RMSD) and exhibit strong, favorable binding energies (negative MM/GBSA values), which often correlate with effective in vitro inhibition.

References

Comparative Activity of Wild-Type and Mutant DHQase Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from recent studies on DHQase enzymes, highlighting the effects of various mutations.

Organism Enzyme & Variant Key Kinetic Parameters (KM, kcat) Catalytic Efficiency (kcat/KM) Reported Effect of Mutation Citation
Corynebacterium glutamicum Type II DHQD (CgDHQD) Not Specified Not Specified S103T: ~10% increase in activity. [1]
P105I/V: ~70% decrease in activity. [1]
Candida albicans Aro1 (DHQase domain) Inactive Inactive Natural sequence substitutions: Domain is catalytically inactive; function compensated by separate type II DHQase (Dqd1). [2]
Aspergillus nidulans Dehydroquinate Synthase (DHQS) Not Specified Not Specified R130A: Inactive. [3]
R130K: 135-fold reduction in specific activity; >1100-fold decrease in kcat/KM. [3]

Experimental Protocols for DHQase Activity Analysis

The methodologies used in these studies provide a framework for reliable enzyme characterization.

  • Enzyme Purification: Researchers typically clone the target gene into an expression vector (like pET-30a) and transform it into E. coli host strains (e.g., BL21(DE3)). Proteins are purified using affinity chromatography (e.g., Ni-NTA resin), often followed by ion-exchange and size-exclusion chromatography for high purity [1].
  • Site-Directed Mutagenesis: Specific point mutations (e.g., S103T, P105I in CgDHQD) are introduced using commercial kits and confirmed by DNA sequencing before expression and purification [1].
  • Activity Assays: A common coupled enzyme assay is used, where the product 3-dehydroshikimate (DHS) is measured spectrophotometrically [4]. For the hyperthermophilic P. furiosus DHQS, this assay was adapted to function at elevated temperatures up to 80°C [4].
  • Structural Analysis: Techniques like X-ray crystallography are used to determine enzyme structures in complex with substrates or inhibitors (e.g., citrate or DHQ). This helps identify the specific roles of amino acid residues in substrate binding and catalysis [1].

Biological Context and Significance

Understanding the role of DHQase within the shikimate pathway is crucial for appreciating its value as a drug target.

pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP DAHP Synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ Dehydroquinate (DHQ) DAHP->DHQ DHQS DHS Dehydroshikimate (DHS) DHQ->DHS DHQase Shikimate Shikimate DHS->Shikimate DHS Dehydrogenase Chorismate Chorismate Shikimate->Chorismate SK, EPSPS, etc. Products Aromatic Amino Acids Folate Ubiquinone Chorismate->Products

Figure 1: The Shikimate Pathway. The DHQase enzyme catalyzes the third step, the conversion of Dehydroquinate (DHQ) to Dehydroshikimate (DHS). This pathway is essential in plants, fungi, and bacteria but absent in humans, making it a prime target for antimicrobial and herbicide development [5] [1] [2].

Mutations can affect enzyme activity through several mechanisms:

  • Active Site Disruption: The R130K mutation in A. nidulans DHQS severely impairs catalysis, likely by disrupting the precise electrostatic environment needed for the multi-step reaction [3].
  • Structural Perturbation: In C. glutamicum DHQD, replacing Pro105 with bulkier residues (Ile/Val) likely alters the active site geometry, significantly reducing activity [1].
  • Evolutionary Inactivation: The natural inactivation of the DHQase domain in C. albicans Aro1 demonstrates that essential metabolic steps can be compensated by alternative enzymes (like Dqd1), revealing functional diversity even within the same pathway across species [2].

Key Insights for Drug Development

The search results highlight several important considerations for researchers targeting the shikimate pathway:

  • Species-Specific Variations Exist: The inactivity of the C. albicans Aro1 DHQase domain shows that enzyme essentiality can differ between organisms. Successful drug development must account for these differences [2].
  • Target Essentiality is Crucial: Enzymes in the shikimate pathway are validated as essential for pathogens like Mycobacterium tuberculosis and Candida albicans, confirming the pathway's value for antimicrobial development [5] [2].
  • Structure Informs Design: High-resolution crystal structures are invaluable. They reveal binding sites and conformational changes, guiding the rational design of inhibitors that can exploit differences between wild-type and mutant enzymes [3] [1].

References

Examples of Enzyme Isoform Thermostability Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two case studies that demonstrate how a thermostability comparison between enzyme isoforms can be structured, similar to what you require for DHQase.

Enzyme & Isoforms Key Thermostability Difference Experimental Data & Key Finding Proposed Molecular Mechanism

| Arabidopsis shikimate kinase (SK) [1] • AtSK1 (Heat-inducible) • AtSK2 | • AtSK1: Thermostable; fully active at 37°C. • AtSK2: Thermally unstable; inactivated at 37°C. [1] | Biophysical characterization showed AtSK2 inactivated at 37°C while AtSK1 remained active. [1] | AtSK1 forms a homodimer in solution, which facilitates its relative thermostability compared to AtSK2. [1] | | Human cytosolic creatine kinase (CK) [2] • Muscle-type (hMMCK) • Brain-type (hBBCK) | • hMMCK: More stable; ~15°C higher midpoint inactivation temperature (T0.5) than hBBCK. [2] | Domain swapping and mutagenesis narrowed difference to a single residue in the N-terminal domain (residues 27-53). [2] | A single residue substitution (Pro36 in hBBCK vs. Leu36 in hMMCK) introduces additional local interactions that stabilize the dimer interface. [2] |

Experimental Protocols for Thermostability Assessment

The studies referenced above and current literature primarily utilize two categories of methods to generate the data for such comparisons.

G Thermostability Assessment Thermostability Assessment Classical Methods Classical Methods Thermostability Assessment->Classical Methods Profiling Methods Profiling Methods Thermostability Assessment->Profiling Methods Thermal Inactivation Assay Thermal Inactivation Assay Classical Methods->Thermal Inactivation Assay Differential Scanning Calorimetry (DSC) Differential Scanning Calorimetry (DSC) Classical Methods->Differential Scanning Calorimetry (DSC) Thermal Proteome Profiling (TPP) Thermal Proteome Profiling (TPP) Profiling Methods->Thermal Proteome Profiling (TPP) Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Profiling Methods->Cellular Thermal Shift Assay (CETSA) Measures: Residual activity over time at a set temperature. Measures: Residual activity over time at a set temperature. Thermal Inactivation Assay->Measures: Residual activity over time at a set temperature.  Output Measures: Melting temperature (Tm) & unfolding enthalpy. Measures: Melting temperature (Tm) & unfolding enthalpy. Differential Scanning Calorimetry (DSC)->Measures: Melting temperature (Tm) & unfolding enthalpy.  Output Measures: Melting curves/thermal stability for thousands of proteins. Measures: Melting curves/thermal stability for thousands of proteins. Thermal Proteome Profiling (TPP)->Measures: Melting curves/thermal stability for thousands of proteins.  Output Detects: Ligand-induced changes in protein thermal stability. Detects: Ligand-induced changes in protein thermal stability. Cellular Thermal Shift Assay (CETSA)->Detects: Ligand-induced changes in protein thermal stability.  Output

Key Experimental Details:

  • Thermal Inactivation Assays typically involve incubating the purified enzyme at a specific, challenging temperature (e.g., 37°C for AtSKs, 65°C for protease PB92 mutants) and measuring the residual enzyme activity over time. The data is used to calculate the half-life (t₁/₂) at that temperature or the midpoint temperature of inactivation (T₀.₅) [1] [3].
  • Thermal Profiling Methods like TPP and CETSA are often coupled with mass spectrometry. In TPP, samples are heated to a range of temperatures, and the amount of soluble (non-denatured) protein is quantified to generate a melting curve for each protein, determining its melting temperature (Tₘ) [4] [5]. These methods can detect stability changes even for different proteoforms (isoforms, post-translationally modified versions) of the same enzyme [5].

A Strategy for Your DHQase Comparison Guide

Based on the search results, here is a potential path forward to create your guide:

  • Conduct a Targeted Literature Search: Since a direct comparison was not found in this search, I suggest you search specifically for:

    • "3-dehydroquinate dehydratase" OR "DHQase" AND "isoform"
    • "AroD" AND "AroQ" (common gene/protein names for DHQases in different organisms)
    • "[Your Organism of Interest] DHQase thermostability"
  • Apply the Model: Once you find relevant studies on DHQase isoforms, you can structure the data using the templates above. The key is to present quantitative data (Tₘ, t₁/₂, T₀.₅) and link differences to structural biology findings, such as point mutations, dimerization, or other stabilizing interactions identified via crystal structures [1] [2].

References

inhibitor potency comparison against different DHQases

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Potency Against Different DHQases

Target DHQase Inhibitor Name Potency (IC₅₀ / % Inhibition) Experimental Organism/System
Mycobacterium tuberculosis (Type II) Lead 1 derivative (Hit 1) IC₅₀ = 17.1 µM [1] In vitro enzyme assay [1]
Mycobacterium tuberculosis (Type II) Lead 1 derivative (Hit 2) IC₅₀ = 31.5 µM [1] In vitro enzyme assay [1]
Mycobacterium tuberculosis (Type II) Lead 1 (Parent compound) 58% inhibition at 50 µM [1] In vitro enzyme assay [1]
Enterococcus faecalis (Type I) Marein (a flavonoid) Showed enzyme inhibition and retarded bacterial growth [2] In vitro assay and growth retardation of E. faecalis [2]

Experimental Methodologies

The data presented relies on well-established biochemical and computational methods. Here are the core protocols from the cited studies:

  • In Vitro DHQase Activity Assay: A common high-throughput method involves monitoring the conversion of substrate (DHQ) to product (3-dehydroshikimate) by measuring the decrease in absorbance at 234 nm (OD₂₃₄) using a microplate reader. Kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) are calculated from reactions with varying substrate concentrations, and IC₅₀ values are determined from inhibition curves [3] [1].
  • Structure-Based Virtual Screening: This computational approach was key for identifying the M. tuberculosis DHQase inhibitors [1]. The process typically involves:
    • Pharmacophore Modeling: Creating a 3D model of the enzyme's active site to define structural features essential for inhibitor binding.
    • Database Screening: Using this model to virtually screen large libraries of small molecules for potential hits.
    • Molecular Docking: Simulating and scoring how the shortlisted molecules fit and bind to the target enzyme to prioritize the most promising candidates for laboratory testing.
  • Microbial Growth Inhibition: For antimicrobial targets, active enzyme inhibitors are further tested for their ability to retard bacterial growth in culture, as demonstrated with marein against Enterococcus faecalis [2].

The Shikimate Pathway & Drug Discovery Workflow

To better visualize the role of DHQase and the process of inhibitor discovery, the following diagrams map out the shikimate pathway and a common experimental workflow.

pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQase SHIK Shikimate DHS->SHIK CHOR Chorismate SHIK->CHOR AA Aromatic Amino Acids & Folates CHOR->AA

Diagram 1: The Microbial Shikimate Pathway. The shikimate pathway is essential for aromatic amino acid biosynthesis in microbes but absent in humans, making it an attractive target for antibiotic development [2]. DHQase catalyzes the third step, the conversion of DHQ to DHS.

workflow Target Target Identification (Select microbial DHQase) Screen Inhibitor Screening Target->Screen Validate In Vitro Validation Screen->Validate Virtual screening or flavonoid library Micro Microbial Assay Validate->Micro Potent inhibitors Data Data Analysis Micro->Data IC₅₀ & growth retardation data

Diagram 2: Experimental Workflow for DHQase Inhibitor Identification. This general workflow outlines the key steps from target selection to data analysis, as demonstrated in the cited studies [2] [1].

Key Insights for Researchers

  • Target Selectivity: The search results highlight work on both Type I (Enterococcus faecalis) [2] and Type II (Mycobacterium tuberculosis) [1] DHQases. This suggests that inhibitor design must account for fundamental structural and mechanistic differences between the two types to achieve pathogen selectivity.
  • Promising but Limited Data: While the identified inhibitors like marein and the "Lead 1" derivatives show promise, the available data is foundational. A more direct comparison of their potency against a common panel of DHQases from various pathogens is needed to truly assess their broad-spectrum potential and selectivity.
  • Utilizing Kinetic Diversity: One study [3] explored the vast kinetic diversity of microbial DHQases, characterizing 38 different enzymes. This resource could be invaluable for selecting the most appropriate DHQase targets for specific drug development or metabolic engineering projects.

References

validation of DHQase function in metabolic engineering constructs

Author: Smolecule Technical Support Team. Date: February 2026

DHQase Essentiality & Compensation in Candida albicans

In the human fungal pathogen Candida albicans, the type I DHQase domain within the Aro1 multi-enzyme is inactive due to active site substitutions [1] [2]. This function is compensated by a separate, essential type II DHQase, Dqd1 [1] [2]. This makes both Aro1's other active domains and Dqd1 potential targets for novel antifungal therapies [1]. In contrast, Candida glabrata and Candida parapsilosis lack a Dqd1 homolog and possess an enzymatically active DHQase domain within their Aro1 protein [1].

The diagram below illustrates this compensatory relationship within the shikimate pathway.

PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Aro1 Domains DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dqd1 Compensates Chorismate Chorismate DHS->Chorismate Aro1 Domains Aro1 Aro1 Multi-enzyme (Inactive DHQase domain) Aro1->DHQ Dqd1 Dqd1 (Type II DHQase) Dqd1->DHS

Kinetic Diversity of Microbial DHQases

A broad study of 38 microbial DHQases revealed significant kinetic diversity, providing a toolbox for synthetic biology [3]. The table below summarizes the range of measured kinetic parameters.

Kinetic Parameter Range Observed Implication for Metabolic Engineering
Km (mM) 0.008 - 0.983 DHQases with a lower Km have a higher substrate affinity, useful for efficient pathway flux at low substrate concentrations [3].
kcat (s⁻¹) 4.2 - 480.0 DHQases with a higher kcat have a greater catalytic capacity, beneficial for achieving high product yields [3].
kcat / Km (mM⁻¹s⁻¹) 12.4 - 60,000 Catalytic efficiency varies widely; selection depends on the desired balance between substrate affinity and turnover rate [3].

Experimental Protocol for DHQase Validation

The following workflow and protocol for characterizing DHQase kinetics are adapted from a high-throughput study of 38 microbial enzymes [3].

Step1 1. Gene Synthesis & Codon Optimization Step2 2. Cloning & Heterologous Expression Step1->Step2 Step3 3. Protein Purification Step2->Step3 Step4 4. Activity Assay Step3->Step4 Step5 5. Kinetic Analysis Step4->Step5

  • Gene Synthesis & Cloning: DHQase amino acid sequences are reverse-translated and codon-optimized for the host (e.g., E. coli or C. glutamicum). Genes are synthesized with BioBrick adapters and cloned into an expression vector like pET28a+ [3].
  • Heterologous Expression & Purification: The gene is expressed in a host such as E. coli BL21(DE3). Expression is induced with IPTG at low temperature. His-tagged proteins are purified using Ni-NTA affinity chromatography [3].
  • High-Throughput Activity Assay: DHQase activity is measured by monitoring the increase in absorbance at 234 nm due to the formation of 3-dehydroshikimate. Reactions are performed in a 100 µL volume in a 96-well UV plate using a microplate reader, with DHQ substrate concentrations ranging from 0.08 to 1.0 mmol/L [3].
  • Kinetic Analysis: The Michaelis-Menten kinetic constants (Km and Vmax) are calculated from the initial velocity data using a Lineweaver-Burk plot or other non-linear regression methods. The kcat is derived from Vmax and the enzyme concentration [3].

Key Validation Insights for Metabolic Engineering

  • Confirm Domain Activity in Multi-enzymes: When working with fungal or apicomplexan systems using Aro1-like multi-enzymes, experimentally validate that the DHQase domain is functional, as inactivity compensated by a separate enzyme (like Dqd1) can occur [1] [2].
  • Leverage Kinetic Diversity: The broad range of available kinetic parameters (Km, kcat) allows for informed selection of DHQase parts to match specific pathway requirements, such as high substrate affinity or high catalytic throughput [3].
  • Standardize Characterization Protocols: Employing a standardized, high-throughput validation protocol ensures that kinetic constants are determined consistently, enabling fair and reliable comparison between different DHQase variants [3].

References

×

Physical Description

Solid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

190.04773803 g/mol

Monoisotopic Mass

190.04773803 g/mol

Heavy Atom Count

13

UNII

Q8HL497GUU

Wikipedia

3-Dehydroquinic_acid

Dates

Last modified: 04-14-2024

Explore Compound Types